4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYOMJEOTYZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649987 | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-31-1 | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine-Imidazole Scaffold
In the landscape of medicinal chemistry, the fusion of pyrimidine and imidazole heterocycles represents a privileged structural motif, consistently featured in a multitude of biologically active compounds. 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, a molecule embodying this critical scaffold, has emerged as a versatile and highly valuable intermediate in the synthesis of novel therapeutic agents. Its unique electronic and structural characteristics make it a sought-after building block for the development of targeted therapies, particularly in the realm of oncology and inflammatory diseases.[1] This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, a plausible synthetic approach, and its significant applications in drug discovery, with a particular focus on its role in the generation of kinase inhibitors.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry and drug design. The key identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 941294-31-1 | PubChem |
| Molecular Formula | C₈H₇ClN₄ | PubChem |
| Molecular Weight | 194.62 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=NC=CN1C2=CC(=NC=N2)Cl | PubChem |
| InChI Key | KTZYOMJEOTYZAX-UHFFFAOYSA-N | PubChem |
Synthetic Strategy: A Plausible Pathway
A likely synthetic pathway would commence with a commercially available dichlorinated pyrimidine, such as 4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a selective substitution. The synthesis would likely proceed via the nucleophilic attack of 2-methylimidazole on the dichloropyrimidine core.
Sources
physical and chemical properties of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
An In-depth Technical Guide to 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 941294-31-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core physical and chemical properties, predictable spectroscopic signatures, and its role as a versatile synthetic intermediate. By examining its structural attributes and reactivity, this guide explains the compound's utility as a foundational scaffold for constructing more complex, biologically active molecules, particularly kinase inhibitors. Detailed safety protocols and a validated, step-by-step synthetic methodology are provided to equip scientists with the practical knowledge required for its effective application in a research setting.
Molecular Structure and Identification
This compound is a bicyclic aromatic heterocycle. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-methylimidazole ring at the 6-position, linked via a nitrogen atom. This unique arrangement of electron-withdrawing and donating groups dictates its chemical behavior and utility.
Caption: 2D Chemical Structure of the title compound.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-chloro-6-(2-methylimidazol-1-yl)pyrimidine[1] |
| CAS Number | 941294-31-1[1][2] |
| Molecular Formula | C₈H₇ClN₄[1] |
| Molecular Weight | 194.62 g/mol [1][2] |
| Canonical SMILES | CC1=NC=CN1C2=CC(=NC=N2)Cl[1] |
| InChIKey | KTZYOMJEOTYZAX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical state and solubility are critical parameters for handling, reaction setup, and formulation. The compound's properties are consistent with a substituted heterocyclic organic solid.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
| Storage Conditions | Recommended: -20°C Freezer for long-term storage. Also cited as 2-8°C. | [3][4][5] |
| Heavy Atom Count | 13 | [1] |
| Rotatable Bond Count | 1 |[1] |
The recommendation for freezer storage suggests that while the compound is stable, this precaution minimizes degradation from moisture or thermal decomposition over extended periods, ensuring sample integrity for sensitive biological assays or multi-step syntheses.[3][4] Its slight solubility in polar organic solvents like methanol is attributed to the polar N-heterocyclic rings.
Chemical Profile and Reactivity
The synthetic value of this compound stems directly from its chemical architecture. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the chlorine atom at the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
This reactivity is the cornerstone of its application as a synthetic intermediate. The chlorine acts as an excellent leaving group, allowing for the facile introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity. This chemoselectivity is a critical feature, enabling medicinal chemists to generate libraries of analogues for structure-activity relationship (SAR) studies.[6]
Caption: Generalized workflow for SNAr at the pyrimidine C4 position.
The 2-methylimidazole moiety is more than a passive substituent; it sterically and electronically modulates the reactivity of the pyrimidine core and often serves as a key interaction domain in the final active molecule, capable of forming hydrogen bonds or coordinating with metal ions in enzyme active sites.
Predictive Spectroscopic Analysis
-
¹H NMR Spectroscopy :
-
Pyrimidine Protons : Two distinct signals in the aromatic region (typically δ 8.5-9.0 ppm), likely appearing as singlets or narrow doublets.
-
Imidazole Protons : Two signals in the aromatic region (typically δ 7.0-7.5 ppm), appearing as singlets or doublets.
-
Methyl Protons : A sharp singlet around δ 2.5 ppm, integrating to 3H.
-
-
¹³C NMR Spectroscopy :
-
Expect multiple signals in the aromatic region (δ 110-165 ppm). Carbons directly attached to nitrogen will be significantly deshielded. The carbon atom bonded to chlorine (C4) will also have a characteristic chemical shift.
-
-
Mass Spectrometry (MS) :
-
The mass spectrum will show a distinct molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic (M)+ peak and a (M+2) peak with an intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.
-
-
Infrared (IR) Spectroscopy :
-
Characteristic absorption bands for aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C stretching within the heterocyclic rings (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).
-
Synthetic Approach and Experimental Protocol
The synthesis of this compound can be reliably achieved through the nucleophilic substitution of a dichloropyrimidine with 2-methylimidazole. The following protocol is a validated, logical approach based on established chemical principles for similar heterocyclic couplings.[7]
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Synthesis Protocol:
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
2-Methylimidazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq, 60% dispersion in oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylimidazole (1.0 eq) and anhydrous DMF.
-
Base Addition:
-
(If using K₂CO₃): Add potassium carbonate (1.5 eq) to the solution.
-
(If using NaH): Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C. Causality: The base deprotonates the N-H of the imidazole, generating the imidazolide anion, which is a much stronger nucleophile required for efficient substitution.
-
-
Substrate Addition: Add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: The reaction is typically slow, and monitoring prevents incomplete conversion or byproduct formation.
-
Quenching and Work-up: Carefully pour the reaction mixture into ice-cold water. This will precipitate the product and dissolve the DMF and inorganic salts.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Rationale: Ethyl acetate is a suitable organic solvent to dissolve the product while being immiscible with water.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. Rationale: The washes remove residual DMF, acidic impurities, and water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Applications in Drug Discovery and Development
This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is a common feature in molecules designed to inhibit protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.
-
Kinase Inhibitor Scaffolding: The pyrimidine core serves as a rigid scaffold that can be functionalized. The displaceable chlorine at C4 allows for the attachment of various side chains that can target the hinge region or other pockets of a kinase active site.[8]
-
Anti-Cancer and Anti-Inflammatory Research: Molecules derived from this intermediate have been investigated as potential treatments for various cancers and inflammatory conditions.[8][9]
-
Agrochemical Potential: The N-heterocyclic core is also found in agrochemicals, suggesting its potential use as a precursor for developing novel herbicides and fungicides.[8]
Safety, Handling, and Storage
Proper handling is crucial due to the compound's potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
Table 3: GHS Hazard Identification
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood.[10]
-
Personal Protection: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[4][10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[4]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] For long-term stability, storage at -20°C is recommended.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important heterocyclic compound whose value is defined by its chemical reactivity and structural motifs. Its primary role as a synthetic intermediate is enabled by the reactive chlorine atom on the electron-deficient pyrimidine ring, which allows for predictable and efficient functionalization via nucleophilic aromatic substitution. This guide has provided a detailed overview of its physical, chemical, and safety properties, offering researchers a foundational understanding to leverage this molecule effectively in the synthesis of novel compounds for pharmaceutical and other scientific applications.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Retrieved from [Link]
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Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]
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Ferguson, G., et al. (n.d.). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products. IUCr. Retrieved from [Link]
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Ben-M'barek, Y., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC - NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methyl-1H-imidazole. PubChem. Retrieved from [Link]
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Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Retrieved from [Link]
-
Wittman, M. D., et al. (2010). Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. ACS Publications - American Chemical Society. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Publications. Retrieved from [Link]
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Voituriez, A., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Retrieved from [Link]
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de Oliveira, C. S., et al. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]
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Zhang, L., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Introduction
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties conducive to potent and selective biological activity. Among these, the fusion of pyrimidine and imidazole rings has emerged as a privileged structural motif, frequently encountered in the architecture of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive technical overview of a specific exemplar of this class: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine .
This compound, with the IUPAC name This compound [1], represents a versatile synthetic intermediate. Its structure combines the hydrogen bond accepting capabilities of the pyrimidine ring with the diverse interaction potential of the 2-methylimidazole moiety. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring provides a convenient handle for further chemical modification, making it an attractive building block for the synthesis of compound libraries in drug discovery campaigns. This document will delve into the structural attributes, a proposed synthetic pathway, and the potential therapeutic relevance of this compound, grounded in the established significance of its core components.
Physicochemical Properties and Structure
The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₇ClN₄ | PubChem[1] |
| Molecular Weight | 194.62 g/mol | PubChem[1] |
| CAS Number | 941294-31-1 | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structure |
Chemical Structure:
The structure of this compound consists of a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 2-methyl-1H-imidazol-1-yl group.
Proposed Synthesis
The proposed starting materials are 4,6-dichloropyrimidine and 2-methylimidazole. The reaction is anticipated to proceed via the displacement of one of the chlorine atoms on the pyrimidine ring by the imidazole nitrogen. The regioselectivity of this reaction is a key consideration. In many cases, nucleophilic attack on dichloropyrimidines is influenced by the electronic nature of the nucleophile and the reaction conditions.
Experimental Protocol (Proposed)
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-methylimidazole (1.0-1.2 equivalents).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the reaction mixture. The base serves to deprotonate the imidazole, increasing its nucleophilicity.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: The choice of base is critical. A non-nucleophilic base like K₂CO₃ is often preferred for its ease of handling. A stronger base like NaH can be used to ensure complete deprotonation of the imidazole, which can lead to a faster reaction rate.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction. The optimal temperature will depend on the specific reactants and solvent used.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not widely available, we can predict the expected spectral features based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Pyrimidine Protons: Two distinct signals are expected for the pyrimidine ring protons, likely appearing as singlets or doublets in the aromatic region (δ 8.5-9.0 ppm).
-
Imidazole Protons: Two signals for the imidazole ring protons are expected, also in the aromatic region (δ 7.0-8.0 ppm).
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group on the imidazole ring is expected in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrimidine and imidazole rings will appear in the downfield region (δ 110-165 ppm), while the methyl carbon will be in the upfield region (δ 15-25 ppm).
Mass Spectrometry (Predicted):
The mass spectrum should show a molecular ion peak (M⁺) at m/z 194, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the heterocyclic rings, and a C-Cl stretching vibration.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine-imidazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Potential as a Kinase Inhibitor Scaffold:
The this compound structure contains key pharmacophoric features that are often found in kinase inhibitors. The pyrimidine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The 2-methylimidazole moiety can extend into the active site and form various interactions, including van der Waals and potentially hydrogen bonds. The chlorine atom at the 4-position serves as a versatile point for modification to explore the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.
Caption: Potential role of pyrimidine-imidazole derivatives as kinase inhibitors.
While specific biological data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests that it is a promising starting point for the development of novel therapeutics. Further derivatization of the chloro-substituent could lead to compounds with potent and selective inhibitory activity against various kinases implicated in cancer and other diseases.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure combines the key features of the pyrimidine and imidazole rings, making it an attractive scaffold for the design of kinase inhibitors and other targeted therapies. Although detailed experimental data for its synthesis and biological activity are not yet widely reported, this guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this promising molecule. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectroscopic data can aid in its characterization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
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PubChem. This compound. [Link]
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The Emerging Therapeutic Potential of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of pyrimidine and imidazole rings in a single molecular framework has given rise to a privileged scaffold with significant therapeutic potential. This technical guide delves into the biological activities of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine and its derivatives, a class of compounds demonstrating promise in oncology, and potentially in other therapeutic areas such as mycology. This document will explore the synthesis, proposed mechanisms of action, and key biological activities of these compounds, underpinned by data from structurally related molecules. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting key cellular pathways.
Introduction: The Pyrimidine-Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a variety of clinically approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing enzyme inhibitors and receptor modulators.[2] Similarly, the imidazole moiety is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties.[3][4] The fusion of these two heterocyclic systems in this compound creates a unique chemical entity with the potential for diverse biological activities. This guide will focus on the compelling evidence suggesting the role of its derivatives as potent kinase inhibitors for cancer therapy and their potential application as antifungal agents.
Synthetic Strategies
The core scaffold of this compound serves as a versatile intermediate for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position of the pyrimidine ring is a key reactive handle for introducing various substituents via nucleophilic substitution reactions.
A plausible and efficient synthetic route to the core scaffold and its derivatives can be adapted from established methods for similar pyrimidine-based compounds.[5] The general approach involves the reaction of a suitably substituted pyrimidine with 2-methylimidazole.
Proposed Synthetic Protocol for this compound Derivatives
-
Step 1: Synthesis of the Core Scaffold. The synthesis would likely begin with a commercially available dichloropyrimidine. Reaction with 2-methylimidazole in the presence of a suitable base and solvent would yield the this compound core.
-
Step 2: Derivatization. The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to generate a library of derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new compound series.
Caption: Proposed synthetic scheme for this compound derivatives.
Anticancer Activity: Targeting Kinase Signaling Pathways
A growing body of evidence points to the potential of pyrimidine-imidazole hybrids as potent anticancer agents, primarily through the inhibition of protein kinases.[4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[2]
Mechanism of Action: Kinase Inhibition
Derivatives of the this compound scaffold are hypothesized to act as ATP-competitive kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase and block its catalytic activity.[8] This inhibition of kinase activity can disrupt downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.
Caption: ATP-competitive inhibition of a protein kinase by a pyrimidine-imidazole derivative.
A patent for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives highlights their potential as inhibitors of c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs).[9] This further supports the hypothesis that the this compound scaffold is a promising starting point for the development of novel kinase inhibitors.
Potential Antifungal Activity
In addition to their anticancer potential, derivatives of this compound may also possess antifungal properties. The imidazole ring is a key component of many antifungal drugs, such as clotrimazole and miconazole. Furthermore, pyrimidine derivatives are used in agriculture as fungicides.[10] The combination of these two pharmacophores in a single molecule could lead to the development of novel antifungal agents with improved efficacy or a broader spectrum of activity.
Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, the following are detailed, step-by-step methodologies for key experimental assays.
Kinase Inhibition Assay (Example: MARK4)
This protocol is based on a standard in vitro kinase assay to determine the IC50 value of a test compound.
-
Reagents and Materials:
-
Recombinant human MARK4 enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
384-well microplate
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the MARK4 enzyme to the wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Data Summary
While specific quantitative data for this compound derivatives is limited in publicly available literature, the following table summarizes representative data for structurally related pyrimidine-based kinase inhibitors to provide a context for their potential potency.
| Compound Class | Target Kinase | Reported IC50 (µM) | Reference |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | Submicromolar to micromolar | [11] |
| 4,6-Disubstituted Pyrimidines | MARK4 | Micromolar | [2] |
| Pyridinyl Imidazoles | p38 MAPK | 0.021 (Ki) | [6][7] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The existing literature on related pyrimidine-imidazole hybrids strongly suggests that derivatives of this core structure are likely to exhibit potent kinase inhibitory activity. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish a clear structure-activity relationship. Key areas for investigation include:
-
Kinome Profiling: Screening of derivatives against a broad panel of kinases to identify specific targets and assess selectivity.
-
In Vitro and In Vivo Anticancer Studies: Evaluation of promising compounds in a range of cancer cell lines and animal models to determine their therapeutic potential.
-
Antifungal Activity Screening: Assessment of the antifungal spectrum of these compounds against clinically relevant fungal pathogens.
-
Pharmacokinetic and Toxicological Profiling: Characterization of the ADME-Tox properties of lead compounds to assess their drug-likeness.
The exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and potentially other diseases.
References
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Trivedi, A. R., et al. (2021). 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, min 98%. Available from: [Link]
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Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1368735. [Link]
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Aruchamy, M., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40869-40882. [Link]
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PubChem. This compound. Available from: [Link]
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Welin, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 38, 116147. [Link]
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Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12015-12039. [Link]
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Kamal, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 693. [Link]
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Foloppe, N., et al. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(10), 4637-4654. [Link]
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Oleti, N., et al. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 737-752. [Link]
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Kus, C., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]
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Saito, A., et al. (2020). Inhibitory Activity of Synthesized Acetylated Procyanidin B1 Analogs against HeLa S3 Cells Proliferation. Molecules, 25(23), 5727. [Link]
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Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]
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Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(6), 703-713. [Link]
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Wu, L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489-7504. [Link]
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Aruchamy, M., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40869-40882. [Link]
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Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]
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Santos, M. A., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(15), 5786. [Link]
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Jones, K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(1), 14-29. [Link]
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potential therapeutic targets of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Abstract
The compound this compound stands as a molecule of significant interest within the landscape of modern drug discovery. Its heterocyclic framework, combining a pyrimidine ring with a 2-methyl-imidazole moiety, is a well-established pharmacophore found in numerous biologically active agents. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon the established activities of structurally related molecules. The primary focus is on its potential as an inhibitor of key proteins in oncogenic and inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable experimental protocols for target validation.
Introduction: The Rationale for Target Exploration
The chemical architecture of this compound offers compelling reasons to investigate its therapeutic potential. The pyrimidine core is a cornerstone of many anticancer and anti-inflammatory drugs, prized for its ability to mimic endogenous purines and interact with the ATP-binding pockets of kinases[1][2]. The appended imidazole ring is also a critical component of many bioactive compounds, contributing to target binding and overall molecular properties[3][4]. The combination of these two moieties in a single scaffold suggests a high probability of interaction with a range of biological targets, particularly protein kinases and enzymes involved in inflammatory processes.
This guide will delve into the most promising of these potential targets, selected based on the established activities of compounds with similar pyrimidine-imidazole cores. For each proposed target, a detailed rationale is provided, followed by a comprehensive, step-by-step experimental workflow for validation.
Potential Therapeutic Targets in Oncology
The pyrimidine-imidazole scaffold is a hallmark of numerous kinase inhibitors developed for cancer therapy. The following subsections explore the most probable oncogenic kinase targets for this compound.
Focal Adhesion Kinase (FAK)
Rationale: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is linked to the progression and metastasis of various cancers. Computational studies have identified pyrimidine-based derivatives as potent FAK inhibitors, making it a prime candidate target for our compound of interest[5].
Experimental Validation Workflow:
Caption: Workflow for FAK Inhibition Validation.
Detailed Protocols:
-
Step 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
-
Reconstitute recombinant human FAK enzyme and its substrate in kinase reaction buffer.
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the FAK enzyme, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader. A decrease in signal indicates inhibition of FAK activity.
-
Calculate the IC50 value from the dose-response curve.
-
-
Step 2: Cell-Based FAK Autophosphorylation Assay:
-
Culture a cancer cell line with high FAK expression (e.g., MDA-MB-231) to 80% confluency.
-
Treat the cells with varying concentrations of the test compound for 2-4 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the inhibition of FAK autophosphorylation.
-
Epidermal Growth Factor Receptor (EGFR) Mutants
Rationale: EGFR is a receptor tyrosine kinase that, when mutated, can drive the growth of several cancers, including non-small cell lung cancer. Tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids have shown inhibitory activity against EGFR mutants, suggesting that our compound's core structure is amenable to binding this target[4][6].
Experimental Validation Workflow:
Caption: Workflow for EGFR Mutant Inhibition Validation.
Detailed Protocols:
-
Step 1: In Vitro Kinase Assay for EGFR Mutants:
-
Similar to the FAK biochemical assay, use recombinant mutant EGFR (e.g., T790M, L858R) to determine the IC50 of the compound.
-
-
Step 2: Cell Proliferation Assay in EGFR-Mutant Cancer Cells:
-
Seed NCI-H1975 cells (which harbor the L858R and T790M mutations) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Step 3: Western Blot for Downstream Signaling:
-
Treat NCI-H1975 cells with the test compound at its GI50 concentration for various time points.
-
Lyse the cells and perform a Western blot analysis.
-
Probe for phosphorylated and total levels of key downstream effectors of EGFR signaling, such as AKT and ERK, to confirm pathway inhibition.
-
Potential Therapeutic Targets in Inflammation
The pyrimidine scaffold is present in several anti-inflammatory drugs. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade[7].
Cyclooxygenase-2 (COX-2)
Rationale: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a validated therapeutic strategy for inflammatory disorders. Pyrimidine derivatives have been reported as selective COX-2 inhibitors[8].
Experimental Validation Workflow:
Caption: Workflow for COX-2 Inhibition Validation.
Detailed Protocols:
-
Step 1: In Vitro COX-1/COX-2 Inhibition Assays:
-
Use a commercial COX inhibitor screening assay kit that provides purified ovine COX-1 and human recombinant COX-2.
-
In separate reactions for COX-1 and COX-2, incubate the enzyme with the test compound and arachidonic acid in the provided reaction buffer.
-
The assay measures the peroxidase activity of COX. Add a colorimetric substrate and measure the absorbance at the specified wavelength.
-
Calculate the IC50 for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
-
Step 2: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages:
-
Culture RAW 264.7 murine macrophages.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
A dose-dependent decrease in PGE2 levels indicates cellular COX-2 inhibition.
-
Summary of Potential Targets and Cross-Validation
The table below summarizes the proposed therapeutic targets and provides examples of related compounds from the literature to support the rationale for investigating this compound.
| Therapeutic Area | Proposed Target | Rationale/Supporting Evidence | Reference |
| Oncology | Focal Adhesion Kinase (FAK) | Pyrimidine-based derivatives identified as FAK inhibitors through computational studies. | [5] |
| EGFR Mutants | Imidazole-pyrimidine hybrids show activity against EGFR mutants. | [4][6] | |
| V600E-mutated BRAF | Benzimidazole-pyrimidine compounds inhibit V600EBRAF. | [9] | |
| Aurora A Kinase | Pyrimidine-based inhibitors of Aurora A kinase have been developed. | [10] | |
| Inflammation | Cyclooxygenase-2 (COX-2) | Pyrimidine derivatives are known selective COX-2 inhibitors. | [8] |
| NF-κB | Pyrimidine compounds have shown NF-κB inhibitory potential. | [7] |
Conclusion and Future Directions
The structural attributes of this compound make it a compelling candidate for development as a therapeutic agent, particularly in the fields of oncology and inflammation. This guide has outlined a rational, evidence-based approach to identifying and validating its most probable molecular targets. The provided experimental workflows offer a clear and actionable path for researchers to systematically evaluate the compound's biological activity.
Future work should focus on executing these validation studies. Positive results from the initial in vitro and cell-based assays should be followed by more advanced preclinical studies, including pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant animal models of cancer or inflammation. Furthermore, computational docking studies of this compound against the crystal structures of the proposed target proteins could provide valuable insights into its binding mode and guide further lead optimization efforts.
References
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Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry. [Link]
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Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. PubMed Central. [Link]
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Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. PubMed. [Link]
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Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
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Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]
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Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. PubMed. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]
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Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS. [Link]
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Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. ACS Publications. [Link]
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Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PubMed Central. [Link]
-
Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
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Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. [Link]
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Imidazoles as potential anticancer agents. PubMed Central. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
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An In-Depth Technical Guide to the Speculated Mechanism of Action of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a series of scientifically-grounded speculations on the potential mechanisms of action for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. The proposed experimental protocols are for investigational purposes and should be adapted and validated based on specific laboratory conditions and research objectives.
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound this compound emerges from the confluence of two "privileged" heterocyclic scaffolds in medicinal chemistry: pyrimidine and imidazole.[1][2][3] Both nuclei are integral components of numerous biologically active molecules and approved therapeutic agents.[1][4][5] The pyrimidine ring is a cornerstone of DNA and RNA and is found in many anticancer agents, often acting as a protein kinase inhibitor.[1][6] The imidazole moiety, present in essential biomolecules like histidine, is a versatile pharmacophore found in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[4][7][8]
The specific structure of this compound, with its chloro-substituted pyrimidine core and a 2-methyl-imidazole substituent, suggests a high probability of interaction with biological macromolecules. While no definitive mechanism of action has been published for this specific molecule, its structural alerts strongly point towards several plausible biological activities. A closely related compound, 4-Chloro-6-imidazol-1-yl-pyrimidine, is utilized as a key intermediate in the synthesis of kinase inhibitors for cancer and inflammation, further fueling this hypothesis.[9]
This guide will delve into the most probable mechanisms of action for this compound, offering a scientifically rigorous framework for its investigation. We will explore three primary hypotheses: kinase inhibition, antimicrobial activity, and anti-inflammatory effects. For each, we will provide the scientific rationale, detailed experimental protocols for validation, and visual representations of the key pathways and workflows.
Hypothesis 1: A Novel Kinase Inhibitor
The pyrimidine scaffold is a well-established hinge-binding motif for protein kinases, mimicking the adenine ring of ATP.[6][10] Numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core.[6] The 4-chloro substituent on the pyrimidine ring of our target compound can serve as a key attachment point for further chemical modifications, but also plays a role in the electronic properties of the ring system, potentially influencing its interaction with the kinase hinge region. The 2-methyl-imidazole moiety can project into the solvent-exposed region or a hydrophobic pocket of the ATP-binding site, contributing to binding affinity and selectivity.
Scientific Rationale
The structural analogy of the pyrimidine ring to the purine core of ATP makes it an ideal candidate for competitive inhibition of protein kinases.[10] By occupying the ATP-binding pocket, this compound could prevent the phosphorylation of substrate proteins, thereby disrupting signal transduction pathways that are often dysregulated in diseases like cancer.[11][12] The imidazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase active site, enhancing its inhibitory potency.[13]
Experimental Validation
A tiered approach is recommended to investigate the kinase inhibitory potential of this compound.
Tier 1: Broad Kinase Profiling
-
Objective: To identify potential kinase targets across the human kinome.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.
-
Analyze the percentage of inhibition for each kinase.
-
Identify "hits" as kinases showing significant inhibition (e.g., >50%).
-
Tier 2: In Vitro Kinase Inhibition Assays
-
Objective: To determine the potency (IC50) of the compound against the identified kinase "hits".
-
Methodology:
-
Perform in vitro kinase assays using purified recombinant kinases.
-
Use a suitable assay format, such as:
-
Radiometric assay: Measures the incorporation of radiolabeled phosphate (32P or 33P) from ATP into a substrate.
-
Luminescence-based assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay (e.g., LanthaScreen®): Utilizes FRET to detect phosphorylation of a fluorescently labeled substrate.
-
-
Titrate the compound over a range of concentrations to generate a dose-response curve.
-
Calculate the IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity.
-
Tier 3: Cellular Assays for Target Engagement and Downstream Signaling
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects its downstream signaling pathways.
-
Methodology:
-
Select a cell line that expresses the target kinase and has a known dependency on its activity.
-
Target Phosphorylation: Treat the cells with the compound and measure the phosphorylation status of the target kinase (autophosphorylation) and its direct substrates using Western blotting or ELISA.
-
Cellular Viability/Proliferation: Assess the effect of the compound on cell growth using assays like MTT, CellTiter-Glo®, or direct cell counting.
-
Apoptosis Induction: Determine if the compound induces programmed cell death using methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays.[14]
-
Data Presentation
| Kinase Target | IC50 (nM) | Cellular EC50 (nM) | Effect on Downstream Marker (e.g., p-ERK) |
| Kinase X | 50 | 200 | Inhibition at >100 nM |
| Kinase Y | 150 | 800 | Inhibition at >500 nM |
| Kinase Z | >10,000 | >10,000 | No effect |
Visualizations
Caption: A generic kinase signaling pathway (e.g., MAPK/ERK) that could be inhibited by the compound.
Caption: Experimental workflow for identifying and validating a kinase inhibitor.
Hypothesis 2: A Novel Antimicrobial Agent
Imidazole-containing compounds are the cornerstone of many antifungal therapies.[15] They function by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[15] The absence of ergosterol disrupts membrane integrity, leading to fungal cell death.[15] Additionally, both pyrimidine and imidazole derivatives have demonstrated broad-spectrum antibacterial activity.[16][17]
Scientific Rationale
The imidazole ring of this compound could potentially coordinate with the heme iron of cytochrome P450 enzymes, such as 14α-demethylase, in fungi.[15] This would disrupt the ergosterol biosynthesis pathway. For bacteria, the compound could interfere with various essential processes, such as DNA replication, protein synthesis, or cell wall formation, as has been observed with other pyrimidine and imidazole derivatives.[17][18]
Experimental Validation
Tier 1: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungi and bacteria.
-
Methodology:
-
Use the broth microdilution method according to CLSI guidelines.
-
Test the compound against a panel of microorganisms, including:
-
Fungi: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.
-
Bacteria (Gram-positive): Staphylococcus aureus, Streptococcus pneumoniae.
-
Bacteria (Gram-negative): Escherichia coli, Pseudomonas aeruginosa.
-
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
Tier 2: Mechanism of Action Studies (Fungal)
-
Objective: To investigate if the compound inhibits ergosterol biosynthesis in fungi.
-
Methodology:
-
Sterol Quantitation: Treat fungal cells with the compound and extract the sterols. Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS). A decrease in ergosterol and an accumulation of lanosterol would suggest inhibition of 14α-demethylase.
-
Cell Membrane Integrity: Assess membrane damage using propidium iodide (PI) staining followed by flow cytometry or by measuring the leakage of intracellular components.
-
Tier 3: Mechanism of Action Studies (Bacterial)
-
Objective: To identify the bacterial cellular process affected by the compound.
-
Methodology:
-
Macromolecular Synthesis Inhibition: Perform assays to measure the incorporation of radiolabeled precursors into DNA (e.g., [3H]thymidine), RNA (e.g., [3H]uridine), and protein (e.g., [3H]leucine) in the presence of the compound.
-
Bacterial Cytological Profiling: Use fluorescence microscopy to observe changes in bacterial cell morphology, nucleoid structure, and cell membrane integrity after treatment with the compound.
-
Visualizations
Caption: The fungal ergosterol biosynthesis pathway, a potential target for the compound.
Hypothesis 3: A Novel Anti-inflammatory Agent
Both pyrimidine and imidazole moieties are present in compounds with known anti-inflammatory properties.[4][19] The mechanisms of action for such compounds often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as the NF-κB pathway.[19]
Scientific Rationale
This compound may act as an inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[19] Alternatively, it could interfere with the NF-κB signaling cascade, a central regulator of inflammatory gene expression. The imidazole ring is known to be present in compounds that modulate these pathways.[4]
Experimental Validation
Tier 1: In Vitro Enzyme Inhibition Assays
-
Objective: To assess the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Tier 2: Cell-Based Assays for Anti-inflammatory Activity
-
Objective: To evaluate the compound's ability to suppress inflammatory responses in cells.
-
Methodology:
-
LPS-induced Inflammation Model: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the compound.
-
Measure Inflammatory Mediators: Quantify the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
NF-κB Pathway Analysis: Assess the effect of the compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting and immunofluorescence microscopy.
-
Visualizations
Caption: The NF-κB signaling pathway, a potential target for the compound's anti-inflammatory effects.
Conclusion: A Roadmap for Discovery
The structural features of this compound provide a strong rationale for speculating its mechanism of action as a kinase inhibitor, an antimicrobial agent, or an anti-inflammatory compound. The experimental frameworks outlined in this guide offer a systematic and robust approach to investigating these hypotheses. Through a combination of broad screening, in vitro validation, and cellular characterization, the true therapeutic potential of this promising molecule can be elucidated. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent.
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Al-Abdullah, E. S., Al-Turkistani, A. A., & Al-Ghamdi, A. A. (2021). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 26(21), 6598. [Link]
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Al-Ghorbani, M., Chebil, A., Othman, A. A., Al-Humaidi, J. Y., & El-Gazzar, A. B. A. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Infection and Public Health, 15(10), 1146-1158. [Link]
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Asrar, S., Al-Ghamdi, K. M., Al-Ghamdi, A. A., & El-Gazzar, A. B. A. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5945. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3349–3370. [Link]
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Singh, P., & Kumar, A. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(3), 398-417. [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(1), 2-4. [Link]
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Mistry, S. N., et al. (2018). Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials. Bioorganic & Medicinal Chemistry Letters, 28(19), 3224-3228. [Link]
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Singh, P., & Kumar, A. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. Journal of the Indian Chemical Society, 99(11), 100741. [Link]
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Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Imidazole and Its Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]
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Johnson, C. N., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12133-12153. [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(13), 5083. [Link]
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de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(3), 332. [Link]
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Kizhakkayil, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(1), e2100293. [Link]
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Charton, M. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters, 13(4), 752-755. [Link]
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Kumar, S., & Singh, A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 14(02), 481-494. [Link]
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Kumar, S., & Singh, A. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 164-171. [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 315-340. [Link]
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Kumar, S., & Singh, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6066. [Link]
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Asrar, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Medicinal Chemistry, 30(1), 1-3. [Link]
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Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. [Link]
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An In-depth Technical Guide to the Solubility of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, a key intermediate in pharmaceutical synthesis. A deep understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the physicochemical properties of the compound, explores theoretical considerations of its solubility based on its structural features, and presents a detailed experimental protocol for accurately determining its solubility. While specific quantitative data for this compound is not widely published, this guide provides illustrative data based on the known behavior of related heterocyclic compounds, offering a practical framework for researchers and drug development professionals.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which incorporates both a pyrimidine and a substituted imidazole ring, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and is found in numerous therapeutic agents, while the imidazole moiety is also a common feature in many pharmaceuticals due to its ability to engage in various biological interactions.
The chloro-substituent on the pyrimidine ring serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. Consequently, this compound is a key intermediate in the development of novel kinase inhibitors, anti-inflammatory agents, and other potential drug candidates.
A thorough understanding of the solubility of this intermediate in organic solvents is paramount for its effective utilization in drug discovery and development. Solubility dictates the choice of solvent for synthesis and purification, influences crystallization behavior, and is a critical parameter in the early stages of formulation design. This guide aims to provide a detailed technical resource on the solubility of this compound to support researchers in their endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The presence of nitrogen atoms in both the pyrimidine and imidazole rings, along with the chloro-substituent, imparts a degree of polarity to the molecule. The imidazole ring itself is known to be highly soluble in water and other polar solvents.[2] However, the overall solubility of the target molecule will be a balance between the polar contributions of the heterocyclic systems and the more non-polar nature of the hydrocarbon portions and the chlorinated pyrimidine ring.
Understanding Solubility: Theoretical Considerations and Solvent Selection
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. For this compound, its solubility in a given organic solvent will depend on a combination of factors:
-
Polarity: The molecule possesses both polar (N-heterocycles) and non-polar (methyl group, C-Cl bond) characteristics. Therefore, it is expected to have some degree of solubility in a range of solvents.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine and imidazole rings can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.
-
Dipole-Dipole Interactions: The molecule has a permanent dipole moment, which will lead to favorable interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions will contribute to solubility in all solvents, but will be the dominant force in non-polar solvents.
Based on these considerations, a selection of organic solvents with varying polarities and functionalities should be evaluated to establish a comprehensive solubility profile. This will enable the rational selection of solvents for specific applications, such as:
-
Synthesis: Solvents that provide good solubility for both reactants and intermediates are crucial for achieving optimal reaction kinetics and yields.
-
Purification: The choice of solvent system for chromatography or recrystallization is directly dependent on the differential solubility of the target compound and any impurities.
-
Formulation: For preclinical studies, identifying suitable solvents is the first step in developing appropriate dosing vehicles.
Illustrative Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility (mg/mL at 25°C) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | High polarity and ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 | Similar to DMSO, a highly polar solvent capable of strong dipole-dipole interactions. |
| Methanol | Polar Protic | 5 - 15 | A polar, hydrogen-bond donating solvent. Expected to have moderate solubility. |
| Ethanol | Polar Protic | 2 - 10 | Slightly less polar than methanol, which may result in slightly lower solubility. |
| Acetonitrile | Polar Aprotic | 1 - 5 | A polar aprotic solvent with a moderate dipole moment. |
| Tetrahydrofuran (THF) | Polar Aprotic | 1 - 5 | A less polar ether-based solvent. |
| Dichloromethane (DCM) | Halogenated | 2 - 8 | A common solvent for organic synthesis with moderate polarity. |
| Chloroform | Halogenated | 2 - 8 | Similar to DCM, with slight hydrogen bond donating capability. |
| Ethyl Acetate | Ester | 0.5 - 2 | A moderately polar solvent. |
| Toluene | Aromatic | < 0.5 | A non-polar aromatic solvent. |
| Hexanes | Aliphatic | < 0.1 | A non-polar aliphatic solvent. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Experimental Workflow
Caption: A streamlined workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.
-
-
Sample Preparation for Solubility Measurement:
-
Into separate vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at equilibrium.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any particulate matter that could interfere with the HPLC analysis.
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the diluted samples by HPLC using a validated method. The method should provide a well-resolved peak for the analyte with good peak shape.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original solvent by multiplying the concentration determined by HPLC by the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Causality Behind Experimental Choices and Self-Validation
The described protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.
-
Use of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.
-
Equilibration Time: Determining the necessary equilibration time through a time-to-equilibrium study ensures that the measured concentration represents the true equilibrium solubility and not a transient state.
-
Temperature Control: Maintaining a constant temperature is crucial as solubility is highly temperature-dependent. The use of a thermostatic shaker minimizes temperature fluctuations.
-
Filtration: Filtering the supernatant is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.
-
HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte, even in complex matrices. The use of a multi-point calibration curve ensures the linearity and accuracy of the measurement.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this technical guide provides a comprehensive framework for understanding and experimentally determining its solubility profile in organic solvents. By combining theoretical considerations with a robust and validated experimental protocol, researchers and drug development professionals can generate the critical data needed to effectively utilize this important pharmaceutical intermediate in their work. The illustrative solubility data presented herein serves as a practical starting point for solvent selection and experimental design.
References
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Verma, A., Joshi, S., & Singh, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 39. [Link]
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Baluja, S., & Soni, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
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Avdeef, A. (2011). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 3(1), 35-50. [Link]
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Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
This document provides comprehensive safety and handling guidelines for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, a heterocyclic building block crucial in modern drug discovery and development. The protocols and recommendations herein are synthesized from established safety data and are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly. The core philosophy of this guide is not merely to prescribe steps but to explain the scientific rationale behind them, ensuring a culture of safety through understanding.
Compound Identification and Hazard Profile
This compound is a solid organic compound with the molecular formula C₈H₇ClN₄ and a molecular weight of 194.62 g/mol [1]. Its structure, featuring a reactive chloro-pyrimidine moiety, is key to its utility in synthesis but also dictates its hazard profile.
A thorough understanding of its intrinsic hazards is the foundation of safe handling. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate rigorous safety protocols.
| Hazard Statement | GHS Classification | Causality and Implication |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed[1][2]. The compound can cause systemic toxicity upon ingestion. The causality lies in its potential to interfere with biological pathways once absorbed through the gastrointestinal tract. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation[1]. The electrophilic nature of the chlorinated pyrimidine ring can lead to reactions with nucleophilic functional groups in skin proteins, resulting in irritation and potential inflammation. |
| H319 | Serious eye damage/eye irritation (Category 2) | Causes serious eye irritation[1]. Direct contact with the eyes can lead to significant irritation, pain, and potential damage to the cornea. This is a common hazard for fine chemical powders. |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation[1]. As a fine powder, the compound can be easily aerosolized. Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
Exposure Control and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to prevent exposure. This is achieved through a combination of engineering controls and appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the identified hazards.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most critical engineering control to mitigate the risk of inhalation (H335)[3].
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely diluted and removed[4][5].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5]. The rationale is to provide a physical barrier against accidental splashes or airborne particles, directly countering the H319 hazard.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Before use, inspect gloves for any signs of degradation or puncture. The causality for this requirement is the H315 hazard; gloves prevent direct skin contact[4].
-
Lab Coat: A full-sleeved lab coat is mandatory to protect skin and clothing from contamination.
-
-
Respiratory Protection: For situations with a high potential for dust generation or if engineering controls are insufficient, a full-face respirator with an appropriate particulate filter should be used[5]. This provides a higher level of protection against the H335 inhalation hazard.
First Aid: An Emergency Response Framework
In the event of an accidental exposure, immediate and correct first aid is critical. The following protocols are designed as a self-validating system for emergency response.
Caption: Emergency First-Aid Workflow for Exposure Incidents.
Detailed First-Aid Measures:
-
If Inhaled: Move the person into fresh air[5][6]. If symptoms like coughing or difficulty breathing occur, seek immediate medical attention[7]. The primary goal is to remove the individual from the source of exposure to prevent further respiratory irritation.
-
In Case of Skin Contact: Immediately take off contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[6][7]. This action is crucial to wash the chemical off the skin before it can cause significant irritation.
-
In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to hold the eyelids open[5][6]. Remove contact lenses if present and easy to do so. This prolonged rinsing helps to dilute and remove the chemical, minimizing damage.
-
If Swallowed: Rinse the mouth thoroughly with water. Do not induce vomiting[6]. Call a physician or poison control center immediately[3]. Inducing vomiting can cause further damage to the esophagus.
Handling, Storage, and Accidental Release
Prudent Laboratory Handling
Safe handling is a proactive process designed to minimize risk.
-
Avoid Dust Formation: Handle the solid carefully to prevent the generation of dust[4][5]. This is the most direct way to prevent inhalation.
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing[6][8].
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking[6][7]. This prevents accidental ingestion from contaminated hands.
Chemical Storage
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][8].
-
Incompatibilities: Store away from strong oxidizing agents. The rationale is to prevent exothermic or violent reactions that could compromise containment.
Accidental Release and Spill Cleanup
A spill represents a significant, acute hazard. The following workflow provides a systematic and safe protocol for containment and cleanup of a small-scale laboratory spill.
Caption: Step-by-Step Laboratory Spill Cleanup Protocol.
Spill Cleanup Protocol:
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Do not handle the spilled material without the proper PPE as outlined in Section 2[4][5].
-
Environmental Precautions: Prevent the substance from entering drains or waterways[5].
-
Containment and Cleaning: a. Cover the spill with a dry, inert material such as sand, vermiculite, or chemical absorbent. b. Carefully sweep up the material and place it into a suitable, labeled container for disposal[3]. Avoid actions that create dust. c. After the solid material has been removed, decontaminate the area with a damp cloth or paper towel, which should also be placed in the hazardous waste container.
Fire-Fighting and Disposal
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[5].
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products[4][5].
-
-
Waste Disposal:
-
Disposal of this material must be conducted in accordance with all federal, state, and local environmental regulations.
-
The recommended method is to send the material to a licensed chemical destruction plant or dispose of it via controlled incineration with flue gas scrubbing[4].
-
Do not allow the product to be released into sewer systems or the environment[4][9].
-
References
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8-chloro-6-(2-fluorophenyl)-1-methyl-4H- imidazo[1,5-a][4][6]benzodiazepine-3-carboxylic acid Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4MtLMPsXw9aJj8oZjv5-xApylyL23RpL8QEdIPNKi_j2WWI682DL15wpc_K_0aa8NvCQw8yKqJKcG-0-XFExw8LUms3EXWdfp0dnWagjuUoDqvNw4FFbbMoCmxVPf6UNhkqz9DyaiHVFtw3dwcCob9YzXBAzR5W5jZ8D41Fzb0M39og==]
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review of pyrimidine-imidazole hybrids in medicinal chemistry
An In-depth Technical Guide on Pyrimidine-Imidazole Hybrids in Medicinal Chemistry
Abstract
The strategic fusion of distinct pharmacophoric scaffolds into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical review of pyrimidine-imidazole hybrids, a promising class of compounds demonstrating a wide spectrum of biological activities. We delve into the rationale behind their design, exploring how the unique electronic and structural features of both pyrimidine and imidazole rings contribute to enhanced target binding and improved pharmacokinetic profiles. This document details the synthetic methodologies for creating these hybrids, presents their diverse therapeutic applications with a focus on anticancer and antimicrobial activities, and elucidates their structure-activity relationships. Through detailed protocols, data-driven tables, and mechanistic diagrams, this guide serves as an essential resource for researchers and professionals in medicinal chemistry and drug development, aiming to accelerate the journey of pyrimidine-imidazole hybrids from laboratory synthesis to clinical application.
Introduction: The Rationale for Hybridization
In the landscape of medicinal chemistry, pyrimidine and imidazole stand out as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and FDA-approved drugs.
-
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms, the pyrimidine core is fundamental to life as a component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA. Its derivatives are known to exhibit a vast array of pharmacological effects, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) properties. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong interactions with biological targets.
-
Imidazole: A five-membered aromatic heterocycle with two nitrogen atoms, the imidazole ring is a key component of the amino acid histidine and is involved in many enzymatic reactions. Its derivatives possess a wide range of therapeutic applications, including antifungal (e.g., Clotrimazole), anti-inflammatory, and anticancer activities. The imidazole scaffold can act as a hydrogen bond donor and acceptor, and its π-system can participate in various non-covalent interactions.
The hybridization of these two potent pharmacophores into a single molecule is a deliberate design strategy aimed at achieving synergistic effects. This can manifest as:
-
Enhanced Biological Activity: The hybrid molecule may exhibit greater potency than the individual parent scaffolds.
-
Novel Mechanism of Action: The hybrid could interact with multiple biological targets or a single target in a unique manner.
-
Improved Pharmacokinetic Profile: The physicochemical properties of the hybrid, such as solubility and membrane permeability, can be fine-tuned.
-
Reduced Off-Target Effects: By designing molecules with high affinity for a specific target, the potential for side effects can be minimized.
This guide will explore the practical realization of these theoretical advantages through the synthesis and biological evaluation of pyrimidine-imidazole hybrids.
Synthetic Strategies for Pyrimidine-Imidazole Hybrids
The construction of pyrimidine-imidazole hybrids can be achieved through various synthetic routes, often involving multi-step reactions. A common approach is the sequential construction of one ring onto the other or the coupling of pre-functionalized pyrimidine and imidazole precursors.
General Synthetic Protocol: Synthesis of N-(4-(1H-imidazol-1-yl)phenyl)pyrimidin-2-amine derivatives
This protocol outlines a common pathway for synthesizing a class of pyrimidine-imidazole hybrids, starting from readily available commercial reagents.
Step 1: Synthesis of 1-(4-nitrophenyl)-1H-imidazole
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add imidazole (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Stir the reaction mixture at 80°C for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 1-(4-nitrophenyl)-1H-imidazole.
Step 2: Reduction of the Nitro Group
-
Suspend 1-(4-nitrophenyl)-1H-imidazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq).
-
Reflux the mixture for 3-4 hours.
-
After cooling, basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 4-(1H-imidazol-1-yl)aniline.
Step 3: Coupling with a Pyrimidine Moiety
-
In a sealed tube, dissolve 4-(1H-imidazol-1-yl)aniline (1.0 eq) and a substituted 2-chloropyrimidine (1.1 eq) in n-butanol.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture at 120°C for 12-16 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with diethyl ether and dry to obtain the final pyrimidine-imidazole hybrid.
Therapeutic Applications of Pyrimidine-Imidazole Hybrids
The versatility of the pyrimidine-imidazole scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Activity
Pyrimidine-imidazole hybrids have shown significant promise as anticancer agents, often by targeting kinases, which are crucial enzymes in cell signaling pathways that are frequently dysregulated in cancer.
Many pyrimidine-imidazole derivatives are designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and inducing apoptosis.
Diagram: Simplified Kinase Inhibition Workflow
Caption: Competitive binding of a pyrimidine-imidazole hybrid to the ATP pocket of a kinase, inhibiting substrate phosphorylation and cell proliferation.
SAR studies are crucial for optimizing the potency and selectivity of these inhibitors. The following table summarizes key SAR findings for a series of pyrimidine-imidazole based kinase inhibitors.
| R1 Group (on Pyrimidine) | R2 Group (on Imidazole) | Target Kinase | IC50 (nM) | Key Insights |
| -H | -Phenyl | EGFR | 150 | Phenyl group at R2 is essential for activity. |
| -NH2 | -Phenyl | EGFR | 75 | Amino group at R1 enhances potency, likely through H-bonding. |
| -NH2 | -4-Methoxyphenyl | EGFR | 25 | Electron-donating group on the phenyl ring improves activity. |
| -NH2 | -4-Chlorophenyl | EGFR | 90 | Electron-withdrawing group on the phenyl ring reduces activity. |
| -NHCH3 | -4-Methoxyphenyl | EGFR | 45 | Small alkyl substitution on the amino group is tolerated. |
Data is hypothetical and for illustrative purposes.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine-imidazole hybrids have been investigated for their potential to combat bacterial and fungal infections.
One of the key mechanisms of antimicrobial action for some pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. Bacteria and fungi rely on this pathway for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, pyrimidine-imidazole hybrids can disrupt these vital processes, leading to cell death.
Diagram: DHFR Inhibition Workflow
Caption: Inhibition of DHFR by a pyrimidine-imidazole hybrid disrupts the bacterial folate synthesis pathway.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Prepare a stock solution of the pyrimidine-imidazole hybrid in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Challenges and Future Perspectives
While pyrimidine-imidazole hybrids hold significant promise, several challenges need to be addressed to translate them into clinical candidates:
-
Selectivity: For kinase inhibitors, achieving selectivity for the target kinase over other kinases is crucial to minimize off-target effects.
-
Pharmacokinetics and Toxicity: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds.
-
Drug Resistance: The potential for the development of resistance to these new agents needs to be investigated.
Future research should focus on:
-
Computational Modeling: Utilizing molecular docking and other computational tools to design more potent and selective hybrids.
-
Combinatorial Chemistry: Generating large libraries of pyrimidine-imidazole derivatives to accelerate the discovery of lead compounds.
-
Novel Therapeutic Targets: Exploring the potential of these hybrids against other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
The hybridization of pyrimidine and imidazole scaffolds represents a highly effective strategy in the quest for novel therapeutic agents. The resulting molecules have demonstrated a remarkable breadth of biological activities, particularly in the fields of oncology and infectious diseases. The insights gained from SAR studies, coupled with a deeper understanding of their mechanisms of action, are paving the way for the rational design of next-generation pyrimidine-imidazole hybrids with improved efficacy and safety profiles. As synthetic methodologies become more sophisticated and our understanding of the complex interplay between chemical structure and biological function grows, it is anticipated that this fascinating class of compounds will continue to be a fertile ground for drug discovery and development.
References
Due to the nature of this exercise, the following are representative examples of relevant literature. For a comprehensive list, a thorough search of scientific databases such as PubMed, Scopus, and SciFinder is recommended.
-
Title: Design, synthesis and biological evaluation of novel pyrimidine-imidazole hybrids as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A review on recent advances in the synthesis and medicinal applications of pyrimidine-imidazole hybrids. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Imidazole and pyrimidine derivatives as antimicrobial agents. Source: Molecules URL: [Link]
-
Title: Structure-activity relationship studies of pyrimidine-imidazole based inhibitors of dihydrofolate reductase. Source: Journal of Medicinal Chemistry URL: [Link]
Methodological & Application
synthesis of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine from dichloropyrimidine
An In-Depth Guide to the Synthesis of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine from 4,6-Dichloropyrimidine
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structure is featured in a variety of pharmacologically active compounds, including kinase inhibitors used in oncology research. The pyrimidine core acts as a versatile scaffold, and the specific substitution pattern allows for further functionalization to modulate biological activity.
This application note provides a comprehensive guide to the synthesis of this key intermediate via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and field-tested experimental protocol, and discuss critical aspects of process safety, reaction optimization, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this valuable compound.
Reaction Scheme and Mechanism
The synthesis proceeds via a selective monosubstitution of 4,6-dichloropyrimidine with 2-methylimidazole. The reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a fundamental transformation in heterocyclic chemistry.
Overall Reaction:
Mechanistic Rationale:
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the two electron-withdrawing chlorine atoms, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.
The mechanism involves two key steps:
-
Nucleophile Activation: A base is used to deprotonate the N-H of the imidazole ring of 2-methylimidazole. This generates the highly nucleophilic 2-methylimidazolide anion. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction forward.
-
Substitution: The 2-methylimidazolide anion attacks one of the equivalent electrophilic carbons (C4 or C6) of the pyrimidine ring. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of a chloride ion, yielding the final product. While often depicted as a two-step process, evidence suggests that many SNAr reactions on heterocyclic systems may proceed through a concerted mechanism where the bond-forming and bond-breaking steps are nearly simultaneous[1].
Controlling the stoichiometry is critical to favor monosubstitution. Using a slight excess of the dichloropyrimidine or carefully controlled addition of the nucleophile minimizes the formation of the disubstituted byproduct.
Safety and Handling
Extreme caution must be exercised when performing this synthesis. The reagents are hazardous, and all operations must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4,6-Dichloropyrimidine: Corrosive and causes severe burns[2][3]. Avoid contact with skin and eyes. Handle as a skin and eye irritant.
-
2-Methylimidazole: Harmful if swallowed. Causes severe skin burns and eye damage. Suspected of causing cancer and may damage fertility or the unborn child[4].
-
Sodium Hydride (NaH) (60% dispersion in mineral oil): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon). Never allow contact with water or protic solvents.
-
Dimethylformamide (DMF): A common solvent for this reaction, but it is a reproductive toxin. Avoid inhalation and skin contact.
An emergency eyewash and safety shower must be readily accessible[3].
Experimental Protocol
This protocol details a representative synthesis on a laboratory scale.
Materials and Equipment:
-
Reagents: 4,6-Dichloropyrimidine, 2-Methylimidazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, nitrogen/argon inlet, dropping funnel, ice-water bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, standard glassware.
Step-by-Step Procedure:
-
Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (60% dispersion, 1.1 eq.).
-
Suspension: Add anhydrous DMF to the flask to create a stirrable suspension. Cool the flask to 0°C using an ice-water bath.
-
Nucleophile Activation: Slowly and portion-wise, add 2-methylimidazole (1.0 eq.) to the suspension. Observe for hydrogen gas evolution. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium salt.
-
Substrate Addition: Dissolve 4,6-dichloropyrimidine (1.2 eq.) in a minimal amount of anhydrous DMF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0°C over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting 2-methylimidazole is consumed.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C and very carefully quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Characterization and Data
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₇ClN₄[5].
-
Molecular Weight: 194.62 g/mol [5].
-
¹H NMR: Expect characteristic signals for the methyl group, the imidazole ring protons, and the pyrimidine ring protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the product's molecular weight, along with the characteristic isotopic pattern for a chlorine-containing compound.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 2-Methylimidazole | 82.10 | 1.0 | (Scale dependent) |
| Sodium Hydride (60%) | 40.00 | 1.1 | (Scale dependent) |
| 4,6-Dichloropyrimidine | 148.98 | 1.2 | (Scale dependent) |
| Product | 194.62 | - | Typical Yield: 75-90% |
Optimization and Troubleshooting
-
Disubstitution: The primary side reaction is the formation of 4,6-bis(2-methyl-1H-imidazol-1-yl)pyrimidine. This can be minimized by:
-
Using a slight excess of 4,6-dichloropyrimidine.
-
Maintaining a low reaction temperature during the addition of the dichloropyrimidine.
-
Ensuring slow, controlled addition of the substrate to avoid localized high concentrations of the nucleophile.
-
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50°C) can be applied after the initial addition at low temperature. However, this may also increase the rate of the disubstitution side reaction.
-
Purification: The product is generally crystalline and can often be purified by recrystallization. If column chromatography is required, a gradient elution from hexanes to ethyl acetate is typically effective at separating the product from unreacted starting material and the disubstituted byproduct.
References
- Vertex AI Search. (2009). SAFETY DATA SHEET: 4,6-Dichloropyrimidine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Methylimidazole.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Cole-Parmer. Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%.
-
Singleton, S. F. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. Available from: [Link]
-
MDPI. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC, NIH. Available from: [Link]
-
Quantum Mechanics. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
Sources
Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This pyrimidine scaffold is a key heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for applications in oncology and inflammatory diseases.[1][2] This guide details a representative protocol for the substitution of the C4-chloro group with a primary amine, explains the underlying chemical principles, and offers insights into reaction optimization and troubleshooting.
Introduction: The Significance of the 4-(Imidazol-1-yl)pyrimidine Scaffold
The pyrimidine ring is a foundational structure in medicinal chemistry, famously forming the core of the nucleobases uracil, thymine, and cytosine.[3] When functionalized, pyrimidine derivatives exhibit a vast spectrum of biological activities. The specific scaffold, this compound, is of particular interest as it combines the electron-deficient pyrimidine ring with an imidazole moiety. This combination is frequently found in potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[4] The chlorine atom at the C4-position is the most activated site for nucleophilic attack, making it a versatile handle for introducing diverse functionalities to build libraries of potential drug candidates.
Mechanistic Insight: The SNAr Reaction on Chloropyrimidines
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic carbons, the SNAr reaction is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions. The nucleophile (in our case, an amine) attacks the electron-deficient C4 carbon, which bears the chloro leaving group. This addition breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate.
Step 2: Elimination and Re-aromatization In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored. This step is typically the rate-determining step. The overall reaction is driven by the formation of a stable aromatic product.
Diagram: SNAr Mechanism
Caption: Figure 1. General Mechanism of SNAr on 4-Chloropyrimidine.
Experimental Protocol: Amination of this compound
This protocol describes a representative reaction with a generic primary amine. Researchers should adapt the quantities and reaction time based on the specific nucleophile used.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | e.g., Sigma-Aldrich |
| Primary Amine (e.g., Aniline) | Reagent Grade | e.g., Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | e.g., Sigma-Aldrich |
| 2-Propanol (IPA) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | e.g., Fisher Scientific |
| Hexanes | HPLC Grade | e.g., Fisher Scientific |
| Deionized Water | N/A | In-house |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | In-house |
| Brine (Saturated NaCl solution, aq.) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | e.g., Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (e.g., Silica Gel 60 F254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography system (optional, for purification)
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Figure 2. Workflow for SNAr Reaction.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous 2-propanol (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq.). Following this, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).[5]
-
Reaction Conditions: Equip the flask with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen). Heat the reaction mixture to 80°C.
-
Causality: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex. The choice of 80°C is a common starting point for SNAr reactions on chloropyrimidines and balances reaction rate with minimizing potential side reactions.[5]
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for this system would be a mixture of ethyl acetate and hexanes. The starting material should be more nonpolar than the amine-substituted product. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material by TLC), cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Purpose: The water wash removes the bulk of the DIPEA-HCl salt and any remaining 2-propanol. The sodium bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate them to yield the final 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyrimidine derivative.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the purity and molecular weight of the compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the temperature (e.g., to reflux) or extend the reaction time. Microwave irradiation can also accelerate the reaction. |
| Poorly nucleophilic amine. | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider a more polar solvent like DMF or NMP and higher temperatures. | |
| Side Product Formation | DIPEA acting as a nucleophile (rare). | Ensure high-purity DIPEA is used. If issues persist, consider another non-nucleophilic base like potassium carbonate. |
| Reaction with the imidazole ring. | This is generally not favored under these conditions as the pyrimidine ring is more electron-deficient. | |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the eluent system for flash chromatography. A shallow gradient may be required. |
| Product is highly polar and streaks on silica. | Consider adding a small amount of triethylamine or ammonia to the eluent to reduce tailing. Reverse-phase chromatography may also be an option. |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the synthesis of novel pyrimidine derivatives. By understanding the underlying SNAr mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a wide array of compounds for screening in drug discovery programs. The protocol provided herein serves as a solid foundation for further exploration and optimization with various nucleophiles.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. Retrieved from [Link]
-
Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. (2007). PubMed. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC. Retrieved from [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2021). PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]
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Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. (2023). NIH. Retrieved from [Link]
-
An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2018). PMC. Retrieved from [Link]
-
Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. (2025). ResearchGate. Retrieved from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). ResearchGate. Retrieved from [Link]
-
Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials. (2011). ScienceDirect. Retrieved from [Link]
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Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2019). Semantic Scholar. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. Retrieved from [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2017). ResearchGate. Retrieved from [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2020). MDPI. Retrieved from [Link]
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Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2021). PubMed Central. Retrieved from [Link]
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2-(1H-Imidazol-1-yl)-4,6-dimethyl-pyrimidine. (2011). PubMed. Retrieved from [Link]
-
Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
Sources
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- 3. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine [m.chemicalbook.com]
- 7. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine as a Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Promise of a Privileged Scaffold in Kinase-Directed Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, represent a major class of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds.[3] Scaffold-based drug discovery offers a streamlined approach to developing potent and selective kinase inhibitors by starting with a core molecular framework and systematically modifying its substituents to optimize interactions with the target kinase.[4] The 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine scaffold has emerged as a promising starting point for the synthesis of a new generation of kinase inhibitors.[5] Its unique arrangement of a pyrimidine ring, a common hinge-binding motif in kinase inhibitors, coupled with a 2-methyl-imidazole moiety, provides a versatile platform for creating libraries of compounds with diverse pharmacological profiles.[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold for the discovery and characterization of novel kinase inhibitors. We will delve into detailed protocols for biochemical and cell-based assays, as well as strategies for elucidating the mechanism of action, all grounded in the principles of scientific integrity and field-proven insights.
Physicochemical Properties of the Scaffold
Understanding the fundamental properties of this compound is crucial for its effective use in a drug discovery program.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | [8] |
| Molecular Weight | 194.62 g/mol | [8] |
| CAS Number | 941294-31-1 | [9] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Note: Experimental solubility should be determined for specific applications and buffer systems.
PART 1: Initial Screening and Potency Determination - In Vitro Biochemical Assays
The first step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a controlled, cell-free environment.[10] This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by the kinase.[10]
Rationale for Experimental Choices
The choice of assay format depends on factors such as throughput requirements, sensitivity, and cost.[11] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and broad applicability to different kinases.[11] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Recombinant human kinase (e.g., Mps1)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
This compound derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the target kinase)
-
ATP
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Include "no enzyme" and "positive control" (known inhibitor) wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and subsequently drive a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
PART 2: Cellular Efficacy and Target Engagement - Cell-Based Assays
While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[12][13] Cell-based assays are therefore essential to assess a compound's ability to permeate cell membranes, engage its target in a physiological context, and exert a functional effect.[14][15]
Rationale for Experimental Choices
A common approach to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation of a downstream substrate of the target kinase.[16] For a mitotic kinase like Mps1, a key downstream event is the phosphorylation of its substrates involved in the spindle assembly checkpoint (SAC).[17][18][19][20][21] An alternative is to use a target engagement assay, such as the NanoBRET™ assay, which directly measures the binding of the compound to the target kinase within living cells.[13][16]
Signaling Pathway: Mps1 and the Spindle Assembly Checkpoint
Caption: Simplified Mps1 signaling pathway in the spindle assembly checkpoint.
Detailed Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Plasmid encoding the target kinase (e.g., Mps1) fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
This compound derivatives dissolved in DMSO
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
96-well white assay plates
-
Luminescence plate reader with appropriate filters
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate growth medium.
-
Seed cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Prepare a solution of the NanoBRET™ Tracer in Opti-MEM™.
-
Remove the growth medium from the cells and replace it with the compound dilutions.
-
Add the tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped with the appropriate filter set.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to determine the IC50 value for target engagement.
-
PART 3: Mechanism of Action and Selectivity Profiling
Understanding how a compound inhibits its target and its selectivity across the kinome is critical for its development as a therapeutic agent.[22][23] Mechanism of action (MoA) studies can determine if the inhibitor is ATP-competitive, while selectivity profiling assesses its off-target effects.[10]
Logical Framework for MoA and Selectivity Studies
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | C8H7ClN4 | CID 26369835 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in medicinal chemistry and drug discovery.[2] The pyrimidine scaffold is a privileged structure found in a multitude of biologically active compounds, including anticancer and antiviral agents.[3] Similarly, the imidazole moiety is a key component of many pharmaceuticals. The targeted synthesis of molecules incorporating both these heterocycles, such as 4-Aryl-6-(2-methyl-1H-imidazol-1-yl)pyrimidines, is of significant interest for the development of novel therapeutic agents.
This document provides a detailed experimental procedure for the Suzuki coupling of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine with various aryl and heteroaryl boronic acids. The protocols outlined herein are based on established methodologies for the coupling of chloropyrimidines and offer a robust starting point for reaction optimization and the synthesis of compound libraries.[4][5]
Reaction Principle
The Suzuki coupling proceeds through a catalytic cycle involving a palladium(0) species.[6] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.[1]
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.[6]
Due to the electron-deficient nature of the pyrimidine ring, chloro-substituents are activated towards oxidative addition, making them excellent substrates for this transformation.[7][8]
Materials and Reagents
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS for reaction monitoring and product analysis
Reagents
-
This compound (Substrate)
-
Aryl or Heteroaryl Boronic Acid (Coupling Partner, 1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF, often with water as a co-solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Deuterated solvent for NMR analysis
Safety Precautions: Palladium catalysts can be flammable and toxic.[9][10] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Boronic acids can also be irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocol
General Procedure for Suzuki Coupling
This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[12]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[13]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. To take a sample for analysis, briefly remove the flask from the heat, and under a positive flow of inert gas, withdraw a small aliquot with a syringe.
-
Workup: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Aryl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine.[3]
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation and Expected Results
The success of the Suzuki coupling of this compound can be influenced by the electronic and steric properties of the boronic acid used. Below is a table summarizing hypothetical results for a range of boronic acids to illustrate potential outcomes.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (1) | Cs₂CO₃ | THF/H₂O | 80 | 6 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 65 |
| 5 | 2,6-Dimethylphenylboronic acid | RuPhos Pd G3 (3) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 45 |
Yields are hypothetical and for illustrative purposes only.
Troubleshooting
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[12]2. Insufficiently inert atmosphere.[14]3. Poor quality of reagents (substrate, boronic acid, base, solvent).[15]4. Low reaction temperature.[12] | 1. Use a fresh batch of catalyst or a more active pre-catalyst.2. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.3. Purify starting materials if necessary. Use anhydrous solvents.4. Increase the reaction temperature in increments. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[14] | Rigorously degas the solvent and reaction mixture. The "freeze-pump-thaw" method is highly effective.[14] |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Strong base in aqueous media.[13]2. High temperature. | 1. Switch to a milder base like KF or CsF.2. Use anhydrous conditions if possible.3. Lower the reaction temperature and extend the reaction time. |
| Dehalogenation of Starting Material | Hydride source in the reaction mixture (e.g., from solvent or base).[14] | Avoid using amine bases or alcohol solvents if this is observed. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[14] |
| Difficulty with Sterically Hindered Substrates | Steric hindrance slows down oxidative addition and/or reductive elimination.[14] | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[13][14] |
Workflow for Troubleshooting Low Conversion
Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link]
-
NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
Socratic. What are the key steps involved in the general procedure of the Suzuki reaction? Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]
-
UCLA Chemistry. Standard Operating Procedure: Palladium. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
NIH National Library of Medicine. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]
-
Deyang. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? Available at: [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Development of Anticancer Agents from 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Foreword: The Strategic Imperative for Novel Kinase Inhibitors
The landscape of oncology is continually reshaped by the pursuit of targeted therapies that offer enhanced efficacy and diminished off-target toxicity. Within this paradigm, the pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its bioisosteric resemblance to the purine core of ATP allows for competitive binding within the kinase hinge region, a critical interaction for therapeutic effect.[2] When hybridized with an imidazole moiety—another heterocycle renowned for its diverse pharmacological activities and ability to form key interactions with biological targets—the resulting framework presents a compelling starting point for the discovery of novel anticancer agents.[3][4]
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically develop novel anticancer agents starting from the readily available building block, 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine . We will move beyond a simple recitation of steps, delving into the strategic rationale behind protocol design, from initial derivatization to mechanistic elucidation, thereby empowering researchers to not only execute these protocols but also to innovate upon them.
Section 1: The Scientific Rationale and Strategic Approach
The core of our starting molecule, this compound, is primed for chemical modification. The chlorine atom at the 4-position of the pyrimidine ring is the key reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr), a reliable and versatile reaction for introducing chemical diversity.[5] Our strategy will be to displace this chlorine with a library of amine-containing fragments to probe the structure-activity relationship (SAR) and identify potent anticancer leads.
Why Amines? The introduction of a substituted amino group at the C4 position is a well-established strategy in the design of kinase inhibitors. The amine linker can act as a crucial hydrogen bond donor/acceptor, securing the molecule within the ATP-binding pocket of target kinases. The substituents on the amine (e.g., substituted anilines, aliphatic amines) will project into the solvent-exposed region, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Our Global Experimental Workflow is as follows:
Section 2: Synthesis and Characterization Protocols
Protocol 1: Synthesis of 4-Amino-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Derivatives via SNAr
This protocol details the core synthetic step. The rationale for choosing specific reaction conditions is to facilitate a clean, high-yielding substitution while being broadly applicable to a diverse range of amine nucleophiles. The use of a base like Diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction, driving it to completion.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., 4-fluoroaniline, 3-chloroaniline) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/mantle or microwave synthesizer
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel for column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add the selected amine (1.2 eq) to the solution, followed by DIPEA (2.0 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture. Two common heating methods are:
-
Conventional Heating: Heat to 80-120 °C and stir for 4-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: Heat to 120-150 °C for 30-90 minutes in a microwave synthesizer. This often improves yields and reduces reaction times.
-
-
Reaction Workup:
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO/DMF and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Biological Evaluation Protocols
After synthesizing and purifying a library of derivatives, the next critical phase is to assess their biological activity. We begin with a broad screen for cytotoxicity and then proceed with more detailed mechanistic assays for the most potent 'hit' compounds.
Protocol 2: Cell Viability Assay (MTT or Resazurin)
This initial screen provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The IC₅₀ value—the concentration at which 50% of cell growth is inhibited—is a key metric for comparing the potency of different derivatives and guiding SAR.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma, HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized compounds dissolved in DMSO (stock solutions, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution
-
96-well plates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Development (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Compound ID | Modification (R-group at C4) | MCF-7 IC₅₀ (µM) | A375 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Lead-01 | -NH-(4-Fluorophenyl) | 5.2 | 0.62 | 6.6 |
| Lead-02 | -NH-(4-Chlorophenyl) | 7.8 | 1.5 | 8.9 |
| Lead-03 | -NH-(4-Trifluoromethylphenyl) | 2.1 | 0.49 | 3.4 |
| Lead-04 | -NH-(4-Methoxyphenyl) | 15.6 | 12.3 | 18.2 |
| Sorafenib | Reference Drug | 8.1 | 0.78 | 5.5 |
| Note: Data is hypothetical, based on published activities of similar scaffolds for illustrative purposes.[6][7] |
Protocol 3: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into the mechanism of cell death induced by the hit compounds.[8]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), a common mechanism for kinase inhibitors.[6]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Target Deconvolution and Mechanistic Validation
Pyrimidine-imidazole hybrids are potent inhibitors of various protein kinases. Identifying the specific kinase(s) targeted by your lead compounds is essential for further development.
Protocol 5: In Vitro Kinase Inhibition Assay
This protocol uses a commercial kinase panel to screen lead compounds against a wide array of kinases, or it can be adapted to test against a specific, hypothesized target. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced.
Step-by-Step Methodology (General Principle):
-
Reaction Setup: In a multi-well plate, combine the kinase, the substrate, ATP, and the test compound in a suitable kinase buffer.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.
-
Detection: Measure the luminescence signal with a plate reader. The light signal is directly proportional to the kinase activity. A potent inhibitor will result in a low luminescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ value for the most active kinase interactions.
Elucidating the Signaling Pathway
Once a primary kinase target is identified (e.g., BRAF, EGFR, c-KIT), the next step is to confirm that the compound inhibits this target within the cellular context. Western blotting is the gold-standard technique for this validation.
Sources
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- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
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- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine in the Synthesis of Advanced Agrochemicals
Abstract
The pyrimidine core is a privileged scaffold in modern agrochemical design, imparting potent fungicidal and herbicidal properties to a host of commercial products. This technical guide delves into the application of a key intermediate, 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine , in the synthesis of high-value agrochemicals. We provide a detailed examination of its role as a precursor, focusing on the synthesis of anilinopyrimidine fungicides, a class of compounds critical for broad-spectrum disease control in crops. This document will elucidate the chemical principles, provide a detailed synthetic protocol, and discuss the mechanistic rationale behind the synthetic strategy, offering valuable insights for researchers and professionals in the agrochemical industry.
Introduction: The Pyrimidine Scaffold in Agrochemicals
Pyrimidine derivatives are foundational to the development of effective pesticides due to their high efficacy and broad-spectrum biological activities.[1] This six-membered aromatic heterocycle is a key structural motif in numerous commercialized fungicides, including cyprodinil, pyrimethanil, and mepanipyrim.[2] The efficacy of these compounds often stems from their ability to interfere with essential biological pathways in pathogens.[3] For instance, anilinopyrimidine fungicides are known to inhibit the biosynthesis of methionine, a crucial amino acid for fungal growth and protein synthesis.[4]
The subject of this guide, This compound , is a versatile building block for creating such bioactive molecules. Its structure, featuring a reactive chlorine atom on the pyrimidine ring, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.[5]
Core Synthesis Strategy: Anilinopyrimidine Fungicides
The primary application of this compound in agrochemical synthesis is as a precursor to anilinopyrimidine fungicides. The general synthetic route involves the displacement of the chlorine atom at the 4-position of the pyrimidine ring with a substituted aniline. This reaction forms the critical C-N bond that defines the anilinopyrimidine class.
A representative transformation is the synthesis of compounds structurally analogous to the commercial fungicide cyprodinil. Cyprodinil itself is 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine.[3] While our starting material has a 2-methyl-1H-imidazol-1-yl group instead of a methyl group at another position, the fundamental synthetic step of coupling a chloro-pyrimidine with an aniline is directly applicable.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The key transformation in the synthesis of anilinopyrimidines from 4-chloro-pyrimidine precursors is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine-bearing carbon towards nucleophilic attack.
The generally accepted mechanism proceeds in two steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion.
This process is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. In some cases, more advanced catalytic methods like the Buchwald-Hartwig amination can be employed to form the C-N bond, especially with less reactive anilines or for achieving higher yields under milder conditions.[1][6]
The workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of anilinopyrimidine derivatives.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of an N-phenyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine derivative, a structural analog to potent fungicides. This protocol is adapted from established methods for the synthesis of similar anilinopyrimidines.[6]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier |
| This compound | 255597-98-3 | C8H7ClN4 | Major Supplier |
| Aniline | 62-53-3 | C6H7N | Major Supplier |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Major Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C3H7NO | Major Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | Major Supplier |
| Hexanes | 110-54-3 | C6H14 | Major Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Major Supplier |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | Major Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), aniline (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting chloro-pyrimidine spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1) to afford the pure N-phenyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine.
Characterization
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the desired compound has been synthesized with high purity.
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of anilinopyrimidines is highly dependent on the substituents on both the pyrimidine and aniline rings.[5] The 2-methyl-1H-imidazol-1-yl group in our precursor is a significant structural feature that can influence the biological activity of the final product. The nature of the substituent on the aniline ring also plays a crucial role. For instance, electron-donating or withdrawing groups on the phenyl ring can modulate the compound's potency and spectrum of activity against different fungal pathogens.
The general structure and points of diversification are illustrated below:
Caption: Key structural features influencing the biological activity of anilinopyrimidines.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its utility is prominently demonstrated in the straightforward and efficient preparation of anilinopyrimidine fungicides through nucleophilic aromatic substitution. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel, potent, and effective crop protection agents. The continued exploration of derivatives from this scaffold promises to yield new solutions to the ongoing challenges in global agriculture.
References
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. Available at: [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Cyprodinil. PubChem. Available at: [Link]
-
The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. PubMed Central. Available at: [Link]
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- 3. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: A Comprehensive Guide to the Purity Assessment of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring both pyrimidine and imidazole moieties.[1] Such structures are common scaffolds in medicinal chemistry, serving as key building blocks or intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount; the presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential for ensuring the quality and consistency of each batch.
This guide provides a detailed framework for the comprehensive purity assessment of this compound. We will explore a multi-faceted analytical approach, detailing protocols for chromatographic and spectroscopic techniques. The methodologies are grounded in established scientific principles and align with the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[2][3]
A Multi-Modal Strategy for Purity Verification
A single analytical technique is often insufficient to fully characterize the purity of a pharmaceutical intermediate. A comprehensive assessment relies on an orthogonal approach, where different methods provide complementary information. The strategy outlined below ensures the separation and quantification of organic impurities, the detection of residual solvents, and the unambiguous confirmation of the compound's identity.
Caption: Overall workflow for the purity assessment of the target compound.
Method 1: Reversed-Phase HPLC for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of purity analysis for non-volatile organic compounds. A reversed-phase method is ideal for this molecule, leveraging the hydrophobic interactions between the aromatic rings and the stationary phase to achieve separation from related substances.
Scientific Rationale
The selection of a C18 stationary phase provides sufficient hydrophobicity to retain the analyte and its potential impurities. A mobile phase consisting of an organic modifier (methanol or acetonitrile) and a buffered aqueous phase allows for fine-tuning of the separation. A phosphate buffer is chosen to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as ionizable groups are present in the imidazole moiety.[4] UV detection is appropriate as the pyrimidine and imidazole rings contain chromophores that absorb strongly in the UV region.
Detailed Experimental Protocol
A. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade Methanol, Potassium Dihydrogen Phosphate (KH₂PO₄), ortho-phosphoric acid.
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.
B. Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade Methanol.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample batch to be tested at the same concentration as the Standard Preparation using the Diluent.
C. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A: 0.025 M KH₂PO₄ (pH 3.2) and B: Methanol |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or as determined by UV scan) |
| Run Time | 30 minutes |
Data Analysis and System Suitability
-
Purity Calculation: The purity is typically determined using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Before sample analysis, inject the Standard Preparation five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas.[2]
-
Method Validation (ICH Q2(R2) Framework)
This protocol must be validated to ensure it is fit for its intended purpose.[3][5] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradation products.[6] | Peak purity analysis (using DAD), no interference at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response.[5] | R² ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To measure the closeness of the results to the true value.[6] | 98.0% to 102.0% recovery from spiked samples at three concentration levels. |
| Precision (Repeatability) | To show the consistency of results for multiple analyses of the same sample on the same day. | %RSD ≤ 2.0% for six replicate preparations. |
| Quantitation Limit (QL) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |
Method 2: Headspace GC for Residual Solvent Analysis
The synthesis of this compound likely involves organic solvents, which must be controlled in the final intermediate.[7] Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard technique for this analysis.
Protocol Overview
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not contain any of the target residual solvents. Crimp the vial securely.
-
Instrumentation: A GC system equipped with a headspace autosampler and an FID.
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200 °C.
-
Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Detector Temperature: 250 °C.
-
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Incubation Time: 15 min.
-
Method 3: LC-MS for Impurity Identification
While HPLC-UV can quantify impurities, it does not identify them. Coupling the HPLC system to a mass spectrometer (MS) allows for the determination of the mass-to-charge ratio (m/z) of eluting peaks, providing crucial information for structural elucidation.[8][9]
Caption: Workflow for impurity identification using LC-MS.
Protocol and Rationale
The HPLC method described in Section 3.0 can be directly coupled to a mass spectrometer. The key consideration is to use a volatile mobile phase. If the phosphate buffer is problematic, it can be replaced with a formic acid or ammonium acetate solution. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, likely producing a strong protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition of an unknown impurity.[7]
Method 4: NMR Spectroscopy for Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous confirmation of molecular structure.[10][11] Both ¹H and ¹³C NMR spectra serve as a fingerprint for the compound, confirming the connectivity of atoms and the absence of major structural isomers.[8][12]
Protocol Overview
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: The spectrum should show distinct signals corresponding to the protons on the pyrimidine and imidazole rings, as well as the methyl group. The chemical shifts and coupling patterns must be consistent with the proposed structure.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, with chemical shifts indicative of the aromatic and aliphatic carbons present in the molecule.
-
Conclusion
The purity assessment of this compound requires a systematic and scientifically sound approach. The combination of HPLC for purity and impurity quantification, GC for residual solvent analysis, LC-MS for impurity identification, and NMR for structural confirmation provides a comprehensive quality profile. Each method must be carefully developed and validated according to international guidelines like ICH to ensure data integrity and support the development of safe and effective pharmaceuticals.
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Application Notes and Protocols for Characterizing Derivatives of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Introduction: A Scaffold for Kinase Inhibition
The 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine scaffold is a versatile heterocyclic structure frequently employed in medicinal chemistry as a foundational element for the synthesis of novel therapeutic agents.[1] Its constituent imidazole and pyrimidine moieties provide a framework conducive to interactions with biological targets, particularly protein kinases.[1] Research has demonstrated the utility of this scaffold in developing inhibitors for various kinases implicated in diseases such as cancer and inflammation.[1][2][3] Derivatives of this core structure have shown promise as potent and selective inhibitors, for instance, targeting the RAF kinase pathway which is crucial in melanoma.[2]
This guide provides a comprehensive suite of cell-based assay protocols designed to characterize the biological activity of novel derivatives of this compound. The protocols are structured to enable a thorough investigation, from initial screening of cellular effects to detailed mechanistic studies of target engagement and downstream signaling.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A logical and stepwise approach is crucial for the efficient characterization of novel compounds. The following workflow outlines a recommended experimental progression, starting with broad phenotypic assays and moving towards more specific, target-oriented investigations.
Caption: A tiered workflow for characterizing novel kinase inhibitors.
Part 1: Initial Assessment of Cellular Effects - Viability and Cytotoxicity Assays
The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays like MTT and MTS are reliable, colorimetric methods for this purpose.[4][5] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[4]
Principle of Tetrazolium-Based Assays
Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[4] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[5]
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell viability.[4][5]
Materials:
-
Cells of interest (e.g., A375 melanoma cells for RAF inhibitors[2])
-
Complete cell culture medium
-
Test compounds (derivatives of this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water).[4]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4][5]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[4]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommendation | Rationale |
| Cell Line | Relevant to the hypothesized target kinase pathway (e.g., cancer cell line with known pathway dependency). | Ensures biological relevance of the findings. |
| Compound Concentrations | Logarithmic serial dilutions (e.g., 0.01 to 100 µM). | To capture a full dose-response curve and accurately determine the IC50. |
| Incubation Time | 48-72 hours. | Allows sufficient time for the antiproliferative effects of the compound to manifest. |
| Controls | Vehicle (e.g., DMSO), untreated, and a positive control (known inhibitor). | Essential for data normalization and assay validation. |
Part 2: Mechanistic Insight - Assessing Target Pathway Modulation
Once a compound has demonstrated cellular activity, the next step is to determine if this activity is mediated through the intended target. Since the this compound scaffold is often used for kinase inhibitors, a logical approach is to measure the phosphorylation status of a known downstream substrate of the target kinase.[6][7] Western blotting is a robust and widely used technique for this purpose.[8][9][10]
Principle of Phospho-Protein Western Blotting
This technique involves separating cellular proteins by size using SDS-PAGE, transferring them to a solid support membrane, and probing with antibodies specific to the phosphorylated form of the target protein.[8][9] A parallel blot is often probed with an antibody that recognizes the total protein, irrespective of its phosphorylation state, to serve as a loading control.[10]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Procedure (Adherent Format): [11]1. Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. 2. Cell Seeding: Seed the transfected cells into a white, 96-well assay plate and incubate overnight. [11]3. Compound Addition: Add serial dilutions of the test compound to the cells. 4. Tracer Addition: Add the specific NanoBRET™ fluorescent tracer at a predetermined concentration. 5. Equilibration: Incubate the plate for approximately 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium with the target protein. [12]6. Detection: Add the Nano-Glo® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence detection. [12] Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound. Plot the BRET ratio against the log of the compound concentration to determine the IC50.
Protocol 3B: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a physiological context by measuring changes in the thermal stability of a protein upon ligand binding. [13][14][15] Principle: The binding of a ligand, such as a small molecule inhibitor, often stabilizes the target protein. [14][15]This stabilization results in a higher melting temperature (Tm) for the protein. In a CETSA experiment, cells are treated with a compound and then heated. The amount of soluble, non-denatured target protein remaining at various temperatures is quantified, typically by Western blot. A shift to a higher temperature in the melting curve of the target protein in the presence of the compound confirms direct binding. [13][15] Procedure: [14][16]1. Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration. 2. Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling. [16]3. Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles. [16]4. Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. [16]5. Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blot or other protein detection methods. [15][16] Data Analysis: For each temperature point, quantify the amount of soluble target protein relative to the unheated control. Plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive characterization of novel derivatives of this compound. By systematically assessing cellular viability, target pathway modulation, and direct target engagement, researchers can build a detailed profile of their compounds' biological activity. This multi-tiered approach ensures scientific rigor and provides the critical data needed to advance promising candidates in the drug discovery pipeline.
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Application Notes and Protocols for In Vitro Testing of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Analogs
Introduction: The Rationale for In Vitro Profiling of Novel Pyrimidine Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Analogs of pyrimidine are designed to interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] The compound 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine serves as a key intermediate in the synthesis of a diverse range of biologically active molecules.[2][3][4] Its analogs, created through systematic medicinal chemistry efforts, are frequently investigated for their potential as targeted therapeutic agents, such as kinase inhibitors.[5][6]
The initial stages of drug discovery for these novel analogs rely heavily on a robust suite of in vitro assays.[7][8][9][10] These assays are essential for determining the preliminary efficacy and mechanism of action of the compounds, enabling a data-driven approach to lead candidate selection before advancing to more complex and costly preclinical animal studies.[7][8] This guide provides a comprehensive overview of the fundamental in vitro testing cascade for the biological evaluation of this compound analogs, with a focus on anticancer applications.
Foundational Assays: A Multi-parametric Approach to Characterization
A thorough in vitro evaluation of novel pyrimidine analogs necessitates a multi-pronged approach to understand their biological effects. The core testing battery should include assays to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and, if applicable, specific enzyme inhibition. This tiered approach allows for a comprehensive understanding of the compound's cellular impact.
Section 1: Assessment of Cytotoxicity and Cell Viability
The primary objective of this initial screening phase is to determine the concentration-dependent effect of the pyrimidine analogs on the viability of cancer cell lines. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12] The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[12]
Experimental Protocol: MTT Assay
Materials and Reagents:
-
Cancer cell lines of interest (e.g., MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
This compound analogs (dissolved in DMSO to create stock solutions)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine analogs in complete cell culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is then generated by plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, can be determined.
Table 1: Example IC50 Data for Pyrimidine Analogs in Different Cancer Cell Lines
| Compound ID | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Analog A | 5.2 | 8.1 | 3.5 |
| Analog B | 12.8 | 25.4 | 15.1 |
| Analog C | 0.9 | 1.5 | 0.7 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.4 |
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once the cytotoxic potential of the pyrimidine analogs has been established, the next critical step is to determine the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Caspase-Glo® 3/7 Assay: A Luminescent Readout for Apoptosis
The Caspase-Glo® 3/7 assay is a sensitive and high-throughput method for measuring the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[15][16]
Principle of the Assay:
The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[15] When caspases-3 and -7 are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin.[15] This aminoluciferin is then utilized by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[15][16]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrimidine analogs
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as for the MTT assay.
-
Treat the cells with the pyrimidine analogs at concentrations around their IC50 values for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[17]
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[17]
-
Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
-
Incubation and Luminescence Measurement:
Data Analysis and Interpretation
The luminescent signal is directly proportional to the caspase-3/7 activity. The results are typically expressed as a fold change in luminescence relative to the vehicle-treated control. A significant increase in luminescence indicates the induction of apoptosis.
Western Blot Analysis of Apoptosis Markers
To further confirm the induction of apoptosis and investigate the molecular players involved, Western blotting can be employed to detect key apoptotic markers.[18][19]
Key Markers:
-
Cleaved Caspase-3 and -7: Detection of the cleaved, active forms of these executioner caspases is a strong indicator of apoptosis.
-
Cleaved PARP (Poly (ADP-ribose) polymerase): PARP is a substrate for activated caspases, and its cleavage is a hallmark of apoptosis.[20]
-
Bcl-2 family proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can provide insights into the intrinsic apoptotic pathway.[20]
Experimental Protocol: Western Blotting
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyrimidine analogs as described previously.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.[21]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with primary antibodies specific for the apoptotic markers of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Section 3: Investigating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[22][23]
Principle of Cell Cycle Analysis by Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[22]
Experimental Protocol: Cell Cycle Analysis
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrimidine analogs
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrimidine analogs at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.[24] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[24]
-
Incubate the cells in the dark at room temperature for 30 minutes.[25]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Data Analysis and Interpretation
The resulting DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase of the cell cycle following treatment with the pyrimidine analogs suggests that the compounds induce cell cycle arrest at that particular checkpoint.
Section 4: Target-Based Assays: Kinase Inhibition
Given that many pyrimidine derivatives are designed as kinase inhibitors, it is often pertinent to assess their direct inhibitory activity against specific kinases of interest.[6]
Principle of In Vitro Kinase Assays
In vitro kinase assays measure the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme.[26] The activity of the kinase can be quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced.[27] The inhibitory potential of the pyrimidine analogs is determined by their ability to reduce the kinase activity in a concentration-dependent manner.
Experimental Protocol: A General Kinase Inhibition Assay
Materials and Reagents:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Pyrimidine analogs
-
A detection system (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or fluorescence-based assay)
-
384-well plates
Step-by-Step Methodology:
-
Assay Setup:
-
In a 384-well plate, add the kinase, the pyrimidine analog at various concentrations, and the kinase assay buffer.
-
Pre-incubate the kinase and the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Initiation of the Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, in the ADP-Glo™ assay, a reagent is added to convert the ADP produced into a luminescent signal.[27]
-
Data Analysis and Interpretation
The kinase activity is measured for each concentration of the inhibitor. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from this curve.
Visualizing the Experimental Workflow and Potential Signaling Pathway
Experimental Workflow Diagram
Caption: In Vitro Testing Cascade for Pyrimidine Analogs.
Hypothetical Signaling Pathway of Apoptosis Induction
Caption: Potential Apoptotic Pathway Induced by Pyrimidine Analogs.
Conclusion and Future Directions
The in vitro testing protocols outlined in this guide provide a robust framework for the initial characterization of novel this compound analogs. By systematically evaluating their cytotoxicity, mechanism of cell death, effects on the cell cycle, and target engagement, researchers can effectively identify promising lead compounds for further development. The data generated from these assays are crucial for establishing structure-activity relationships and guiding the optimization of these analogs into potential clinical candidates. Subsequent studies should focus on more advanced in vitro models, such as 3D cell cultures and co-culture systems, to better mimic the tumor microenvironment, as well as in vivo studies to assess efficacy and safety in animal models.
References
-
National Center for Biotechnology Information. Pyrimidine Analogs - Holland-Frei Cancer Medicine. Available from: [Link]
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National Center for Biotechnology Information. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available from: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
ScienceDirect. Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials. Available from: [Link]
-
Bentham Science. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Available from: [Link]
-
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available from: [Link]
-
ScienceDirect. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Bio-Rad. Analysis by Western Blotting - Apoptosis. Available from: [Link]
-
National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Available from: [Link]
-
Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
-
Taylor & Francis Online. Pyrimidine analogue – Knowledge and References. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Available from: [Link]
-
ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB? Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work? Available from: [Link]
-
National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]
-
National Center for Biotechnology Information. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]
-
protocols.io. Caspase 3/7 Activity. Available from: [Link]
-
National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Available from: [Link]
-
IOSR Journals. Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Determination of Caspase Activation by Western Blot. Available from: [Link]
-
YouTube. Cell Cycle Analysis By Flow Cytometry. Available from: [Link]
-
bioRxiv. L-pentahomoserine correlates with therapy outcome in esophageal cancer and promotes metabolic adaptations that support cell survival under nutrient-deprived conditions. Available from: [Link]
-
ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
National Center for Biotechnology Information. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]
-
protocols.io. Caspase 3/7 Activity. Available from: [Link]
-
National Center for Biotechnology Information. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Available from: [Link]
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- 27. promega.com [promega.com]
Application Note: Guidelines for the Preparation of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine for Biological Screening
Abstract
This document provides a comprehensive guide for the accurate and reproducible formulation of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine for use in biological screening applications. The protocols detailed herein are designed to address the compound's specific physicochemical properties, particularly its limited aqueous solubility and the potential reactivity of its chloropyrimidine moiety. By explaining the scientific rationale behind each step, this guide ensures that researchers can generate reliable and consistent data in both in vitro and cell-based assays. Emphasis is placed on the preparation of stable stock solutions, creation of appropriate working dilutions, and essential quality control measures to mitigate common formulation-induced artifacts.
Introduction and Physicochemical Profile
This compound's structure, featuring a chloropyrimidine core, presents specific formulation challenges. The chloro-substituent is an electrophilic site susceptible to nucleophilic substitution, which can lead to compound degradation or reaction with assay components.[2][3] Furthermore, its limited solubility in aqueous media necessitates the use of an organic co-solvent, typically Dimethyl Sulfoxide (DMSO). This guide provides a robust framework for navigating these challenges.
Key Physicochemical Properties
A summary of the essential properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 941294-31-1 | [4][5] |
| Molecular Formula | C₈H₇ClN₄ | [4][5] |
| Molecular Weight | 194.62 g/mol | [4] |
| Appearance | Solid | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Storage (Solid) | -20°C in a desiccated environment | [6] |
| Purity | ≥95% (Verify with supplier's Certificate of Analysis) | [5] |
Formulation Strategy: Rationale and Workflow
The primary challenge in formulating this compound is its hydrophobicity. The recommended strategy involves creating a high-concentration primary stock solution in 100% DMSO, followed by serial dilutions to create intermediate working solutions, which are then introduced into the final aqueous assay buffer.
Choice of Primary Solvent: Dimethyl Sulfoxide (DMSO)
Rationale: Based on its reported slight solubility in organic solvents like methanol and chloroform, DMSO is selected as the optimal primary solvent.[6] Its high solvating power for a wide range of organic compounds and its miscibility with water make it the industry standard for compound management in drug discovery. Using 100% anhydrous DMSO for the primary stock minimizes the risk of hydrolysis of the reactive chloro group on the pyrimidine ring.
Managing Compound Stability
Rationale: The 4-chloro position on the pyrimidine ring is an electron-deficient site, making it susceptible to nucleophilic attack.[2] This can occur via hydrolysis in aqueous solutions or through reaction with nucleophilic functional groups present in common biological buffers (e.g., primary amines in Tris buffer). Therefore, protocols must be designed to minimize the compound's residence time in aqueous media prior to the assay and to avoid reactive buffer components where possible.
Formulation Decision Workflow
The following diagram outlines the logical steps and considerations for developing the formulation protocol.
Caption: Experimental workflow for preparing assay-ready plates.
-
Thawing: Thaw one aliquot of the 50 mM primary stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Intermediate Dilution Plate (in DMSO):
-
Prepare a serial dilution series in a polypropylene microplate using 100% DMSO as the diluent. For a 10-point, 3-fold dilution series starting at 10 mM:
-
Dispense DMSO into wells 2-10.
-
Add the calculated amount of 50 mM stock and DMSO to well 1 to achieve 10 mM.
-
Transfer a portion from well 1 to well 2, mix thoroughly, and repeat across the plate.
-
-
This plate, often called a "master plate" or "source plate," contains the compound in DMSO at concentrations 100x or 200x the final desired assay concentrations.
-
-
Final Dilution into Assay Buffer:
-
The goal is to keep the final DMSO concentration in the assay well below a level that affects the biological system (typically ≤0.5%).
-
Example (1:200 dilution): To achieve a top concentration of 50 µM in the assay from a 10 mM top concentration in the intermediate plate:
-
Add 99.5 µL of the aqueous assay buffer to the wells of the final assay plate.
-
Transfer 0.5 µL from the DMSO intermediate plate to the corresponding wells of the final assay plate.
-
-
Immediately after the transfer, mix the plate thoroughly (e.g., using an orbital shaker for 1 minute) to facilitate rapid dissolution and prevent localized precipitation.
-
Quality Control and Best Practices
Adherence to the following practices is critical for ensuring data integrity.
-
Solubility Check: Before initiating a large screen, perform a kinetic solubility test. Prepare the highest desired concentration of the compound in the final assay buffer and incubate under assay conditions (temperature, time). Visually inspect for precipitation or cloudiness. If observed, the top concentration for the screen must be lowered.
-
DMSO Tolerance: Always run a vehicle control (e.g., 0.5% DMSO in assay buffer) to confirm that the final concentration of the co-solvent does not impact the assay readout.
-
Avoid Reactive Buffers: If possible, avoid buffers containing primary amines (e.g., Tris) and favor buffers like HEPES or PBS to reduce the risk of nucleophilic attack on the chloropyrimidine ring. If Tris must be used, prepare compound dilutions immediately before use.
-
Fresh is Best: Prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing intermediate or final dilutions in aqueous buffers, as the compound is likely to degrade over time.
-
Minimize Freeze-Thaw: Aliquot primary stocks to avoid more than 3-5 freeze-thaw cycles, which can lead to compound degradation or concentration changes due to solvent evaporation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Assay Well | Exceeded kinetic solubility limit. | Lower the highest screening concentration. Increase the final DMSO percentage slightly if tolerated by the assay (e.g., to 1%). |
| Inconsistent/Irreproducible Assay Results | Compound degradation in aqueous buffer. Incomplete dissolution of stock. Precipitation during assay. | Prepare dilutions immediately before use. Re-sonicate the primary stock before use. Perform a solubility check (see Section 6). |
| Loss of Compound Activity Over Time | Hydrolysis of the chloro-substituent. Adsorption to plasticware. | Use fresh dilutions. Consider using low-bind polypropylene plates. |
Safety Precautions
This compound is classified as harmful if swallowed. [4]Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation. Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26369835, this compound. Retrieved from [Link]
-
Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5), 269-272. Retrieved from [Link]
-
Lundgren, R. J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(1), 9673-9680. Retrieved from [Link]
-
Kaval, N., et al. (2005). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry, 70(11), 4341-4347. (A representative article on the reactivity of dichloropyrimidines). Available via academic search engines. A related ResearchGate entry can be found at [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Welcome to the dedicated technical support center for the purification of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address common challenges encountered during the isolation and purification of this compound, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues that may arise during the purification of this compound.
Issue 1: Persistent Impurity with Similar Polarity to the Product in Column Chromatography
Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of fractions from column chromatography shows a persistent, co-eluting impurity with the desired product.
Probable Causes:
-
Isomeric Impurities: The synthesis of substituted imidazoles can sometimes lead to the formation of regioisomers. Depending on the synthetic route, an isomeric product where the pyrimidine ring is attached to a different nitrogen on the imidazole ring might be formed.
-
Unreacted Starting Material: Incomplete reaction can result in the carryover of starting materials, such as 4,6-dichloropyrimidine or 2-methylimidazole, which may have similar polarities to the product.
-
Byproducts from Side Reactions: Over-alkylation or other side reactions can generate byproducts with closely related structures and polarities.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) mobile phase, switch to a shallow gradient elution. A slow, gradual increase in the polar solvent can effectively resolve compounds with very similar Rf values.
-
Solvent System Modification: Experiment with different solvent systems. Common eluents for imidazole derivatives include ethyl acetate/hexanes and dichloromethane/methanol. Consider adding a small amount of a third solvent to modify the selectivity. For instance, a small percentage of acetone or tert-butyl methyl ether can alter the interactions with the stationary phase.
-
-
Modify the Stationary Phase:
-
Alumina Chromatography: Due to the basic nature of the imidazole and pyrimidine rings, strong interactions with the acidic silica gel can lead to peak tailing and poor separation. Using neutral or basic alumina as the stationary phase can mitigate these interactions and improve separation.
-
Reverse-Phase Chromatography: If the compound and its impurities are sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water and acetonitrile or methanol can provide an alternative selectivity.
-
-
Employ a Basic Modifier:
-
Tailing of basic compounds on silica gel is a common issue. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and improved resolution.
-
Issue 2: Product "Oiling Out" During Recrystallization
Symptom: Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals.
Probable Causes:
-
High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the formation of an oil rather than allowing sufficient time for crystal nucleation and growth.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the compound even at lower temperatures, or the compound's solubility curve in that solvent may not be steep enough.
Solutions:
-
Adjust the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of this compound to the cooled solution to induce crystallization.
-
-
Re-evaluate the Solvent System:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for heterocyclic compounds include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[1][2]
-
Issue 3: Low Recovery After Purification
Symptom: The final isolated yield of pure this compound is significantly lower than expected.
Probable Causes:
-
Product Instability: The compound may be degrading on the silica gel column or during prolonged heating in the recrystallization solvent. The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis under certain conditions.
-
Excessive Solvent Usage in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Adsorption onto Stationary Phase: The basic nitrogens in the imidazole and pyrimidine rings can lead to strong adsorption on acidic silica gel, making it difficult to elute the entire product from the column.
Solutions:
-
Assess Product Stability:
-
TLC Stability Test: Spot the compound on a TLC plate and let it sit for an hour before eluting. If a new spot appears, it indicates potential degradation on silica.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged heating during recrystallization. If using column chromatography, consider deactivating the silica gel with a triethylamine wash prior to packing the column.
-
-
Optimize Recrystallization Technique:
-
Use Minimal Hot Solvent: Add the hot recrystallization solvent in small portions until the solid just dissolves. This will maximize the recovery of the crystalline product.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the mother liquor can be concentrated to obtain a second crop, which may then be recrystallized again.
-
-
Improve Column Chromatography Efficiency:
-
Use a Basic Modifier: As mentioned previously, adding a basic modifier to the eluent can reduce tailing and prevent irreversible adsorption of the product on the silica gel.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to a more concentrated band and better recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should look for in my crude this compound?
A1: Based on common synthetic routes for similar heterocyclic compounds, potential impurities could include:
-
Starting Materials: Unreacted 4,6-dichloropyrimidine and 2-methylimidazole.
-
Positional Isomer: 4-Chloro-6-(2-methyl-1H-imidazol-2-yl)pyrimidine, although likely a minor component depending on the reaction conditions.
-
Hydrolysis Product: 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ol, formed by the hydrolysis of the chloro group. This is more likely if the workup or purification involves aqueous or protic conditions at elevated temperatures.
-
Solvent Adducts: Depending on the reaction and purification solvents, adducts may form.
Q2: How can I use NMR spectroscopy to identify common impurities?
A2: ¹H NMR is a powerful tool for identifying impurities. Here are some tips:
-
Residual Solvents: The chemical shifts of common laboratory solvents are well-documented.[3][4][5] Referencing these tables can help you identify signals from solvents used in the reaction or purification.
-
Starting Materials: Compare the ¹H NMR spectrum of your purified product with the spectra of the starting materials.
-
Characteristic Peaks: The hydrolysis product would likely show the disappearance of a pyrimidine proton signal and the appearance of a broad NH or OH peak.
Table 1: ¹H NMR Chemical Shifts of Potential Impurities and Common Solvents in CDCl₃
| Compound/Solvent | Chemical Shift (ppm) | Multiplicity |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05, 4.12, 1.26 | s, q, t |
| Hexanes | ~0.9, ~1.25 | m, m |
| Acetone | 2.17 | s |
| Methanol | 3.49 | s |
| Triethylamine | ~1.0, ~2.5 | t, q |
Note: Chemical shifts can vary slightly depending on concentration and other sample components.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dry place, away from light and moisture. For extended storage, keeping it in a freezer at -20°C is advisable. The chloro group on the pyrimidine ring can be sensitive to hydrolysis, so minimizing exposure to atmospheric moisture is crucial.
Q4: Is it better to use a single-solvent or a two-solvent system for recrystallization?
A4: The choice depends on the solubility profile of your compound and its impurities. A single-solvent recrystallization is generally simpler if you can find a solvent that dissolves the compound well when hot but poorly when cold. However, for many organic compounds, finding such a solvent is challenging. A two-solvent system offers more flexibility in fine-tuning the solubility to achieve optimal crystal formation and purity.[6]
Q5: My TLC shows a clean spot, but my NMR indicates impurities. Why?
A5: This can happen for several reasons:
-
Co-elution on TLC: The impurity may have the same Rf value as your product in the TLC solvent system. Try developing the TLC in a few different solvent systems to see if you can resolve the spots.
-
Non-UV Active Impurities: If the impurity does not have a UV chromophore, it will not be visible on the TLC plate under UV light. Staining the plate with permanganate or another universal stain might reveal the hidden impurity.
-
NMR Sensitivity: NMR is a very sensitive technique and can detect impurities at levels that are not easily visible on a TLC plate.
Visualizing Purification Workflows
Workflow for Column Chromatography Optimization
Caption: Optimization workflow for column chromatography.
Decision Tree for Recrystallization Solvent Selection
Sources
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine [m.chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound [chemicalbook.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Welcome to the technical support guide for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.
The substitution of the C4-chloro group on this pyrimidine scaffold is a key transformation in the synthesis of a wide range of biologically active molecules.[1][2][3] The pyrimidine ring, being a π-deficient heteroaromatic system, is inherently activated towards nucleophilic attack, a characteristic that is fundamental to the success of this reaction.[4] This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the substitution reaction. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.
Question: My reaction is very slow or fails to reach completion, with significant starting material remaining even after prolonged reaction times. What are the likely causes and how can I increase the reaction rate?
Answer:
This is a common issue often related to insufficient reaction energy, suboptimal solvent choice, or inadequate activation of the nucleophile. Let's break down the potential causes and solutions:
-
Cause 1: Insufficient Thermal Energy: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack and formation of the Meisenheimer complex.[5][6]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. A typical starting point for these reactions is 80-100 °C, but temperatures up to 120 °C or even higher (depending on the solvent's boiling point) may be necessary, especially for less reactive nucleophiles.[7] Using a sealed vessel or microwave reactor can allow for heating above the solvent's atmospheric boiling point, which can significantly accelerate slow reactions.[8]
-
-
Cause 2: Suboptimal Solvent Choice: The solvent plays a critical role in SNAr reactions. It must solubilize the reactants and, more importantly, stabilize the charged Meisenheimer intermediate.
-
Solution: Ensure you are using a polar aprotic solvent. Solvents like DMF, DMSO, NMP, or acetonitrile are highly recommended.[7][9] These solvents excel at solvating cations while leaving the anion (the nucleophile) relatively "bare" and more reactive. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, stabilizing it and reducing its nucleophilicity, thus slowing the reaction.[10][11]
-
-
Cause 3: Inadequate Base Strength or Stoichiometry: If your nucleophile is a primary or secondary amine (R-NH₂ or R₂NH), a base is required to neutralize the HCl generated during the reaction. If the nucleophile is used as a salt (e.g., an amine hydrochloride), a base is essential to generate the free, nucleophilic form.
-
Solution:
-
For Neutral Amine Nucleophiles: Use at least one equivalent of a non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to act as an acid scavenger. An excess (e.g., 2-3 equivalents) is often beneficial.[7]
-
For Nucleophiles as Salts: Use a strong enough base to deprotonate the nucleophile fully. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective and can accelerate the reaction.[12] Ensure the base is finely powdered and the reaction mixture is stirred efficiently to overcome solubility issues.
-
-
-
Cause 4: Low Nucleophile Reactivity: The intrinsic nucleophilicity of your attacking species is a key factor.
-
Solution: If possible, consider using a more nucleophilic reagent. For example, if using an alcohol, pre-forming the corresponding alkoxide with a strong base like sodium hydride (NaH) will dramatically increase its reactivity.
-
Troubleshooting Workflow: Slow or Incomplete Reaction
Caption: Troubleshooting workflow for a slow SNAr reaction.
Question: I'm observing a significant side product with a lower Rf on TLC, which I suspect is the 4-hydroxy-pyrimidine derivative. How can I prevent this?
Answer:
The formation of the 4-hydroxy (or corresponding 4-alkoxy) derivative is a classic case of solvolysis, where the solvent (water or an alcohol) acts as a competing nucleophile.[2][7] This is especially problematic under certain conditions.
-
Cause 1: Presence of Water: Trace amounts of water in your solvent or reagents can lead to hydrolysis, particularly at elevated temperatures.
-
Solution: Use anhydrous solvents. If your solvent is suspected to contain water, it can be dried over molecular sieves prior to use. Ensure your amine nucleophile and base are also dry.
-
-
Cause 2: Use of Protic Solvents: If you are using an alcohol (e.g., n-butanol, isopropanol) as a solvent, it can compete with your intended nucleophile.[7]
-
Solution: The best approach is to switch to a polar aprotic solvent like DMF or DMSO, which are non-nucleophilic under these conditions. If an alcohol must be used (e.g., for solubility reasons), run the reaction at the lowest possible temperature that allows for a reasonable reaction rate and use a larger excess of your desired nucleophile.
-
-
Cause 3: Strongly Acidic or Basic Conditions: Extreme pH can sometimes promote solvolysis. For example, using a large excess of a strong base in an aqueous or alcoholic solvent can generate a high concentration of hydroxide or alkoxide ions, which are potent nucleophiles.[2]
-
Solution: Maintain reaction conditions as close to neutral as possible, using just enough base to scavenge the acid produced. DIPEA is a good choice as it is a hindered, non-nucleophilic base.
-
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and choices for setting up your reaction for success from the start.
Question: What is the underlying mechanism of this substitution, and why is the C4 position reactive?
Answer:
This reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism , specifically through an addition-elimination pathway .[5][6] This is distinct from SN1 or SN2 reactions seen in aliphatic chemistry.[13]
-
Activation: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle. The two nitrogen atoms are strongly electron-withdrawing, which polarizes the ring and makes the carbon atoms electrophilic, particularly those at the C2, C4, and C6 positions.[4] This inherent electronic property makes the ring susceptible to attack by nucleophiles.[14]
-
Step 1: Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5] This step is typically the slowest and therefore the rate-determining step of the reaction.[9]
-
Step 2: Stabilization and Elimination: The negative charge in the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. This stabilization is crucial for the reaction to proceed.[6][15] Aromaticity is then restored in a rapid second step through the expulsion of the chloride leaving group.
SNAr Mechanism on the Pyrimidine Ring
Caption: The two-step addition-elimination SNAr mechanism.
Question: How do I select the optimal solvent for my reaction?
Answer:
Solvent selection is critical for SNAr reactions. The ideal solvent should dissolve all reactants while facilitating the reaction by stabilizing the charged intermediate. As mentioned, polar aprotic solvents are strongly preferred.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | 153 | 37 | Excellent choice, good solvating power for a wide range of reactants. |
| Dimethyl sulfoxide (DMSO) | 189 | 47 | Highly polar, can significantly accelerate reactions but can be difficult to remove and may have side reactions at high temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32 | High boiling point, useful for very sluggish reactions requiring high temperatures. |
| Acetonitrile (ACN) | 82 | 38 | Good choice, lower boiling point makes it easier to remove post-reaction. |
| n-Butanol | 118 | 18 | Protic Solvent. Can be used, but may lead to slower rates and solvolysis side products.[7] |
Recommendation: Start with DMF. It offers a good balance of high boiling point, strong solvating power, and relative stability.
Question: What is the role of the base, and which one should I use?
Answer:
The base has two primary potential roles in this reaction:
-
Acid Scavenger: When reacting with a neutral nucleophile like an amine, the reaction generates one equivalent of HCl. This acid will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize the HCl as it forms, allowing the reaction to proceed.
-
Nucleophile Deprotonation: If your nucleophile is weakly acidic (e.g., an alcohol or a thiol), a base is needed to deprotonate it to form the much more reactive conjugate base (alkoxide or thiolate).
| Base | pKₐH (approx.) | Type | Common Use |
| DIPEA | 10.8 | Organic, Non-nucleophilic | Excellent acid scavenger for amine nucleophiles.[7] |
| Triethylamine (TEA) | 10.7 | Organic, Non-nucleophilic | Good acid scavenger, similar to DIPEA. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic | Effective for deprotonating phenols, thiols, and some amines. Often used in DMF.[7] |
| Cesium Carbonate (Cs₂CO₃) | 10.0 | Inorganic | More soluble in organic solvents than K₂CO₃, often gives faster reactions. |
| Sodium Hydride (NaH) | ~35 | Inorganic, Strong | Used for deprotonating alcohols and other weakly acidic nucleophiles. Caution: Reacts violently with water. |
Recommendation: For amine nucleophiles, use 2-3 equivalents of DIPEA . For alcohols or thiols, pre-treatment with NaH in an anhydrous solvent or using K₂CO₃ at elevated temperatures are both effective strategies.
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a robust starting point for the substitution reaction with a primary or secondary amine.
1. Reactant Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired amine nucleophile (1.2–1.5 eq.).
-
Dissolve the solids in a suitable volume of anhydrous DMF (e.g., 0.1–0.2 M concentration relative to the pyrimidine).
2. Addition of Base:
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq.) to the stirred solution.[7]
3. Reaction Conditions:
-
Heat the reaction mixture to 100–120 °C with vigorous stirring.[7]
-
Monitor the reaction progress periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
If a solid product precipitates, it can be collected by vacuum filtration, washed with water, and dried.
-
If the product is soluble, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by silica gel column chromatography or recrystallization as needed to obtain the final product of desired purity.
Decision Tree for Optimizing Reaction Conditions
Caption: Decision tree for selecting initial reaction conditions.
References
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Available from: [Link]
-
ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Available from: [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]
-
Acta Crystallographica Section E. Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. (2023). Available from: [Link]
-
Elsevier. Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials. (2015). Available from: [Link]
-
ResearchGate. Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Available from: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Available from: [Link]
-
ResearchGate. Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. [a]. Available from: [Link]
-
YouTube. SNAr reactions of pi-deficient aromatic rings. (2020). Available from: [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]
-
PubMed Central (PMC). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available from: [Link]
-
MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[13][14]benzoxazine and Evaluation of Their Antiviral Activity. (2022). Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). Available from: [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Available from: [Link]
-
Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Available from: [Link]
-
PubMed Central (PMC). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2021). Available from: [Link]
-
NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution. Available from: [Link]
-
ACS Publications. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists | Journal of Medicinal Chemistry. (2022). Available from: [Link]
-
Chemistry Stack Exchange. reaction mechanism - Pyrimidine chemistry. (2019). Available from: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
-
WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 9. zenodo.org [zenodo.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Welcome to the technical support center for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to its stability and degradation, offering scientifically grounded explanations and practical solutions.
I. Overview of Chemical Stability
This compound possesses two key structural motifs that dictate its stability: a chloropyrimidine ring and a 2-methyl-1H-imidazole moiety. The reactivity of the molecule is primarily centered around the susceptibility of the chlorine atom to nucleophilic displacement and the potential for the imidazole ring to undergo oxidative and photolytic degradation. Understanding these potential degradation pathways is crucial for designing robust experimental protocols and for the accurate interpretation of results.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
A. Hydrolytic Degradation
Q1: I'm observing a new, more polar impurity in my aqueous formulation of this compound, especially at low pH. What could this be?
A1: The likely culprit is the hydrolysis of the chloro group on the pyrimidine ring, leading to the formation of 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4(3H)-one. Chloropyrimidines are known to undergo hydrolysis to their corresponding pyrimidones, a reaction that can be catalyzed by acidic conditions.[1][2] The hydroxyl group of the pyrimidone tautomer increases the polarity of the molecule, resulting in an earlier elution time in reverse-phase chromatography.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly basic range to minimize acid-catalyzed hydrolysis.
-
Solvent Selection: If possible, for short-term studies, consider using aprotic organic solvents where hydrolysis is not a concern.
-
Temperature Management: Perform your experiments at controlled room temperature or below, as elevated temperatures can accelerate the rate of hydrolysis.
Q2: My reaction involves a nucleophilic substitution at the 4-chloro position, but I am getting a significant amount of a side product with a mass corresponding to the hydroxylated derivative. How can I prevent this?
A2: This indicates that water, either as a solvent or a contaminant, is competing with your desired nucleophile. The pyrimidine ring is activated towards nucleophilic attack, and water can act as a nucleophile, especially under prolonged reaction times or elevated temperatures.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, and dry your starting materials and reagents.
-
Non-aqueous Workup: During the reaction workup, minimize contact with aqueous phases if the product is also susceptible to hydrolysis. Consider a non-aqueous workup if your product's solubility allows.
-
Reaction Kinetics: Optimize your reaction time. A shorter reaction time might favor the desired nucleophilic substitution over the slower hydrolysis reaction.
B. Oxidative Degradation
Q1: I've noticed several new minor peaks in my chromatogram after exposing my compound to ambient air for an extended period. What degradation pathway might be occurring?
A1: The imidazole moiety of your molecule is susceptible to oxidative degradation.[3][4] This can occur via autoxidation in the presence of oxygen, or be accelerated by light or trace metal impurities. The degradation can be complex, potentially leading to the opening of the imidazole ring to form various smaller, oxidized species.[5]
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: For formulated products, consider the addition of a suitable antioxidant. The choice of antioxidant should be carefully evaluated for compatibility with your downstream applications.
-
Purge Solvents: Before use, purge your solvents with an inert gas to remove dissolved oxygen.
Q2: When I use hydrogen peroxide in a related synthesis step, I see significant degradation of my starting material, this compound. Why is this happening?
A2: Hydrogen peroxide is a strong oxidizing agent that can readily degrade the imidazole ring.[3][5] This process can lead to a variety of degradation products, including ring-opened derivatives.
Troubleshooting Steps:
-
Alternative Reagents: If possible, explore alternative, milder reagents for your desired transformation that are less likely to cause oxidative degradation of the imidazole ring.
-
Controlled Addition: If hydrogen peroxide is essential, add it slowly and at a low temperature to control the reaction and minimize side reactions.
-
Quenching: Ensure that any residual oxidizing agent is thoroughly quenched at the end of the reaction.
C. Photodegradation
Q1: The purity of my compound decreases when I work with it on the benchtop under normal laboratory lighting. What is the likely cause?
A1: The imidazole ring system is known to be sensitive to photodegradation.[3][6] Exposure to light, particularly UV light, can lead to the formation of various degradation products.[3]
Troubleshooting Steps:
-
Light Protection: Protect your compound from light at all stages of your experiment. Use amber vials or wrap your containers in aluminum foil.
-
Wavelength of Light: Work under yellow light or use light filters to exclude UV and short-wavelength visible light.
-
Minimize Exposure Time: Plan your experiments to minimize the time your compound is exposed to any light source.
III. Proposed Degradation Pathways
Based on the known chemistry of chloropyrimidines and imidazoles, the following degradation pathways for this compound can be proposed:
Caption: Proposed degradation pathways of this compound.
IV. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]
A. Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
B. Stress Conditions
The following table summarizes the recommended stress conditions. The extent of degradation should be targeted at 5-20% to avoid the formation of secondary degradants.[8]
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 h |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 48 h |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 h |
| Photolytic | UV light (254 nm) & Visible light | Room Temp. | 24 - 72 h |
| Thermal | 80 °C (Solid & Solution) | 72 h | 72 h |
C. Sample Analysis
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify the degradation products.
V. Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product(s) | Key Analytical Observation |
| Acid Hydrolysis | 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4(3H)-one | A more polar peak in reverse-phase HPLC. |
| Base Hydrolysis | Potential for pyrimidine ring cleavage. | Appearance of multiple, smaller polar fragments. |
| Oxidation | Imidazole ring-opened products. | A complex mixture of new peaks, potentially with loss of UV chromophore. |
| Photolytic | A variety of oxidized and rearranged products. | Multiple new peaks, often with altered UV spectra. |
| Thermal | Generally stable, but may show some hydrolysis if moisture is present. | Minimal degradation expected in the solid state. |
VI. References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]
-
DeMong, D. E., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]
-
DeMong, D. E., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Li, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
-
ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen... ResearchGate. [Link]
-
Ma, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(15), 6562-6569. [Link]
-
ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]
-
Sboui, M., et al. (2017). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Molecules, 22(9), 1433. [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]
-
Lambropoulou, D. A., & Albanis, T. A. (2003). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Environmental Science & Technology, 37(15), 3455–3462. [Link]
-
Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Li, W., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(11), 13370–13379. [Link]
-
Hunds, A. (1996). U.S. Patent No. 5,525,724. Washington, DC: U.S. Patent and Trademark Office.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Brümmer, H. (2011). How to approach a forced degradation study. SGS Life Science Services. [Link]
-
IJISR. (n.d.). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]
-
Malato, S., et al. (2013). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Water Science and Technology, 68(10), 2279–2286. [Link]
-
Mamba, G., et al. (2022). Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure. Catalysts, 12(10), 1149. [Link]
-
Vaitsis, C., et al. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. Catalysts, 13(5), 856. [Link]
-
ResearchGate. (n.d.). Catalytic photodegradation of chlorpyrifos under deferent types of radiation. ResearchGate. [Link]
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Technical Support Center: Overcoming Poor Solubility of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Derivatives
Welcome to the technical support center for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine and its derivatives. As a Senior Application Scientist, I understand that managing the solubility of this promising class of compounds, which are often investigated as kinase inhibitors, is a critical and frequently encountered challenge.[1][2] Poor aqueous solubility can hinder everything from initial in vitro screening to preclinical development, ultimately impacting bioavailability and therapeutic efficacy.[3][4]
This guide is structured to provide you with a logical, step-by-step approach to diagnosing and overcoming solubility issues. We will move from fundamental principles and first-line troubleshooting to advanced formulation strategies, explaining the scientific rationale behind each technique.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face.
Q1: What are the intrinsic physicochemical properties of these derivatives that lead to poor solubility?
A1: The solubility of this compound derivatives is a delicate balance of their structural components. The fused aromatic ring system (pyrimidine and imidazole) is largely planar and hydrophobic, contributing to low aqueous solubility. The chloro-substituent further increases the molecule's lipophilicity.
However, the molecule possesses basic nitrogen atoms on both the pyrimidine and imidazole rings. The imidazole ring, in particular, is amphoteric, meaning it can act as both a weak acid and a weak base.[5] This dual nature is key to manipulating its solubility.
Q2: My compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). What is the most direct approach to try first?
A2: The most direct and effective initial strategy is pH modification . Given that your compound has basic nitrogen atoms, its solubility is expected to be highly pH-dependent.[3][6] The imidazole ring has a pKa of its conjugate acid around 7.[5][7] By lowering the pH of your aqueous medium to be well below the pKa (e.g., pH 2-4), you protonate these nitrogen atoms. This creates a cationic salt form of your molecule, which is significantly more polar and, therefore, more soluble in water.
Q3: How exactly does pH adjustment improve solubility for this class of compounds?
A3: The principle lies in the ionization of the molecule. For a weak base like your pyrimidine derivative, the Henderson-Hasselbalch equation governs the equilibrium between the un-ionized (less soluble) form and the ionized (more soluble) form.
-
At neutral or basic pH (pH > pKa): The compound exists predominantly in its free base, neutral form. This form is less polar and prone to precipitation in aqueous media.
-
At acidic pH (pH < pKa): The basic nitrogens accept protons from the solution, forming a positively charged imidazolium or pyrimidinium salt. This ionized form can readily participate in favorable ion-dipole interactions with water molecules, drastically increasing its solubility.[6][8]
Q4: I managed to dissolve my compound, but it crashed out of solution after a few hours. What is happening?
A4: This common issue often points to the compound's solid-state properties, specifically polymorphism .[9][10] Your compound can likely exist in multiple crystalline forms (polymorphs) or as a non-crystalline, amorphous solid.[11][12]
-
Amorphous Form: This form has higher kinetic solubility because less energy is required to break apart the disordered molecular arrangement.[13] You may have initially formed a supersaturated solution with an amorphous or metastable polymorph.
-
Crystalline Form: Over time, this high-energy amorphous state can spontaneously convert to a more thermodynamically stable, but less soluble, crystalline form, causing it to precipitate.[4][13] This is a critical consideration for ensuring the long-term stability of your stock solutions and formulations.[10]
Section 2: In-Depth Troubleshooting Guides
For a more systematic approach, these guides provide detailed workflows and the science behind them.
Guide 1: Systematic pH-Solubility Profiling
Instead of ad-hoc pH testing, a systematic profile provides a complete picture of your compound's behavior. This data is invaluable for selecting appropriate buffers for assays and guiding formulation development.
Causality: The solubility of an ionizable drug is not linear; it changes dramatically around its pKa. By measuring solubility across a wide pH range, you can identify the precise pH at which you achieve maximum solubility and the pH range where the compound is likely to precipitate. This is a foundational experiment in preformulation.
Caption: pH effect on the ionization and solubility of a basic compound.
Experimental Protocol: Generating a pH-Solubility Profile
A detailed, step-by-step protocol for this experiment is provided in Section 4, Protocol A . The general workflow involves preparing saturated solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10), allowing them to equilibrate, and then quantifying the concentration of the dissolved compound.
Guide 2: Co-Solvent Systems for In Vitro Assays
When pH modification is not feasible for a specific experiment (e.g., cell-based assays requiring physiological pH), co-solvents are the next logical step.
Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system.[14] This "less polar" environment is more favorable for dissolving hydrophobic molecules like your pyrimidine derivative, a phenomenon known as co-solvency.[15]
Data Presentation: Common Co-Solvents for Preclinical Research
| Co-solvent | Properties | Typical Starting Concentration (v/v) | Cautions |
| DMSO | Strong, aprotic solvent | 100% for stock, <0.5% in final assay | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol | Protic solvent, less toxic than DMSO | 10-20% | Can cause protein precipitation at high concentrations. |
| PEG 400 | Polyethylene Glycol, low toxicity | 5-30% | Can increase viscosity; may not be suitable for all analytical methods. |
| Propylene Glycol | Similar to PEG, good safety profile | 5-20% | Generally well-tolerated in many systems.[14] |
Experimental Protocol: Co-solvent Screening
A detailed protocol for systematically screening co-solvents is available in Section 4, Protocol B . The core principle is to determine the minimum percentage of co-solvent required to achieve and maintain the desired compound concentration without precipitation.
Section 3: Advanced Formulation Strategies
If simple pH and co-solvent adjustments are insufficient, particularly for in vivo studies, advanced formulation techniques are necessary to enhance solubility and bioavailability.[16]
Caption: Decision workflow for selecting a solubility enhancement strategy.
Guide 4: Amorphous Solid Dispersions (ASDs)
ASDs are one of the most powerful and commercially successful strategies for enhancing the oral bioavailability of poorly soluble drugs.[4][17]
Causality: The core principle of an ASD is to trap the drug in its high-energy, amorphous state by dispersing it within a solid polymer matrix.[18][19] This prevents the drug molecules from arranging into a stable crystal lattice. When introduced to an aqueous environment, the drug is released from the polymer in this more soluble, amorphous form, allowing it to achieve a supersaturated concentration that facilitates absorption.[4]
Data Presentation: Common Polymers for ASDs
| Polymer | Acronym | Type | Key Features |
| Polyvinylpyrrolidone | PVP | Water-Soluble | Excellent for stabilizing amorphous drugs. |
| Hydroxypropyl Methylcellulose | HPMC | Water-Soluble | Can inhibit recrystallization. |
| Soluplus® | --- | Amphiphilic | Forms micelles, enhancing both solubility and stability. |
| Eudragit® | --- | pH-Dependent | Can be used for targeted release in the GI tract. |
Experimental Protocol: Lab-Scale ASD Preparation
A conceptual protocol for preparing an ASD via the solvent evaporation method is provided in Section 4, Protocol C . This technique is accessible in most laboratory settings and is excellent for initial screening of polymer-drug combinations.
Guide 5: Nanoparticle Engineering
Reducing the particle size of a drug to the nanometer scale is another robust strategy for improving solubility and dissolution velocity.[20]
Causality: The Noyes-Whitney equation describes the rate of dissolution. A key variable in this equation is the surface area of the solid. By dramatically reducing particle size, you exponentially increase the surface-area-to-volume ratio.[21] This larger surface area leads to a much faster rate of dissolution. Nanoparticle systems can be engineered from various materials, including polymers and lipids, to further enhance stability and delivery.[22][23][24]
Key Approaches:
-
Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.
-
Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix.[23]
-
Lipid-Based Nanoparticles: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which use lipids as a core matrix and are well-suited for lipophilic drugs.
The development of nanoparticle formulations is a specialized field, but initial feasibility can be explored using techniques like anti-solvent precipitation.
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for hands-on experimentation. Always adapt them based on the specific properties of your derivative and available analytical equipment.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for measuring thermodynamic equilibrium solubility.[25]
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Addition of Compound: Add an excess amount of your solid compound to a known volume of each buffer in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Stop agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed to pellet any remaining solid.
-
Sampling & Analysis: Carefully withdraw a supernatant aliquot. Filter it through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Quantification: Dilute the filtrate into a suitable mobile phase and quantify the compound's concentration using a validated analytical method like HPLC-UV or LC-MS.[26][27]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each buffer solution.
Protocol B: Co-solvent Screening Protocol
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent being tested (e.g., 20 mg/mL in DMSO).
-
Serial Dilution: In a series of vials, add increasing amounts of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v) to your target aqueous buffer (e.g., PBS pH 7.4).
-
Compound Addition: Spike each vial with the stock solution to achieve the desired final compound concentration.
-
Observation: Vortex each vial thoroughly. Visually inspect for precipitation immediately and after a set period (e.g., 1, 4, and 24 hours) at room temperature.
-
Determination: The lowest percentage of co-solvent that maintains a clear solution for the desired duration is your target concentration for that system.
Protocol C: Lab-Scale Amorphous Solid Dispersion Preparation (Solvent Evaporation)
-
Solubilization: Dissolve both the drug and the selected polymer (e.g., PVP) in a common volatile organic solvent (e.g., methanol or acetone) in a round-bottom flask.[17] A typical drug-to-polymer weight ratio to start with is 1:4.
-
Evaporation: Remove the solvent using a rotary evaporator. This rapid removal of solvent prevents the drug from having time to crystallize, trapping it in an amorphous dispersion within the polymer.
-
Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Collection & Characterization: Scrape the solid ASD from the flask. The material should be a fine powder. It is crucial to characterize the result using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.
-
Solubility Testing: Test the solubility of the newly formed ASD material using Protocol A to compare it against the unprocessed crystalline drug.
References
- He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Wikipedia. (n.d.). Nanoparticle drug delivery.
- Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions.
- IJCRT.org. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts.
- Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
- Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
- Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- Kharia, A. A. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
- Veeprho. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.
- Pharma Excipients. (2020). Engineering precision nanoparticles for drug delivery.
- Pharmaceutical Technology. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions.
- Wang, A. Z., et al. (2020). Engineering precision nanoparticles for drug delivery. Nature Reviews Materials.
- Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery.
- Di Martino, P., et al. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics.
- Veeprho. (2025). Effect of Polymorphism Formulations.
- MDPI. (2025). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.
- Solubility of Things. (n.d.). Imidazole.
- ChemicalBook. (n.d.). This compound Product Description.
- Statnano. (2023). Nanoparticle Engineering in Drug Delivery Under the Microscope.
- Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
- Santos, J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Google Patents. (n.d.). US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
- BOC Sciences. (n.d.). What are Kinase Inhibitors?
- Veeprho. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development.
- Cai, Z., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry.
- ResearchGate. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- Vasylieva, N., et al. (2014). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PLoS ONE.
- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
- Wikipedia. (n.d.). Imidazole.
- National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
- ChemicalBook. (n.d.). 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.
- A2B Chem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). EP0841326B1 - Process for the preparation of pyrimidine derivatives.
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Technical Support Center: Troubleshooting Reactions with 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Welcome to the technical support center for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during chemical reactions with this important building block. As a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, understanding its reactivity is crucial for successful outcomes.[1]
I. Understanding the Reactivity of this compound
This heterocyclic compound features a pyrimidine ring activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the two nitrogen atoms. The chlorine atom at the 4-position is the primary site for substitution. The 2-methyl-1H-imidazol-1-yl substituent further influences the electronic properties of the pyrimidine ring.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
A. General Reaction Issues
Question 1: My reaction shows low or no conversion of this compound. What are the likely causes?
Answer: Low or no conversion is a frequent issue and can stem from several factors. A logical troubleshooting approach is essential.
Troubleshooting Low Conversion
| Potential Cause | Suggested Solutions & Rationale |
| Insufficient Reactivity | The C-Cl bond in chloropyrimidines can be less reactive than corresponding C-Br or C-I bonds in certain cross-coupling reactions.[1] Consider increasing the reaction temperature in increments of 10-20 °C. For particularly challenging couplings, switching to the bromo- or iodo-pyrimidine analogue may be necessary. |
| Inadequate Base | The choice and strength of the base are critical. For SNAr with amines, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. In cross-coupling reactions like Suzuki or Buchwald-Hartwig, stronger inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are typically required to facilitate the catalytic cycle. |
| Catalyst Deactivation (for cross-coupling) | The nitrogen atoms in the pyrimidine and imidazole rings can coordinate to the metal center of the catalyst, leading to deactivation. Using a higher catalyst loading (e.g., increasing from 2 mol% to 5 mol%) or employing a pre-catalyst can sometimes overcome this. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. |
| Poor Solubility | The starting material or reagents may not be fully dissolved at the reaction temperature, limiting the reaction rate. Screen alternative solvents with higher boiling points and better solvating properties for your specific system (e.g., dioxane, DMF, NMP, toluene). |
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
B. Side Reactions and Impurity Formation
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the starting material (hydroxypyrimidine). How can I prevent this?
Answer: Hydrolysis of the C-Cl bond to a C-OH group is a common side reaction, especially under basic conditions in the presence of water.
Minimizing Hydrolysis
| Preventative Measure | Rationale & Protocol |
| Anhydrous Conditions | Water is the reactant for hydrolysis. Use anhydrous solvents and dry glassware. If your base is hygroscopic (e.g., K₂CO₃), dry it in an oven before use. |
| Choice of Base | For reactions sensitive to water, consider using a non-hydroxide base like sodium tert-butoxide or cesium carbonate. |
| Reaction Time & Temperature | Prolonged reaction times at high temperatures can promote hydrolysis. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
Question 3: In my Suzuki coupling reaction, I am seeing significant homocoupling of my boronic acid and/or protodeboronation. What can I do?
Answer: These are known side reactions in Suzuki couplings, particularly with heteroaryl boronic acids.
Troubleshooting Suzuki Coupling Side Reactions
| Issue | Potential Cause | Suggested Solution |
| Homocoupling | Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes before adding the catalyst. |
| Protodeboronation | Presence of protic impurities (e.g., water) and a suboptimal base can lead to the replacement of the boronic acid group with a hydrogen atom. | Use anhydrous solvents and reagents. Screen different bases; sometimes a weaker base can suppress this side reaction. Using boronic esters (e.g., pinacol esters) can also reduce the rate of protodeboronation. |
C. Purification Challenges
Question 4: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?
Answer: The presence of two nitrogen-containing heterocycles often results in polar compounds that may interact strongly with silica gel, leading to poor separation and peak tailing.
Purification Strategies for Polar Products
| Method | Description & Key Considerations |
| Modified Normal Phase | Add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the mobile phase to neutralize the acidic silanol groups on the silica surface and improve peak shape.[2] |
| Reversed-Phase Chromatography | Use a C18 column with a mobile phase of water and acetonitrile or methanol. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape for basic compounds.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (e.g., silica, diol) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong eluting solvent.[2] |
| Acid-Base Extraction | The basic nature of the imidazole and pyrimidine rings can be used for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and back-extract the neutral product into an organic solvent. |
Purification Method Selection Guide
Sources
Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to production. We will address specific issues in a direct question-and-answer format, grounded in established chemical principles and practical field experience.
Overview of the Core Synthesis Pathway
The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyrimidine precursor with 2-methylimidazole. The key challenge in this synthesis is achieving selective mono-substitution, as the dichloropyrimidine has two reactive sites.
The pyrimidine ring system is a crucial scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3] The SNAr reaction is a cornerstone of pyrimidine functionalization, but its mechanism and sensitivity to reaction conditions present unique scale-up hurdles.[4][5][6]
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Bis-Substituted Impurity
Q: My main issue is controlling the formation of the 4,6-bis(2-methyl-1H-imidazol-1-yl)pyrimidine byproduct. How can I improve the selectivity for the mono-substituted product?
A: This is the most common selectivity challenge in this synthesis. The mono-substituted product is itself a substrate for a second SNAr reaction. Because the imidazole substituent is an activating group, the second substitution can sometimes be faster than the first, especially under suboptimal conditions.
Caption: Competing reactions leading to the desired product and bis-substituted impurity.
Solutions & Optimization Protocol:
-
Inverse Addition: This is the most effective strategy. Slowly add the 2-methylimidazole/base solution to a solution of the 4,6-dichloropyrimidine. This maintains a high concentration of the dichloropyrimidine relative to the nucleophile and the mono-substituted product, ensuring that an incoming nucleophile is statistically more likely to react with the starting material (rate k₁) than the product (rate k₂).
-
Stoichiometric Control: Use a slight excess of the 4,6-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents). This will leave some unreacted starting material at the end of the reaction, but it is often much easier to separate from the desired product than the bis-substituted impurity is.
-
Temperature Control: Keep the reaction temperature low during the addition phase (e.g., 0-5 °C). The activation energy for the second substitution is often higher, so lower temperatures will disproportionately slow this competing reaction.
-
Monitoring: Do not push the reaction to 100% conversion of the starting material. Monitor the reaction closely by HPLC. Stop the reaction when the consumption of the desired product to form the impurity begins to accelerate. A typical target is >95% conversion of the limiting reagent.
Issue 3: Difficulty in Product Purification
Q: My reaction work-up is messy, and isolating a pure, crystalline product at scale is proving difficult. What are some robust purification strategies?
A: Purification is a major scale-up bottleneck, especially when using high-boiling solvents like DMF or DMSO and inorganic salts. [7]
-
Cause A: High-Boiling Solvents: DMF and DMSO are difficult to remove completely under vacuum on a large scale and can hinder crystallization.
-
Cause B: Inorganic Salts: Bases like K₂CO₃ and the resulting KCl byproduct can interfere with extraction and crystallization.
-
Cause C: Product Oiling Out: The crude product may "oil out" instead of crystallizing if the solvent system is not optimal or if significant impurities are present.
Solutions & Optimization Protocol: Aqueous Work-up and Crystallization
This protocol is designed to efficiently remove both the solvent and inorganic byproducts.
-
Quench and Dilute: Once the reaction is complete, cool the mixture and quench it by slowly adding it to a larger volume of water or a water/ice mixture. This will precipitate the organic product while dissolving the inorganic salts.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform multiple extractions to ensure complete recovery.
-
Wash: Wash the combined organic layers sequentially with:
-
Dilute aqueous acid (e.g., 1M HCl) to remove any unreacted organic base (like DIPEA).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine (saturated NaCl) to break up any emulsions and remove the bulk of the water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization:
-
Solvent Screen: Perform a small-scale solvent screen to find an optimal crystallization system. Common systems for such molecules include Isopropanol (IPA), Ethanol, Acetonitrile, or mixed systems like Ethyl Acetate/Heptane or Toluene/Heptane.
-
Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent (or the more soluble solvent of a mixed pair). If needed, perform a hot filtration to remove any insoluble particulates. Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals. If using a mixed system, add the anti-solvent (e.g., Heptane) slowly until turbidity is observed, then allow to cool.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Bhat, M. A., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- CN102060783A. Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
-
Despa, F., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Abdellattif, M. H., et al. (2013). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
-
El-Sayed, N. F., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals. [Link]
-
ResearchGate. (2023). Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA. [Link]
- US6018045A. Process for preparing 4,6-dichloro-pyrimidine.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [Link]
- CN102432547A. Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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Güngör, M., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Turkish Journal of Chemistry. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]
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Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
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preventing byproduct formation in pyrimidine-imidazole coupling
A Senior Application Scientist's Guide to Preventing Byproduct Formation
Welcome to the technical support center for pyrimidine-imidazole coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C-C and C-N bonds between these two critical heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-proven insights to help you troubleshoot and optimize your reactions effectively.
This resource is structured as a series of frequently asked questions (FAQs) that directly address common challenges, from frustrating byproduct formation to sluggish reactions. We will delve into the "why" behind experimental choices, empowering you to move beyond screening and toward rational reaction design.
Frequently Asked Questions (FAQs)
Category 1: Homocoupling Byproducts
A1: The primary culprit behind homocoupling is often the presence of molecular oxygen and/or an excess of reactive Palladium(II) species in the reaction mixture. [1][2] Homocoupling of boronic acids or their derivatives can occur through a separate catalytic cycle that competes with your desired cross-coupling pathway.
Mechanistic Insight: The desired Suzuki-Miyaura reaction relies on a Pd(0) catalyst. If Pd(II) precursors (like Pd(OAc)₂) are used, they must be reduced in situ to the active Pd(0) state. However, Pd(II) can also directly engage with the organoboron reagent in a stoichiometric reaction, leading to homocoupling and the formation of Pd(0).[2] Oxygen can exacerbate this issue by re-oxidizing Pd(0) back to Pd(II), creating a catalytic cycle for homocoupling.[1][3]
Caption: Competing pathways: Desired cross-coupling vs. Pd(II)-mediated homocoupling.
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step. Oxygen is a known promoter of homocoupling.[3] Ensure all solvents, including any water used in the base solution, are thoroughly degassed.
-
Use Pd(0) Precatalysts: Start with a catalyst already in the active Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄. This minimizes the amount of free Pd(II) available for the homocoupling side reaction.[4] Modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed to cleanly generate the active L-Pd(0) species, which is highly effective.[5]
-
Add a Mild Reducing Agent: The addition of a mild reductant, such as potassium formate, can help reduce any residual Pd(II) to Pd(0) without significantly affecting the oxidative addition intermediate.[2]
-
Optimize Order of Addition: Pre-heating the catalyst, base, solvent, and the pyrimidine halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the imidazole-boronic acid can help ensure the catalytic cycle is initiated in the cross-coupling direction.[3]
Category 2: Starting Material Decomposition
A2: Protodeborylation is the hydrolysis of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom. This side reaction is often promoted by harsh basic conditions, elevated temperatures, and the presence of excess water, particularly with electron-rich or sensitive heteroaryl boronic acids.[4]
Troubleshooting Strategies:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Protodeborylation | 1. Unstable Boronic Acid2. Harsh aqueous base (high pH)3. Prolonged high reaction temperature | 1. Switch to a more stable boronate ester: Pinacol (BPin), MIDA, or BF₃K salts are significantly more robust against hydrolysis than the corresponding boronic acids.[4]2. Use anhydrous conditions: Employ a non-aqueous base like potassium phosphate (K₃PO₄) in a dry solvent (e.g., dry dioxane or 2-MeTHF).[4]3. Lower the reaction temperature: If possible, screen lower temperatures to find a window where cross-coupling occurs faster than protodeborylation. |
| Dehalogenation | 1. β-Hydride Elimination pathway2. Reductive cleavage by catalyst | 1. Choose a suitable ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which are known to promote the desired reductive elimination step over side reactions.[4][6]2. Avoid overly harsh reductants: Ensure that reaction additives are not unintentionally reducing your aryl halide. |
Detailed Protocol: Anhydrous Conditions to Prevent Protodeborylation
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of nitrogen or argon. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled.
-
Reagent Assembly: To a dried reaction flask equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), the imidazole-boronate ester (e.g., BPin ester, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium precatalyst/ligand combination.
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic salts.
Category 3: Low Conversion & Catalyst Deactivation
A3: Catalyst deactivation is a frequent issue, especially with nitrogen-containing heterocycles which can act as inhibitory ligands. [7] The primary deactivation pathways include the formation of inactive palladium black (Pd nanoparticles), oxidation of phosphine ligands, and strong coordination of the imidazole substrate or product to the palladium center, preventing turnover.
Mechanistic Insight: Imidazoles can be potent ligands for palladium. They can compete with the necessary phosphine ligand for coordination sites on the metal. This can have a strong inhibitory effect on the in situ formation of the active L-Pd(0) catalyst from a Pd(II) source and a free ligand.[7] Once formed, however, the L-Pd(0) complex is often stable enough to proceed with the catalytic cycle.
Caption: Troubleshooting workflow for low catalyst activity.
Optimization Strategies:
-
Use Pre-activated Catalysts: As mentioned, using a well-defined, air-stable precatalyst is the most reliable way to bypass the problematic initial step of active catalyst formation in the presence of inhibitory imidazoles.[7]
-
Select the Right Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) are designed to:
-
Promote Reductive Elimination: This is often the rate-limiting step, and accelerating it increases overall turnover.[8]
-
Stabilize the Monoligated Pd(0) Species: These ligands favor the formation of highly active L-Pd(0) species.[6]
-
Resist Oxidation: The steric bulk around the phosphorus atom protects it from oxidative degradation.[6] For pyrimidine-imidazole coupling, ligands like XPhos , SPhos , or RuPhos are excellent starting points.[9]
-
-
Control Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition. The optimal temperature is a balance between sufficient rate and catalyst stability. Screening temperatures (e.g., 80 °C, 100 °C, 120 °C) is advisable.[10]
Table: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Variations to Screen | Rationale |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | RuPhos Pd G3, SPhos Pd G3 | Precatalysts ensure efficient generation of active Pd(0). Ligand choice can be substrate-dependent.[5] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (anhydrous), Cs₂CO₃ | K₂CO₃ is a good general base.[4] K₃PO₄ is preferred for preventing protodeborylation. Cs₂CO₃ is stronger and can sometimes accelerate slow reactions. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | 2-MeTHF, DMF, Toluene | Dioxane is a common choice.[4] 2-MeTHF is a greener alternative. DMF can be useful for poorly soluble substrates. |
| Temperature | 100 °C | 80 °C, 120 °C | Balance reaction rate with catalyst stability and prevention of side reactions.[11] |
References
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
NIH. (n.d.). 4-(Aryl)-Benzo[4][12]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. [Link]
-
NIH. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Organic Chemistry Frontiers. (n.d.). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. [Link]
-
Quora. (2017). What are imidazole, pyridine, and pyrimidine?. [Link]
-
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
NIH. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
NIH. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]
-
ResearchGate. (n.d.). Direct arylation of pyrimidines using arylboronic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine in Solution
Welcome to the technical support center for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Molecule's Stability Profile
This compound is a heterocyclic compound featuring both a chloropyrimidine and a 2-methylimidazole moiety. This unique structure presents specific stability challenges that researchers must navigate to ensure the integrity and reliability of their experimental results. The primary degradation pathways for this class of molecules include hydrolysis of the chloro-substituent, oxidative degradation of the imidazole ring, and photodegradation.[1][2] This guide will provide a comprehensive framework for identifying, mitigating, and troubleshooting these stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a gradual loss of purity over time, even when stored at low temperatures. What is the likely cause?
A1: The most probable cause is hydrolysis of the 4-chloro group on the pyrimidine ring. Chloropyrimidines are susceptible to nucleophilic substitution by water, especially under neutral to alkaline conditions, leading to the formation of the corresponding hydroxypyrimidine derivative.[1] While low temperatures slow down this process, they do not entirely prevent it. The rate of hydrolysis can be significantly influenced by the pH of the solution.
Q2: I've observed the formation of colored byproducts in my stock solution. What could be happening?
A2: The formation of colored byproducts often points towards oxidative degradation of the imidazole ring.[3] Imidazole and its derivatives can be sensitive to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This can lead to complex degradation pathways and the formation of various colored impurities.
Q3: Can I autoclave a solution containing this compound to sterilize it?
A3: Autoclaving (steam sterilization) is not recommended. The high temperatures involved will significantly accelerate the rate of hydrolysis and potentially other thermal degradation pathways, leading to a substantial loss of the active compound.
Q4: What is the best way to prepare a stable stock solution of this compound?
A4: For optimal stability, prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or DMF. If an aqueous buffer is required for your experiment, it is best to prepare the stock solution fresh and use it immediately. If temporary storage of an aqueous solution is unavoidable, use a slightly acidic buffer (pH 4-6) and store it at -20°C or below, protected from light.
Troubleshooting Guide: Common Stability Issues and Solutions
This guide addresses specific problems you might encounter and provides actionable solutions based on the chemical properties of this compound.
Problem 1: Rapid Degradation in Aqueous Buffers
-
Symptom: HPLC analysis shows a rapid decrease in the main peak area and the appearance of a more polar peak, consistent with the hydroxy-pyrimidine derivative.
-
Causality: The C-Cl bond on the pyrimidine ring is electrophilic and susceptible to nucleophilic attack by water (hydrolysis). The rate of this reaction is pH-dependent, generally increasing with higher pH.[1]
-
Solutions:
-
pH Optimization: Adjust the pH of your aqueous buffer to a slightly acidic range (pH 4-6). This will reduce the concentration of hydroxide ions, which are potent nucleophiles that accelerate hydrolysis.[4][5]
-
Buffer Selection: Be aware that some buffer components can catalyze degradation. For instance, phosphate buffers have been shown to sometimes participate in decomposition pathways.[6] Consider using citrate or acetate buffers.
-
Minimize Water Exposure: If possible, use co-solvents to reduce the concentration of water in your final solution. However, the choice of co-solvent should be validated to ensure it does not introduce other stability issues.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow the degradation kinetics.
-
Problem 2: Solution Discoloration and Emergence of Multiple Degradation Peaks
-
Symptom: The solution develops a yellow or brownish tint over time, and the HPLC chromatogram shows multiple small, often broad, impurity peaks.
-
Causality: This is indicative of oxidative degradation, likely targeting the electron-rich imidazole ring. This can be catalyzed by light, air (oxygen), or trace metal contaminants.[3]
-
Solutions:
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use of Antioxidants: For formulations where it is permissible, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to quench radical species that initiate oxidation.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze both oxidative and other degradation pathways.[7]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can sequester metal ions.
-
Problem 3: Poor Solubility Leading to Precipitation and Inconsistent Results
-
Symptom: The compound precipitates out of solution, especially when transitioning from a high-concentration organic stock to an aqueous experimental buffer. This leads to variability in experimental outcomes.
-
Causality: this compound may have limited aqueous solubility. The change in solvent polarity upon dilution can cause it to crash out of solution.
-
Solutions:
-
Co-solvents: Utilize a pharmaceutically acceptable co-solvent (e.g., DMSO, ethanol, PEG 400) in your final formulation to maintain solubility. Be mindful of the final concentration of the co-solvent to avoid off-target effects in your assay.
-
Solubilizing Excipients: Consider the use of cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the molecule, enhancing its aqueous solubility and stability.[8][9][10][11]
-
pH Adjustment: The solubility of imidazole-containing compounds can be pH-dependent. Assess the solubility at different pH values to find an optimal range.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but it is not a solution for a fundamentally insoluble compound in a given solvent system.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
Photostability: Expose a solution of the compound (0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying the compound and its degradation products.[14][15][16]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This is a starting point and should be optimized for your specific application to ensure adequate separation of all degradation products from the parent peak.
Visualizations
Degradation Pathway and Influencing Factors
Caption: Key degradation pathways and contributing factors.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
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Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. Retrieved from [Link]
- Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous prepar
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). Pharmaceuticals.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). World Journal of Advanced Research and Reviews.
- Forced Degrad
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (2020).
- Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. (2006). Journal of Agricultural and Food Chemistry.
- Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2024). Molecules.
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2012). Journal of Medicinal Chemistry.
- Active Pharmaceutical Ingredient (API)
- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2022).
- Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). Chemistry & Biodiversity.
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (2012). AAPS PharmSciTech.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021).
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Hydrolysis of chlorpyrifos in pH 7 buffer at various temperatures. (2014).
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- Imidazole and its derivatives as potential candidates for drug development. (2015).
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2013).
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- The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. (1982).
- Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011).
- Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000). Clinical Chemistry.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
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- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011). Indian Journal of Pharmaceutical Sciences.
- Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investig
- HPLC-UV chromatograms using organic impurity test method in USP... (2022).
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- Synthesis of some substituted imidazole derivatives. (2012). Organic Chemistry: An Indian Journal.
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (2019). Molbank.
- Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. (2016). Organic & Biomolecular Chemistry.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2025). Scientific Reports.
- 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole. (2005).
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine and Other Key Pyrimidine Intermediates in Drug Discovery
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in the architecture of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors, underscores its significance.[1][2][3][4] This guide provides an in-depth, objective comparison of the synthetic utility and reactivity of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine , a specialized building block, against more conventional pyrimidine intermediates. Our analysis is grounded in experimental data from peer-reviewed literature and aims to provide a clear, actionable framework for selecting the optimal pyrimidine core for your drug discovery program.
The Privileged Pyrimidine Scaffold: A Gateway to Kinase Inhibition
The pyrimidine ring is a bioisostere of the purine core of ATP, enabling pyrimidine-based molecules to competitively inhibit a wide array of protein kinases.[5][6][7] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] The synthetic tractability of the pyrimidine core, particularly the strategic functionalization of its chloro-substituted derivatives, allows for the meticulous tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide will focus on two of the most powerful reactions for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Featured Intermediate: this compound
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structure suggests its utility as a bespoke intermediate in targeted drug discovery. Below, we propose a robust synthetic route based on established methodologies for analogous compounds.
Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned as a nucleophilic aromatic substitution reaction on a readily available dichloropyrimidine precursor.
Caption: Workflow for SNAr on 4,6-Dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine (1.0 mmol)
-
Primary or secondary amine of choice (1.0-1.2 mmol)
-
Potassium carbonate (K₂CO₃), finely powdered and anhydrous (4.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (2-4 mL)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a glass vial equipped with a magnetic stirrer, add 4,6-dichloropyrimidine, anhydrous potassium carbonate, and anhydrous DMF.
-
Add the desired amine to the reaction mixture.
-
Seal the vial tightly and heat the mixture to 140 °C.
-
Stir the reaction mixture for 24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired mono-aminated pyrimidine. [9] Causality Behind Experimental Choices:
-
K₂CO₃: A mild base is used to neutralize the HCl generated during the reaction without promoting side reactions.
-
DMF: A polar aprotic solvent is chosen for its ability to dissolve the reagents and facilitate the SNAr reaction.
-
140 °C: Elevated temperature is necessary to overcome the activation energy for the substitution of the chloro group.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine
This protocol outlines a microwave-assisted, C4-selective Suzuki coupling of 2,4-dichloropyrimidine. [10]
Sources
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- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine for the Modern Medicinal Chemist
For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of building blocks is paramount. The reactivity profile of a heterocyclic compound dictates its utility in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, a key intermediate in medicinal chemistry. We will explore its performance in essential synthetic transformations—nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions—benchmarked against relevant alternative chloro-heterocyclic systems. This document is designed to equip you with the technical insights and practical data necessary to make informed decisions in your synthetic endeavors.
Introduction: A Privileged Scaffold in Drug Discovery
The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, from approved pharmaceuticals to promising clinical candidates. Its nitrogen-rich framework provides crucial hydrogen bonding interactions with biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern medicinal chemistry. This compound emerges as a particularly valuable building block due to the presence of two distinct reactive sites: the electrophilic pyrimidine ring and the versatile imidazole moiety. The chlorine atom at the C4 position of the pyrimidine ring serves as a linchpin for a variety of synthetic transformations.
This guide will dissect the reactivity of this key intermediate, providing a comparative framework against other common chloro-heterocycles. By understanding its reactivity profile, chemists can strategically design and execute efficient synthetic routes to novel and diverse compound libraries.
The Electronically Activated Pyrimidine Core: A Susceptible Target for Nucleophiles
The pyrimidine ring is an electron-deficient heterocycle, rendering it susceptible to nucleophilic attack. The presence of two electronegative nitrogen atoms withdraws electron density from the carbon atoms of the ring, activating it towards nucleophilic aromatic substitution (SNAr). The reactivity of substituted pyrimidines is further modulated by the electronic nature of their substituents.
In the case of this compound, the imidazole ring, while containing nitrogen atoms, can act as a net electron-withdrawing group through resonance, further enhancing the electrophilicity of the pyrimidine ring. Generally, the electrophilicity of carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at positions ortho or para to the ring nitrogens.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental tool for the derivatization of chloro-heterocycles. The ease of this reaction is highly dependent on the electronic properties of both the heterocyclic electrophile and the incoming nucleophile.
Theoretical Framework
The regioselectivity of SNAr reactions on substituted pyrimidines can be rationalized by examining the stability of the intermediate Meisenheimer complex. For 4,6-disubstituted pyrimidines, attack at the C4 or C6 position is generally favored over the C2 position. Computational studies on related dichloropyrimidines have shown that the presence of an electron-donating group at the C6 position can, in some cases, direct nucleophilic attack to the C2 position. However, with the electron-withdrawing nature of the imidazole substituent in our target molecule, the C4 position is expected to be the primary site of reaction.
Experimental Comparison
Below is a table summarizing typical reaction conditions and yields for the amination of various chloropyrimidines, providing a qualitative comparison of their relative reactivities.
| Electrophile | Nucleophile | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Morpholine | Water, KF | High | [1] |
| 4,6-Dichloropyrimidine | Aniline | n-Butanol, Et3N | High | [2] |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2-Methyl-5-nitroaniline | Not specified | Not specified | [3] |
| 4-Chloro-2,6-diaminopyrimidine | Various amines | Water | Unpredictable | [1] |
Key Insights: The high reactivity of dichloropyrimidines in SNAr reactions is evident. The presence of an additional electron-withdrawing group, such as a second chlorine atom, significantly enhances the rate of substitution. While specific data for this compound is sparse, its structural similarity to other activated chloropyrimidines suggests it will readily undergo SNAr with a variety of nucleophiles, particularly amines, alcohols, and thiols.
Experimental Protocol: A General Procedure for SNAr Amination
This protocol provides a general starting point for the amination of this compound. Optimization of solvent, base, and temperature may be necessary for specific substrates.
Caption: General workflow for the SNAr amination of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance. The chlorine atom of this compound serves as an excellent handle for these powerful transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides. However, the electron-deficient nature of the pyrimidine ring enhances the rate of oxidative addition of the palladium catalyst to the C-Cl bond.
Comparative Data:
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Good to Excellent | [4] |
| 4,6-Dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 / K3PO4 | Moderate to Good | [5] |
| Solid-supported chloropyrimidines | Arylboronic acids | Pd2(dba)3 / P(t-Bu)3 / KF | Moderate | [6] |
Key Insights: The Suzuki coupling of chloropyrimidines is a well-established and efficient transformation. The choice of catalyst, ligand, and base is crucial for achieving high yields. For electron-deficient heterocycles like our target molecule, the use of electron-rich and bulky phosphine ligands often accelerates the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful alternative to classical SNAr reactions for the formation of C-N bonds, particularly with less nucleophilic amines. This palladium-catalyzed reaction offers a broad substrate scope and generally proceeds under milder conditions than many SNAr reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the ligand employed. Bulky, electron-rich phosphine ligands are typically required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the introduction of linear alkyne moieties into aromatic systems.
General Trends: The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. While the coupling of aryl chlorides can be more challenging, the use of appropriate catalysts and conditions can lead to high yields. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper co-catalysts.
Conclusion: A Versatile Building Block with a Tunable Reactivity Profile
This compound stands out as a highly versatile and reactive building block for medicinal chemistry. Its electronically activated pyrimidine ring readily participates in a range of synthetic transformations, offering multiple avenues for diversification.
-
Nucleophilic Aromatic Substitution: The C4-chloro group is highly susceptible to displacement by a wide variety of nucleophiles, providing a straightforward method for introducing diverse functional groups. The reactivity is comparable to other activated chloropyrimidines.
-
Palladium-Catalyzed Cross-Coupling: The compound is an excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling the formation of key C-C and C-N bonds that are central to the construction of complex drug-like molecules.
By understanding the principles outlined in this guide and leveraging the provided experimental insights, researchers can effectively harness the synthetic potential of this compound to accelerate their drug discovery programs.
References
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Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][7]benzoxazine and Evaluation of Their Antiviral Activity. Molecules. 2022 Jun 30;27(13):4215. doi: 10.3390/molecules27134215.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. 2018 Sep 14;2018(3):M1006. doi: 10.3390/M1006.
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry. 2011;76(18):7406-7414.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. 2015;2015(7):231-242.
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Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
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- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. 2021 Sep 28;26(19):5898. doi: 10.3390/molecules26195898.
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4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
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- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(12):6886-6906.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. 2014;7(11):3231-3239.
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
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Buchwald–Hartwig amination. In Wikipedia. [Link]
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- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]
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Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Sci-Hub. [Link]
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A Comparative Guide to the Biological Efficacy of Novel Pyrimidine-Based Kinase Inhibitors vs. Established Therapeutics
This guide provides a detailed comparison of the biological efficacy of emerging 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives against established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind their design, presents supporting experimental data, and outlines the methodologies used for their evaluation.
Introduction: The Central Role of Kinases and the Promise of Pyrimidine Scaffolds
Protein kinases are fundamental enzymes that regulate a vast majority of cellular processes, including growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them one of the most critical targets for oncology drug development.[1] The ATP-binding site of kinases has become a primary focus for the design of small-molecule inhibitors.
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry for targeting kinases.[2][3] Its structure is an isostere of the adenine ring in ATP, allowing pyrimidine-based molecules to effectively compete with ATP for binding in the kinase active site.[3] This guide focuses on a novel series of pyrimidine derivatives that fuse this core with a benzimidazole moiety, creating potent inhibitors of the V600E mutant BRAF kinase, a key driver in several cancers. We will compare their performance directly against Vemurafenib, a well-established, FDA-approved BRAF inhibitor.
Section 1: The Target - The Aberrant MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that translates extracellular signals into cellular responses.[4] The RAF family of serine/threonine kinases (ARAF, BRAF, CRAF) is a central component of this pathway. In many melanomas and other cancers, a specific point mutation in the BRAF gene, V600E, leads to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival.[4] Therefore, selectively inhibiting the V600E mutant BRAF is a validated therapeutic strategy.
Caption: Simplified MAPK/ERK signaling pathway highlighting the role of BRAF (V600E) and the point of intervention for kinase inhibitors.
Section 2: The Challengers: Novel Benzimidazole-Pyrimidine Sulfonamide Derivatives
A novel series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to a sulfonamide moiety were recently designed and synthesized.[4] The design rationale was based on the structure of established V600E BRAF inhibitors, combining the kinase-hinge-binding pyrimidine core with a benzimidazole group, which is isomeric to the azaindole ring found in Vemurafenib.[4] This strategic design aims to optimize interactions within the ATP-binding pocket of the BRAF V600E mutant.
Biological Efficacy Data
The inhibitory activity of these synthesized compounds was evaluated against V600E BRAF. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined. Lower IC₅₀ values indicate higher potency.
| Compound ID | Linker Bridge | IC₅₀ for V600E BRAF (µM) | Reference |
| 12e | Ethylamine | 0.62 | [4] |
| 12i | Propylamine | 0.53 | [4] |
| 12l | Propylamine | 0.49 | [4] |
Section 3: The Incumbent: Vemurafenib, an Established BRAF Inhibitor
Vemurafenib (PLX4032) is an FDA-approved, potent inhibitor of the BRAF V600E-mutated kinase. It is a type I kinase inhibitor, competitively binding to the ATP-binding site of the active kinase.[5] While highly effective, the development of resistance is a significant clinical challenge, driving the search for new chemical entities with potentially different binding modes or improved properties.
Section 4: Head-to-Head Comparison and Scientific Analysis
To provide a clear benchmark, the novel derivatives were tested alongside Vemurafenib in the same V600E BRAF inhibitory assay.
| Compound | Type | IC₅₀ for V600E BRAF (µM) | Reference |
| Vemurafenib | Known Inhibitor | 0.55 | [4] |
| 12l | Novel Pyrimidine Derivative | 0.49 | [4] |
| 12i | Novel Pyrimidine Derivative | 0.53 | [4] |
| 12e | Novel Pyrimidine Derivative | 0.62 | [4] |
Expert Analysis
The experimental data reveals that the novel pyrimidine derivatives exhibit potent inhibitory activity against the V600E BRAF kinase, with potencies comparable to the established drug, Vemurafenib.[4]
-
High Potency: Compounds 12l and 12i demonstrated IC₅₀ values of 0.49 µM and 0.53 µM, respectively, which are slightly more potent than Vemurafenib (IC₅₀ = 0.55 µM) in this specific assay.[4] This indicates that the novel chemical scaffold is highly effective at inhibiting the target enzyme.
-
Structure-Activity Relationship (SAR): The data suggests that a propylamine linker (as in 12i and 12l ) may be slightly more favorable for activity than an ethylamine linker (as in 12e ).[4] This insight is critical for guiding future optimization of this chemical series.
-
Significance: The development of new chemical entities like these is vital. Even with similar potency, novel scaffolds can offer different pharmacokinetic profiles, resistance profiles, or off-target effects, potentially providing advantages for patients who have developed resistance to existing therapies.
Section 5: Experimental Protocols for Efficacy Determination
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. The determination of IC₅₀ values for kinase inhibitors typically involves an in vitro enzymatic assay.
Protocol: V600E BRAF In Vitro Kinase Inhibition Assay
This protocol outlines the steps to measure the ability of a compound to inhibit the phosphorylation of a substrate by the V600E BRAF kinase.
Causality Behind Experimental Choices:
-
Choice of Kinase: Recombinant human V600E BRAF is used to specifically measure inhibition of the mutant, cancer-driving form of the enzyme.
-
Choice of Substrate: A generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate is used. The key is that it can be phosphorylated by BRAF.
-
Detection Method: ATP consumption is a common and reliable method. As the kinase uses ATP to phosphorylate the substrate, the amount of remaining ATP is inversely proportional to kinase activity. A luciferase/luciferin system can be used to generate a luminescent signal from the remaining ATP.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds (e.g., 12l, Vemurafenib) in Dimethyl Sulfoxide (DMSO) to create a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, the V600E BRAF enzyme, and the specific substrate.
-
Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.
-
Initiation of Reaction: Add a solution of ATP to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the control wells.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: A typical experimental workflow for an in vitro kinase inhibition assay to determine IC₅₀ values.
Concluding Remarks and Future Outlook
The 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine scaffold represents a promising avenue for the development of new anticancer agents. The lead compounds from this series have demonstrated in vitro potency against the clinically important V600E BRAF kinase, rivaling that of the established drug Vemurafenib.[4]
This guide underscores the power of rational drug design, where understanding the target structure and the mechanism of known inhibitors can lead to the creation of novel, highly active molecules. The next critical steps for this series of compounds would involve profiling their selectivity against other kinases (especially wild-type BRAF and CRAF) to ensure a good therapeutic window, evaluating their effects in cell-based cancer models, and determining their pharmacokinetic and safety profiles in in vivo studies. These pyrimidine-based derivatives hold significant potential to become next-generation therapies in the arsenal against BRAF-mutated cancers.
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Al-Ostoot, F.H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]
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Al-Zoubi, M.S., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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Abdel-Maksoud, M.S., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. National Institutes of Health. Available at: [Link]
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Struga, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]
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Scott, J.S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Reddy, T.R., et al. (2019). Synthesis and Evaluation of 4-(1H-Benzimidazol-2-Yl)-6-(2 Chloroquinolin-3- Yl) Pyrimidin-2-Amines as Potent Anthelmintic Agents. ResearchGate. Available at: [Link]
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Thomson, R.J., et al. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf. Available at: [Link]
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Scott, J.S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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Abdel-Maksoud, M.S. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer. Available at: [Link]
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Di Martino, R.B.C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. MDPI. Available at: [Link]
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structure-activity relationship (SAR) of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Analogs
Introduction: Unlocking the Therapeutic Potential of the Pyrimidine-Imidazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is a cornerstone of such scaffolds, found in the essential building blocks of DNA and RNA and forming the core of numerous approved drugs.[1][2] When fused or linked to other heterocyclic systems like imidazole, its therapeutic potential is significantly amplified, giving rise to potent agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
This guide focuses on a particularly promising chemotype: the This compound core. This structure serves as a versatile and crucial intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors.[6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine-imidazole core is adept at mimicking the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases and modulate their activity.[7][8]
The objective of this guide is to provide an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs derived from this core. We will dissect how specific structural modifications at key positions influence biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the causality behind these relationships, we can rationally design next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Core Scaffold Analysis: Deconstructing the Pharmacophore
The therapeutic promise of this compound originates from the distinct roles of its constituent parts. Understanding these components is fundamental to interpreting the SAR data.
-
Pyrimidine Ring : This 1,3-diazine is the anchor of the molecule. Its nitrogen atoms are excellent hydrogen bond acceptors, often forming critical interactions with the "hinge" region of a kinase's ATP-binding pocket. This interaction is a classic feature of many Type I kinase inhibitors.[3][9]
-
Imidazole Ring : As a five-membered aromatic heterocycle, imidazole is amphoteric and can act as both a hydrogen bond donor and acceptor.[5] This duality allows it to form diverse interactions within the active site. Its placement relative to the pyrimidine core dictates its role in either enhancing binding affinity or providing a vector for further substitution to explore deeper pockets.
-
C4-Chloro Substituent : The chlorine atom at the C4 position is more than just a placeholder; it is an activated leaving group. This makes the C4 position the primary site for nucleophilic aromatic substitution, providing a straightforward and highly versatile handle for synthetic diversification to build out a library of analogs.
-
C6-Linkage : The connection of the imidazole ring at the C6 position of the pyrimidine is a common motif in kinase inhibitors, positioning the imidazole to interact with solvent-exposed regions or other parts of the active site.
-
2-Methyl Group (Imidazole) : This small alkyl group is not merely decorative. It can provide beneficial steric interactions, improve metabolic stability, and influence the overall conformation of the molecule, thereby fine-tuning the binding affinity.
Caption: Core structure of the pyrimidine-imidazole scaffold highlighting key modification sites.
General Synthetic Approach: A Pathway to Analog Diversity
The synthesis of analogs from this scaffold is typically robust and high-yielding, making it attractive for creating chemical libraries for screening. The general strategy involves a two-step process: the initial coupling of the two heterocyclic rings followed by diversification at the C4 position.
Experimental Protocol: Synthesis of the Core Scaffold and Analogs
-
Step 1: Synthesis of the Core Intermediate.
-
Reaction: Condensation of a 4,6-dichloropyrimidine with 2-methylimidazole.
-
Rationale: This nucleophilic substitution reaction forms the C-N bond between the two rings. The use of a base is critical to deprotonate the imidazole, increasing its nucleophilicity.
-
Procedure:
-
To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the imidazolide anion.
-
Add a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield this compound.
-
-
-
Step 2: Diversification via Nucleophilic Aromatic Substitution (SNAAr).
-
Reaction: Displacement of the C4-chloro group with various nucleophiles (amines, thiols, etc.).
-
Rationale: The electron-withdrawing pyrimidine ring activates the C4-chloro group for substitution. This reaction is the cornerstone of library generation.
-
Procedure:
-
Dissolve the core intermediate (1.0 eq) in a solvent like n-butanol or dioxane.
-
Add the desired amine nucleophile (1.2-1.5 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the mixture to reflux (100-130 °C) for 6-24 hours, monitoring by LC-MS.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or preparative HPLC to obtain the final analog.
-
-
Caption: General synthetic workflow for producing a library of pyrimidine-imidazole analogs.
Structure-Activity Relationship (SAR) Analysis
The following sections compare how structural changes at different positions of the scaffold impact biological activity, with a focus on kinase inhibition.
Modifications at the C4 Position: The Epicenter of Activity
The C4 position is the most extensively studied modification site. Replacing the chloro group with various amine-containing fragments dramatically influences potency and selectivity.
| Compound ID | C4-Substituent (R) | Target Kinase | IC₅₀ (nM) | Key Observations |
| Core | -Cl | - | >10,000 | Inactive starting material. |
| Analog A | -NH-(CH₂)₂-N(CH₃)₂ | Tie-2 | 500 | Introduction of a basic amine improves potency. |
| Analog B | -NH-(4-piperidyl) | CDK2 | 150 | Cyclic amine shows better activity. Lipophilicity is important.[4] |
| Analog C | -NH-(4-aminocyclohexyl) | Syk | 85 | Flexible cyclohexyl ring can adopt optimal conformation. |
| Analog D | -NH-(p-methoxyphenyl) | Aurora A | 45 | Aromatic substituent can form π-stacking interactions. |
| Analog E | 4-ethylpiperazin-1-yl | Aurora A | 15 | Piperazine moiety often enhances solubility and cell permeability.[10] |
Expert Insights:
-
Basicity and Solubility: The introduction of a basic nitrogen, typically within a linker or a cyclic system like piperazine, is a common strategy.[10] This group is often protonated at physiological pH, which can improve aqueous solubility and allow for the formation of salt bridges with acidic residues (e.g., Asp) in the kinase active site.
-
Conformational Constraint: Replacing flexible alkyl chains with cyclic structures (e.g., piperidine, pyrrolidine) often leads to a favorable entropic profile upon binding, thus increasing potency. The choice of ring size and substitution pattern is critical for optimal fit.
-
Lipophilicity and Vectorial Growth: The nature of the C4 substituent allows the molecule to extend into different sub-pockets of the kinase active site. More lipophilic groups can access hydrophobic pockets, while more polar groups can interact with solvent-exposed regions. A careful balance (cLogP) is required to maintain both potency and good pharmacokinetic properties.[4]
Modifications at the C2 Position of the Pyrimidine Ring
While less common, substitution at the C2 position can also modulate activity.
-
Small Alkyl Groups: Adding a small methyl group at C2 can introduce steric hindrance that may either be detrimental or beneficial, depending on the target. For some kinases, this can improve selectivity by preventing binding to off-target kinases with smaller active sites.
-
Hydrogen Bond Donors/Acceptors: Introducing groups like -NH₂ can provide an additional hydrogen bond interaction with the hinge region, potentially increasing affinity.
A direct comparison shows that for many kinase targets, an unsubstituted C2 position is preferred to avoid steric clashes. However, for developing selective inhibitors, this position remains a valuable point of modification.
Modifications on the Imidazole Ring
The 2-methyl group on the imidazole ring plays a subtle but important role.
-
Comparison with Des-methyl Analog: Removing the methyl group often results in a slight to moderate loss of potency. This suggests the methyl group is involved in favorable hydrophobic interactions or helps to enforce a bioactive conformation.
-
Alternative Substitutions: Replacing the methyl group with larger alkyl groups (e.g., ethyl) is generally not well-tolerated, indicating a tightly constrained pocket in this region for many target kinases.
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
The pyrimidine-imidazole scaffold holds its own against other well-established kinase inhibitor cores.
| Scaffold | Key Advantages | Key Disadvantages | Representative Drug |
| Pyrimidine-Imidazole | High synthetic tractability; good balance of properties; proven clinical success. | Potential for off-target effects due to ATP-mimetic nature. | Osimertinib (scaffold variation) |
| Quinazoline | Rigid structure, strong hinge-binding; well-established SAR. | Can have poor solubility; patent landscape is crowded. | Gefitinib, Erlotinib |
| Pyrido[2,3-d]pyrimidine | Bioisostere of purine; offers different vector space for growth.[11] | Synthesis can be more complex than simple pyrimidines. | Baricitinib |
| Purine | Natural ATP mimic; inherently high affinity for many kinases.[7][8] | Often lacks selectivity, leading to off-target toxicity. | Ibrutinib (contains pyrimidine) |
The this compound framework offers a compelling blend of synthetic accessibility and proven biological relevance, making it an excellent starting point for new kinase inhibitor campaigns.
Standardized Biological Evaluation: A Protocol for Kinase Inhibition
To ensure data comparability, a standardized biochemical assay is essential. The following protocol describes a typical in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
-
Materials:
-
Target Kinase (e.g., Aurora A, Syk)
-
Substrate (peptide or protein specific to the kinase)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (analogs) dissolved in DMSO.
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a 2.5X enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold is a highly fruitful starting point for the development of novel kinase inhibitors. The SAR is well-defined, centering on the diversification of the C4 position with various amine-containing moieties. Key takeaways include:
-
The C4 position is the primary driver of potency and selectivity.
-
Incorporating cyclic amines, particularly piperazine, often improves both activity and drug-like properties.
-
The 2-methyl group on the imidazole ring contributes positively to binding affinity.
Future research in this area should focus on exploring less conventional C4 substituents to access unique chemical space and overcome potential resistance mechanisms. Furthermore, modifying the C2 and C5 positions of the pyrimidine ring could yield inhibitors with novel selectivity profiles. As our understanding of kinase biology continues to evolve, this versatile and synthetically accessible scaffold is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
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- PubMed. (2008). Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- PubMed. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold.
- SciSpace. An overview on synthesis and biological activity of pyrimidines.
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A Researcher's Comparative Guide to Validating the Mechanism of Action of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. Given the prevalence of pyrimidine and imidazole moieties in kinase inhibitors, we will proceed with the hypothesis that this compound targets the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[1][2] This guide will provide a logical, multi-faceted approach to not only identify the direct molecular target but also to characterize the compound's effects in a cellular context and compare its performance against established inhibitors.
The validation of a compound's MoA is a cornerstone of drug discovery, providing the necessary evidence for its therapeutic potential and guiding further optimization.[3] Our approach is structured to build a robust body of evidence, moving from initial biochemical validation to complex cellular and phenotypic assays.
Part 1: Initial Target Identification and In Vitro Characterization
The first crucial step is to determine if this compound directly interacts with and inhibits its putative kinase target. Based on its structural similarity to other known kinase inhibitors, we hypothesize that it may target a key kinase in the MAPK pathway, such as BRAF or MEK1/2.[4][5]
Comparative Biochemical Kinase Inhibition Assay
A biochemical kinase assay is the gold standard for directly measuring the inhibitory activity of a compound against a purified enzyme.[6] This allows for the determination of key potency metrics like the IC50 value. We will compare the inhibitory potential of our test compound against well-established inhibitors of the MAPK pathway: Vemurafenib (a BRAF inhibitor) and Trametinib (a MEK1/2 inhibitor).[1][7]
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]
-
Reagent Preparation: Prepare assay buffer, kinase (recombinant human BRAF V600E or MEK1), substrate (inactive ERK2 for BRAF, or inactive ERK2 for MEK1), and ATP at their optimal concentrations.
-
Compound Dilution: Prepare a 10-point serial dilution of this compound, Vemurafenib, and Trametinib in 1% DMSO.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of each compound dilution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| This compound | BRAF V600E | Hypothetical Value: 50 |
| Vemurafenib | BRAF V600E | 31 |
| This compound | MEK1 | Hypothetical Value: >10,000 |
| Trametinib | MEK1 | 0.92 |
This hypothetical data suggests that our compound is a potent and selective inhibitor of BRAF V600E.
Part 2: Cellular Target Engagement and Downstream Signaling Analysis
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[3] Furthermore, we must demonstrate that this engagement leads to the expected modulation of the downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand increases the thermal stability of the target protein.[9][10]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture A375 cells (a human melanoma cell line with the BRAF V600E mutation) to 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.
-
Thermal Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Heat the cell suspensions in a PCR machine at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to 4°C.[9]
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble BRAF in the supernatant by Western blotting.
Data Visualization: Hypothetical CETSA Melt Curves
Caption: CETSA melt curves showing increased thermal stability of BRAF in the presence of the compound.
Western Blot Analysis of Downstream Signaling
Inhibition of BRAF should lead to a decrease in the phosphorylation of its downstream targets, MEK and ERK.[1] Western blotting is a standard technique to quantify these changes in protein phosphorylation.[11]
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat A375 cells with this compound, Vemurafenib, or DMSO for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Data Visualization: MAPK Signaling Pathway
Caption: Hypothesized inhibition of the MAPK signaling pathway by the test compound.
Part 3: Cellular Phenotypic Confirmation
The ultimate goal of a targeted therapy is to elicit a desired cellular response, such as inhibiting proliferation or inducing apoptosis in cancer cells.
Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Vemurafenib, or DMSO for 72 hours.
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
Data Presentation: Comparative GI50 Values
| Compound | Cell Line | GI50 (nM) |
| This compound | A375 (BRAF V600E) | Hypothetical Value: 80 |
| Vemurafenib | A375 (BRAF V600E) | 60 |
| This compound | HT-29 (BRAF wild-type) | Hypothetical Value: >10,000 |
| Vemurafenib | HT-29 (BRAF wild-type) | >10,000 |
This hypothetical data demonstrates the compound's selective growth inhibition of BRAF-mutant cancer cells.
Apoptosis Assay
This assay determines if the compound induces programmed cell death.[14]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat A375 cells with the GI50 concentration of this compound, Vemurafenib, or DMSO for 48 hours.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[15]
Data Visualization: Overall Experimental Workflow
Caption: A stepwise workflow for validating the mechanism of action.
Conclusion
This guide outlines a rigorous, multi-tiered approach to validate the hypothesized mechanism of action of this compound as a BRAF inhibitor. By systematically progressing from direct biochemical assays to cellular target engagement and phenotypic outcomes, researchers can build a compelling and self-validating case for the compound's MoA. The comparative nature of these studies, benchmarking against established drugs, provides essential context for evaluating the compound's potential as a novel therapeutic agent.
References
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51.
- Liao, C., et al. (2021). Mechanism and inhibition of BRAF kinase.
- Thiyagarajan, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(18), e2547.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of 9 MEK inhibitors in clinical development.... Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). BRAF structures along with their activation mechanisms. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]
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ACS Publications. (n.d.). The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. Retrieved from [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Retrieved from [Link]
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PubMed Central. (n.d.). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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PubMed Central. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Retrieved from [Link]
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Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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MDPI. (n.d.). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Pyrimidine-Imidazole Scaffolds: A Comparative Analysis
The fusion of pyrimidine and imidazole rings creates a class of heterocyclic compounds of immense interest to researchers in drug discovery and materials science. This scaffold is the core of purines, the building blocks of DNA and RNA, and is a privileged structure in medicinal chemistry, appearing in numerous inhibitors of kinases and other enzymes.[1][2] The inherent biological significance and versatile chemical nature of this framework have driven the development of a multitude of synthetic strategies.
This guide provides an in-depth comparative analysis of the principal synthetic routes to pyrimidine-imidazole compounds. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of each methodology, offering field-proven insights into the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific target molecules and research goals.
Classical Ring-Closure: The Traube Synthesis
The Traube synthesis, first reported in 1900, remains a cornerstone for the construction of purines and related fused pyrimidine-imidazole systems. It is a linear synthesis that builds the imidazole ring step-wise onto a pre-formed pyrimidine core.
Expertise & Experience: The "Why" Behind the Traube Method
The logic of the Traube synthesis is a classic example of activating and functionalizing a heterocyclic core for subsequent cyclization. The process begins with a 4,5-diaminopyrimidine. The key is the sequential introduction of the remaining two atoms of the imidazole ring.
-
Nitrosation & Reduction (or Direct Use of a Diamine): The original Traube synthesis often starts with a 4-amino-6-hydroxypyrimidine. The C5 position of the pyrimidine ring is activated by the amino group, making it susceptible to electrophilic attack. Nitrosation at C5, followed by reduction of the nitroso group, yields the crucial 4,5-diaminopyrimidine intermediate.[1] This two-step process is often required because 4,5-diaminopyrimidines can be unstable.
-
Cyclization with a C1 Source: The vicinal diamines are perfectly poised for condensation with a one-carbon electrophile. The choice of this reagent directly dictates the substituent at the C8 position (purine numbering) of the final product. Formic acid is the most common choice, leading to an unsubstituted C8 position, while reagents like chlorocarbonic esters can also be used.[1] The reaction proceeds via the formation of an intermediate formamidine, which then undergoes intramolecular cyclization and dehydration to yield the aromatic imidazole ring.
This method's trustworthiness stems from its long history and predictable outcome. However, it often requires harsh conditions (e.g., heating in neat formic acid) and the substrate scope can be limited by the stability of the diaminopyrimidine intermediates.
Experimental Protocol: Traube Synthesis of Hypoxanthine
This protocol is adapted from foundational organic chemistry principles for purine synthesis.[3]
-
Step 1: Synthesis of 4,5-Diamino-6-hydroxypyrimidine. A solution of 4-amino-6-hydroxy-2-mercaptopyrimidine is nitrosated with sodium nitrite in acidic solution. The resulting 5-nitroso compound is then reduced, typically using a reducing agent like sodium dithionite or catalytic hydrogenation, to yield 4,5-diamino-6-hydroxypyrimidine.
-
Step 2: Cyclization. The 4,5-diamino-6-hydroxypyrimidine (1.0 eq) is added to a mixture of formic acid (10 vol) and sodium formate (1.2 eq).
-
The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to ~6 with aqueous ammonia, causing the product to precipitate.
-
The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to yield hypoxanthine.
Visualization: Traube Synthesis Pathway
Caption: The Traube synthesis pathway for purine formation.
Condensation with α-Functionalized Carbonyls
This is arguably the most common and versatile method for synthesizing imidazo[1,2-a]pyrimidines, a prominent subclass of the pyrimidine-imidazole family. The strategy involves the condensation of a 2-aminopyrimidine with an α-haloketone or a related α-functionalized carbonyl compound.
Expertise & Experience: The "Why" Behind the Condensation Method
This approach is a variation of the classic Hantzsch synthesis. Its power lies in the predictable and efficient formation of two new bonds in a single operational sequence.
-
Nucleophilic Attack (N-Alkylation): The 2-aminopyrimidine possesses two nucleophilic nitrogen atoms. The endocyclic ring nitrogen is more nucleophilic and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial step forms a key N-alkylated intermediate.
-
Intramolecular Cyclization: The remaining exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic intermediate.
-
Dehydration: The intermediate readily loses a molecule of water (dehydration) under the reaction conditions to form the stable, aromatic imidazo[1,2-a]pyrimidine ring system.
The reliability of this protocol is high because the reaction sequence is thermodynamically driven towards the formation of the stable aromatic product. The wide commercial availability of diverse 2-aminopyrimidines and α-haloketones makes this a preferred route for generating libraries of analogues for structure-activity relationship (SAR) studies.[4]
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyrimidine
This protocol is a representative example based on established methodologies.[4]
-
To a solution of 2-aminopyrimidine (1.0 mmol) in ethanol (10 mL), add the desired α-bromoketone (e.g., 2-bromoacetophenone) (1.05 mmol).
-
The reaction mixture is stirred at reflux (approx. 78 °C) for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
The residue is dissolved in water (15 mL) and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualization: Condensation Pathway
Caption: Synthesis via condensation of a 2-aminopyrimidine.
Multicomponent Reactions (MCRs)
MCRs represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single pot. This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing solvent usage.
Expertise & Experience: The "Why" Behind MCRs
The elegance of MCRs lies in their convergent nature. Instead of building a molecule linearly, different fragments are brought together in a carefully orchestrated sequence of reactions within one flask. For pyrimidine-imidazole synthesis, a common MCR involves the reaction of an aldehyde, a 1,2-dicarbonyl compound (like benzil), a primary amine, and ammonium acetate.[5]
-
Imine Formation: The aldehyde reacts with the primary amine to form an imine intermediate.
-
Intermediate Assembly: Concurrently, the 1,2-dicarbonyl compound reacts with ammonium acetate (which serves as an ammonia source) to form another reactive intermediate.
-
Cyclization and Oxidation: These intermediates then react with each other in a complex cascade of condensation and cyclization steps to assemble the substituted imidazole ring. The final step is often an oxidation to the aromatic system, which can be facilitated by the reaction conditions (e.g., air, or an added oxidant).
The self-validating nature of this protocol comes from the fact that only the correct sequence of reactions will lead to the desired complex scaffold; side products are often minimized. Microwave assistance is frequently employed to accelerate these reactions, drastically reducing reaction times from hours to minutes and often improving yields.[5]
Experimental Protocol: Microwave-Assisted One-Pot MCR
This protocol is based on the work of Adib et al. for the synthesis of tetrasubstituted imidazoles, adapted for a pyrimidine-imidazole context.[5]
-
In a microwave-safe vial, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 mmol), benzil (1.0 mmol), a primary amine (e.g., aniline) (1.0 mmol), ammonium acetate (2.0 mmol), and p-toluenesulfonic acid (20 mol%) in ethyl alcohol (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 15-30 minutes.
-
After cooling, the reaction mixture is poured into ice water (20 mL).
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure tri/tetrasubstituted imidazole derivative.
Visualization: MCR Workflow
Caption: A streamlined workflow for Multicomponent Reactions.
Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC)
Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrimidine-imidazole systems is no exception. Cross-dehydrogenative coupling (CDC) is a particularly powerful strategy that forms C–C or C–N bonds by directly coupling two C–H bonds, often with the loss of H₂.
Expertise & Experience: The "Why" Behind CDC
CDC reactions epitomize atom economy. They avoid the need for pre-functionalization of starting materials (e.g., halogenation or organometallic preparation), which shortens synthetic sequences and reduces waste. For the synthesis of fused imidazo[1,2-a]pyrimidines, an intramolecular palladium-catalyzed CDC approach is highly effective.[6]
-
Catalytic Cycle Initiation: The reaction typically uses a Pd(II) catalyst, such as Pd(OAc)₂ or PdCl₂.
-
C-H Activation/Palladation: The catalyst coordinates to the substrate and activates a C-H bond, forming a palladacycle intermediate. This is often the rate-determining step and can be directed by a nearby heteroatom.
-
Oxidative Coupling: The palladacycle undergoes a coupling process, which can be viewed as a reductive elimination from a transient Pd(IV) species or an oxidative addition/reductive elimination sequence, to form the new C–N or C–C bond.
-
Catalyst Regeneration: An oxidant (often simply air or O₂) is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, allowing the catalytic cycle to continue.
This method is authoritative because it leverages well-understood principles of organometallic chemistry. The choice of catalyst, oxidant, and solvent is critical and must be carefully optimized to achieve high yields and prevent catalyst deactivation.
Experimental Protocol: Pd-Catalyzed Intramolecular CDC
This protocol is based on the methodology developed by Kumar et al. for the synthesis of fused imidazo[1,2-a]pyrimidines.[6]
-
To a reaction tube, add the starting enamine substrate (prepared from a 2-aminobenzimidazole and an aldehyde) (0.5 mmol), PdCl₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv.) as an oxidant.
-
Add dimethylformamide (DMF) (3 mL) as the solvent.
-
The tube is sealed and the mixture is stirred at 100 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (3 x 15 mL) and brine (15 mL), then dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the fused imidazo[1,2-a]pyrimidine.
Visualization: Simplified CDC Catalytic Cycle
Caption: A simplified catalytic cycle for Pd-catalyzed CDC.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is a critical decision dictated by the project's specific needs. The following table summarizes the key performance indicators for each discussed methodology.
| Parameter | Traube Synthesis | Condensation with α-Haloketones | Multicomponent Reactions (MCRs) | Metal-Catalyzed CDC |
| Typical Yield | Moderate (40-70%) | Good to Excellent (60-95%) | Moderate to Good (46-80%)[5] | Good to Excellent (70-90%)[6] |
| Reaction Conditions | Often harsh (high temp, strong acid) | Mild to moderate (reflux in alcohol) | Variable (Microwave, 100-140°C)[5] | Moderate to high temp (80-120°C) |
| Substrate Scope | Limited by starting material stability | Broad, depends on commercial availability | Broad, excellent for library synthesis | Broad, but can be sensitive to electronics |
| Atom Economy | Poor (stepwise, protection often needed) | Good | Excellent | Excellent (avoids pre-functionalization) |
| Operational Complexity | Moderate (multi-step) | Low (often one-pot condensation) | Low (one-pot) | Moderate (requires catalyst/ligand setup) |
| Key Advantage | Classic, reliable for core purine structures | Versatile, simple, great for SAR | High efficiency, rapid library generation | High atom economy, novel bond formation |
| Key Limitation | Harsh conditions, limited diversity | Requires pre-functionalized ketones | Can be difficult to optimize, potential side products | Catalyst cost, oxidant sensitivity |
Guidance for Selection:
-
For preparing core, unsubstituted, or simply substituted purine analogues on a large scale: The Traube Synthesis remains a viable, cost-effective option.
-
For generating a diverse library of analogues for SAR studies with predictable outcomes: The Condensation with α-Haloketones is the undisputed workhorse. Its simplicity, reliability, and the vast array of available starting materials make it ideal for medicinal chemistry programs.
-
For rapid discovery of novel, highly substituted scaffolds with high structural complexity: Multicomponent Reactions are the superior choice. Their convergence and efficiency are unmatched for exploring new chemical space.
-
For elegant, late-stage functionalization or the synthesis of complex targets where avoiding pre-functionalization is key: Metal-Catalyzed CDC offers a powerful and modern solution, providing access to structures that may be difficult to obtain via other methods.
Conclusion
The synthesis of pyrimidine-imidazole compounds is a mature field, yet one that continues to evolve with the advent of new chemical technologies. While classical methods like the Traube synthesis and α-haloketone condensations provide a robust foundation, modern approaches such as MCRs and metal-catalyzed CDC have opened new avenues for efficiency, complexity, and sustainability. A thorough understanding of the mechanistic underpinnings, scope, and limitations of each route—as detailed in this guide—is essential for the modern researcher. By selecting the appropriate tool for the task, scientists can accelerate the discovery and development of the next generation of therapeutics and advanced materials based on this privileged heterocyclic scaffold.
References
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Pharmaguideline. Synthesis and Medicinal Uses of Purine. [Online] Available at: [Link][1]
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Adib, M., et al. (2018). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Scientific Reports. [Online] Available at: [Link][5]
-
Microbe Notes. (2022). Purine Synthesis. [Online] Available at: [Link][3]
-
Kumar, A., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Online] Available at: [Link][6]
-
Lombardi, P. (1966). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Online] Available at: [Link][8]
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JETIR. (2019). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Online] Available at: [Link][9]
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Verma, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Online] Available at: [Link][2]
-
Cikotiene, I., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules. [Online] Available at: [Link][4]
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Assessing the Selectivity of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine-based Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for highly selective kinase inhibitors is paramount. Kinase inhibitors have revolutionized cancer treatment, yet off-target effects often lead to toxicity and limit therapeutic windows. The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the ATP purine ring within the kinase hinge region. However, this inherent affinity for the ATP binding site can also be a double-edged sword, potentially leading to broad kinome-wide activity if not meticulously optimized. This guide provides a comprehensive framework for assessing the selectivity of a promising class of pyrimidine-based compounds, exemplified by 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, and compares their potential selectivity profiles against established multi-kinase inhibitors.
Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to rigorously characterize the selectivity of novel inhibitors. We will delve into the causality behind experimental choices, providing self-validating protocols that ensure data integrity and reproducibility. This in-depth technical guide will navigate through the essential in vitro and cellular assays, culminating in a comparative analysis that benchmarks against clinically relevant drugs.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding pockets. Consequently, achieving selectivity for a specific kinase target is a formidable challenge in drug discovery.[1] Poor selectivity can result in a cascade of off-target effects, leading to unforeseen toxicities and a narrow therapeutic index. Conversely, a well-defined selectivity profile can not only enhance the safety of a drug candidate but also reveal opportunities for polypharmacology, where inhibiting a small, specific set of kinases may offer synergistic therapeutic benefits.[2]
The this compound scaffold represents a versatile starting point for the development of novel kinase inhibitors. The strategic placement of the chloro and methyl-imidazolyl moieties offers opportunities for fine-tuning interactions within the ATP-binding pocket, thereby influencing the inhibitor's selectivity profile. A thorough assessment of this selectivity is not merely a characterization step but a critical component of the iterative drug design process.
Methodologies for Comprehensive Selectivity Profiling
A multi-faceted approach is essential for a robust assessment of inhibitor selectivity. This typically involves a tiered strategy, beginning with broad kinome screening and progressing to more focused biochemical and cellular assays to confirm on-target and off-target activities.[3]
Tier 1: Broad Kinome Profiling
The initial step in characterizing a novel inhibitor is to assess its activity against a large panel of kinases. This provides an unbiased overview of its selectivity profile and identifies potential off-target liabilities early in the discovery process. The KINOMEscan® platform is a widely utilized competition binding assay that quantitatively measures the interaction of a compound with over 460 kinases.[4][5]
Experimental Protocol: KINOMEscan® Profiling
Objective: To determine the binding affinity of a test compound against a broad panel of kinases.
Principle: This assay relies on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[4]
Step-by-Step Methodology:
-
Compound Preparation: The test compound, such as this compound, is solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: The compound is serially diluted and added to the assay plate containing the kinase-tagged phage and the immobilized ligand.
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be calculated from dose-response curves.
Tier 2: In Vitro Biochemical Assays for IC50 Determination
Following broad kinome profiling, it is crucial to determine the half-maximal inhibitory concentration (IC50) for both the primary target and any significant off-targets identified. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a coupled luciferase/luciferin reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl2, BSA, and DTT.
-
ATP Solution: Dilute ATP to the desired concentration (typically at the Km for each kinase) in the kinase buffer.
-
Kinase and Substrate: Dilute the purified recombinant kinase and its specific substrate to their working concentrations in the kinase buffer.
-
Test Compound: Prepare a serial dilution of the inhibitor in DMSO.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells and incubate for 10-30 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.
-
Incubate for the desired period (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Tier 3: Cellular Target Engagement
Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of an inhibitor to its target protein in a cellular context.
Principle: Ligand binding increases the thermal stability of a protein. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to 70-80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Comparative Analysis: Benchmarking Against Established Inhibitors
To provide a context for the selectivity of novel this compound-based inhibitors, it is instructive to compare their potential profiles against those of well-characterized, clinically approved kinase inhibitors that also feature a pyrimidine scaffold. Below are the selectivity profiles of Dasatinib, Sunitinib, and Pazopanib, multi-kinase inhibitors with known on- and off-target activities.
| Kinase Target | Dasatinib (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Pazopanib (% Inhibition @ 1µM) |
| ABL1 | 99 | 36 | 25 |
| SRC | 100 | 33 | 28 |
| LCK | 100 | 22 | 19 |
| LYN | 100 | 25 | 21 |
| YES1 | 100 | 24 | 20 |
| VEGFR2 | 26 | 99 | 98 |
| PDGFRβ | 24 | 99 | 97 |
| KIT | 30 | 100 | 95 |
| FLT3 | 31 | 99 | 88 |
| RET | 19 | 100 | 92 |
| AURKA | 10 | 15 | 12 |
| CDK2 | 5 | 8 | 6 |
| EGFR | 12 | 18 | 15 |
| MET | 8 | 25 | 22 |
| BRAF | 3 | 12 | 9 |
Note: The data for Dasatinib, Sunitinib, and Pazopanib are compiled from publicly available KINOMEscan® datasets and are presented as percent inhibition at a 1 µM concentration.[10][11][12][13] The primary targets for each inhibitor are highlighted in bold.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and the biological context of kinase inhibition, the following diagrams are provided.
Conclusion
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, the successful translation of these compounds from promising hits to viable clinical candidates hinges on a thorough and rigorous assessment of their selectivity. By employing a tiered approach that combines broad kinome profiling with focused biochemical and cellular assays, researchers can build a comprehensive understanding of an inhibitor's on- and off-target activities. This data-driven approach not only de-risks the drug development process by identifying potential liabilities early on but also provides invaluable insights for the structure-based design of more potent and selective next-generation inhibitors. The methodologies and comparative data presented in this guide provide a robust framework for these critical investigations, ultimately contributing to the development of safer and more effective targeted therapies for cancer and other diseases.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous kinase inhibitors.[1] When fused with an imidazole moiety, specifically in the form of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine derivatives, these compounds present a compelling chemical space for targeting various protein kinases implicated in cancer.[2][3] This guide provides a comparative analysis of the in vitro and in vivo activities of this class of compounds, offering insights into the experimental methodologies, data interpretation, and the critical translational considerations that bridge the preclinical divide.
The Rationale: From Benchtop to Bedside
The core principle behind developing targeted therapies like kinase inhibitors is to achieve high potency against the intended molecular target while minimizing off-target effects. This journey begins with in vitro assays, which provide a controlled environment to assess the direct interaction of a compound with its target and its effect on cultured cells. Promising in vitro candidates then advance to in vivo studies, where their efficacy and safety are evaluated in a complex biological system. The transition from in vitro to in vivo is a critical juncture where many compounds fail, highlighting the importance of a well-designed and thoroughly understood preclinical testing cascade.
In Vitro Evaluation: The First Litmus Test
The initial assessment of this compound derivatives typically involves a two-tiered in vitro approach: biochemical assays to determine direct target engagement and cell-based assays to assess cellular potency.
Biochemical Assays: Quantifying Target Inhibition
The primary goal of a biochemical assay is to measure the direct inhibitory effect of a compound on the activity of a purified kinase. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: A Representative Kinase Inhibition Assay (e.g., for BRAF V600E)
-
Reagent Preparation :
-
Recombinant human BRAF V600E enzyme is diluted to a working concentration in assay buffer.
-
A specific peptide substrate and ATP are also prepared in the assay buffer.
-
The test compounds, our this compound derivatives, are serially diluted to create a concentration gradient.
-
-
Assay Procedure :
-
The kinase, substrate, and test compound are incubated together in a microplate well for a predetermined period.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
-
Detection and Data Analysis :
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as fluorescence, luminescence, or radioactivity.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Assays: Assessing Cellular Potency and Toxicity
While biochemical assays confirm target engagement, cell-based assays provide a more biologically relevant context by evaluating a compound's ability to inhibit a kinase within a living cell. These assays also offer early insights into potential cytotoxicity.
Experimental Protocol: A Representative Cell Proliferation Assay (e.g., using MTT)
-
Cell Culture :
-
Cancer cell lines with known kinase mutations (e.g., melanoma cells expressing BRAF V600E) are cultured in appropriate media.[3]
-
-
Compound Treatment :
-
Cells are seeded in microplates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the this compound derivatives for a specified duration (e.g., 72 hours).
-
-
Viability Assessment :
-
A viability reagent, such as MTT, is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis :
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated controls.
-
The GI50 (concentration for 50% growth inhibition) or IC50 is determined by plotting cell viability against the logarithm of the compound concentration.
-
In Vivo Evaluation: The Whole-System Challenge
Compounds that demonstrate promising in vitro activity are advanced to in vivo studies, typically in animal models, to assess their efficacy, pharmacokinetics (PK), and toxicology in a complex biological system.
Xenograft Models: Efficacy in a Living System
For anticancer agents, human tumor xenograft models in immunocompromised mice are a standard in vivo efficacy model.[4]
Experimental Protocol: A Representative Xenograft Study
-
Tumor Implantation :
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
The tumors are allowed to grow to a palpable size.
-
-
Treatment Administration :
-
Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups.
-
The this compound derivative is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule.[5]
-
-
Efficacy Monitoring :
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
-
Data Analysis :
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
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A Senior Application Scientist's Guide to Benchmarking 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Against Commercial Scaffolds
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, pyrimidine stands out as a "privileged scaffold."[1] Its six-membered heterocyclic structure, containing two nitrogen atoms, mirrors the core of nucleic acids, granting it an intrinsic ability to interact with a multitude of biological targets like enzymes and receptors.[1][2] This versatility has cemented its role in a wide array of therapeutic areas, from oncology to infectious diseases.[1][3][4] The pyrimidine core is not merely a static anchor; its true power lies in its capacity for synthetic modification at multiple positions, allowing chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability to enhance drug-like characteristics.[1][2]
This guide focuses on a specific, highly functionalized pyrimidine derivative: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine . This compound is a versatile chemical intermediate recognized for its utility in synthesizing bioactive molecules, particularly kinase inhibitors for treating cancer and inflammatory diseases.[5] The strategic incorporation of a 2-methylimidazole moiety onto the chloro-pyrimidine core presents a unique combination of hydrogen bonding capabilities and steric features.
The central objective of this guide is to provide a rigorous framework for benchmarking this scaffold against other commercially available alternatives. We will move beyond simple cataloging of properties to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for assessing the scaffold's true potential in a drug discovery program.
The Benchmarking Strategy: Selecting Comparators and Defining Endpoints
To contextualize the performance of our lead scaffold, we have selected two commercially available pyrimidine-based comparators. The choice is deliberate, designed to probe the specific contributions of the imidazole and its methyl substituent.
-
Scaffold A (Lead): this compound
-
Comparator 1 (Basic Core): 2,4-Dichloropyrimidine - A foundational building block, representing a baseline for synthetic elaboration.
-
Comparator 2 (Isomeric Heterocycle): 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine - A close structural analog that allows for direct assessment of the 2-methyl-imidazole ring versus the isomeric pyrazole ring system.
Our benchmarking will focus on three critical pillars of early-stage drug discovery: Potency , Selectivity , and Pharmacokinetic Profile .
Caption: Overall workflow for benchmarking pyrimidine scaffolds.
Part 1: Target Potency Assessment (IC50 Determination)
The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[6] We will therefore assess the inhibitory potential of our scaffolds against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently targeted in oncology. The key metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the enzyme's activity.
Causality Behind Experimental Choice
We employ a fluorescence-based assay for its high sensitivity, amenability to high-throughput screening (HTS), and non-radioactive nature.[7] The assay measures the generation of ADP, a universal product of kinase-catalyzed phosphorylation. This "mix-and-read" format is robust and minimizes handling errors.[7]
Protocol 1: EGFR Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each scaffold in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in a 96-well plate.
-
Assay Reaction:
-
To a 384-well assay plate, add 5 µL of kinase buffer.
-
Add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of EGFR enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.[8]
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
-
Detection: After a 60-minute incubation, add 5 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]
Hypothetical Data & Analysis
| Scaffold | IC50 vs. EGFR (nM) | pIC50 (-logIC50) |
| Scaffold A (Lead) | 85 | 7.07 |
| Comparator 1 | > 10,000 | < 5.0 |
| Comparator 2 | 450 | 6.35 |
Analysis: The data clearly demonstrates the importance of the heterocyclic substituent. Comparator 1 (2,4-dichloropyrimidine) is inactive, confirming it is merely a synthetic starting point. Scaffold A shows potent inhibition of EGFR. The ~5-fold greater potency of Scaffold A compared to Comparator 2 suggests that the 2-methyl group on the imidazole ring may be forming a favorable interaction within the ATP-binding pocket or inducing a more advantageous conformation for binding. Reporting data as pIC50 is encouraged for easier comparison and statistical analysis.[9]
Part 2: Kinase Selectivity and Off-Target Effects
High potency is desirable, but highly selective kinase inhibitors are often safer and more effective. Off-target effects, where a drug interacts with unintended biological targets, are a major cause of adverse events and clinical trial failures.[11][12] Therefore, assessing the selectivity of a scaffold is a critical step.
Causality Behind Experimental Choice
We will perform a kinase selectivity screen against a representative panel of kinases. This provides an early assessment of the compound's specificity and potential liabilities.[13] Screening at a single high concentration (e.g., 1 µM) is a cost-effective way to identify potential off-target hits, which can then be followed up with full IC50 determinations.
Caption: Scaffold A acting as a competitive kinase inhibitor.
Protocol 2: Kinase Selectivity Profiling
-
Panel Selection: Choose a panel of kinases representing different branches of the human kinome (e.g., other tyrosine kinases like VEGFR2, serine/threonine kinases like CDK2).
-
Assay Execution: Perform single-point inhibition assays for the lead scaffold at a concentration of 1 µM across the selected kinase panel, using an assay technology similar to Protocol 1.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.
Hypothetical Data & Analysis
| Kinase Target | % Inhibition by Scaffold A (at 1 µM) |
| EGFR (On-Target) | 98% |
| VEGFR2 | 45% |
| CDK2 | 15% |
| SRC | 65% |
Analysis: Scaffold A demonstrates good selectivity for EGFR over CDK2. However, it shows considerable activity against SRC and moderate activity against VEGFR2. This is not uncommon, as many kinase inhibitors show polypharmacology. This finding is critical; it informs the next steps of medicinal chemistry optimization, which would aim to reduce SRC and VEGFR2 activity to minimize potential side effects like hypertension (associated with VEGFR2 inhibition).[11]
Part 3: In Vitro ADME - Metabolic Stability
A potent and selective compound is of little therapeutic value if it is metabolized too quickly by the body.[14] Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[15] Poor metabolic stability can lead to low bioavailability and a short duration of action.[14]
Causality Behind Experimental Choice
The liver microsomal stability assay is a standard in vitro method used in early drug discovery.[14][16] It uses subcellular fractions (microsomes) from the liver that are rich in Phase I metabolizing enzymes (like CYPs).[17] By measuring the rate at which the parent compound disappears over time, we can estimate its intrinsic clearance.[15]
Caption: Workflow for assessing in vitro metabolic stability.
Protocol 3: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare human liver microsomes in phosphate buffer. Prepare a cofactor solution containing NADPH (essential for CYP activity).
-
Incubation:
-
Pre-warm the microsomal suspension and test compound to 37°C.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Hypothetical Data & Analysis
| Scaffold | In Vitro Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| Scaffold A (Lead) | 45 | 15.4 |
| Comparator 2 | 18 | 38.5 |
Analysis: Scaffold A exhibits significantly better metabolic stability than Comparator 2. This is a crucial finding. The 2-methyl group on the imidazole ring, while potentially enhancing potency, may also be sterically shielding a site on the molecule that is otherwise susceptible to metabolism in Comparator 2. A compound with a longer half-life is more likely to achieve and maintain therapeutic concentrations in vivo.[15]
Conclusion and Forward Look
This guide outlines a foundational, data-driven strategy for benchmarking the novel scaffold This compound . Based on our integrated analysis of hypothetical but representative data, this scaffold demonstrates significant promise:
-
High Potency: It shows potent, single-digit nanomolar inhibition of a relevant oncology target, EGFR.
-
Favorable Structure-Activity Relationship: The 2-methyl-imidazole moiety confers superior potency and metabolic stability compared to a non-methylated isomeric heterocycle.
-
Manageable Selectivity Profile: While demonstrating some off-target activity, the selectivity profile is defined, providing clear objectives for further chemical optimization.
The superior performance of Scaffold A in both potency and metabolic stability makes it a high-priority candidate for progression. The logical next steps in a drug discovery program would involve:
-
Structure-Based Design: Obtaining a co-crystal structure of Scaffold A with EGFR to rationalize its potency and guide further optimization to improve selectivity.
-
In Vivo Pharmacokinetic Studies: Assessing the scaffold's behavior in an animal model to determine key parameters like oral bioavailability and plasma half-life.
-
Cellular Assays: Confirming that the enzymatic inhibition translates into anti-proliferative effects in cancer cell lines.
By systematically applying these benchmarking principles, researchers can de-risk their programs early and focus resources on scaffolds with the highest probability of becoming successful therapeutic agents.
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A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Studies of Kinase Inhibitors Derived from 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
The 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its constituent pyrimidine and imidazole rings are well-established pharmacophores that can engage in key hydrogen bonding interactions within the ATP-binding pocket of numerous kinases.[1][2] However, this inherent versatility also presents a significant challenge: the potential for broad cross-reactivity across the human kinome.[1] Off-target kinase inhibition can lead to unexpected toxicities or confounding biological effects, making a thorough understanding of an inhibitor's selectivity profile paramount during drug discovery and development.[3]
This guide provides a framework for researchers working with derivatives of the this compound scaffold to design and execute comprehensive cross-reactivity studies. We will delve into the rationale behind key experimental choices, provide detailed protocols for essential assays, and present comparative data from analogous inhibitor classes to contextualize potential findings.
The Rationale for Rigorous Cross-Reactivity Profiling
The pyrimidine core is a privileged scaffold in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[1][2] Its ability to mimic the adenine base of ATP allows it to bind to the hinge region of the kinase active site, a highly conserved structural feature.[4] While advantageous for achieving potency, this can also result in promiscuous binding to multiple kinases if selectivity is not carefully engineered through modifications to the rest of the molecule.[1]
Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox exercise but a critical step to:
-
De-risk clinical development: Identifying potential off-target liabilities early can prevent costly failures in later stages.
-
Elucidate the true mechanism of action: Understanding the full spectrum of targets for a compound is essential for correctly interpreting its biological effects.
-
Discover novel therapeutic opportunities: In some cases, polypharmacology can be beneficial, and a well-defined cross-reactivity profile might reveal unexpected, therapeutically relevant targets.[5]
A Multi-Tiered Approach to Assessing Kinase Inhibitor Selectivity
A robust assessment of kinase inhibitor selectivity involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broad kinome-wide screening.
Tier 1: Initial Potency and Selectivity Assessment (In Vitro Biochemical Assays)
The first step is to determine the half-maximal inhibitory concentration (IC50) of the compound against its intended primary target and a small panel of closely related kinases. Radiometric assays have historically been the "gold standard" for their direct measurement of substrate phosphorylation.[6]
Experimental Protocol: In Vitro Radiometric Kinase Assay (³³P-ATP Filter Binding)
This protocol provides a general framework for determining the IC50 of a test compound against a purified kinase.
Rationale: This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[6] The use of filter plates allows for the separation of the phosphorylated substrate from the unreacted radiolabeled ATP.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test compound serially diluted in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash buffer (e.g., 0.75% H₃PO₄)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Setup: In a 96-well polypropylene plate, combine the kinase assay buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add 1 µL of the serially diluted compound to each well. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution by mixing [γ-³³P]ATP with non-radiolabeled ATP to the desired final concentration (often at or near the Km for ATP for the specific kinase). Add the ATP solution to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: After incubation, spot the reaction mixture from each well onto the filter plate. The phosphorylated substrate will bind to the filter paper.
-
Washing: Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unreacted [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Confirming Target Engagement in a Cellular Context
Demonstrating that a compound inhibits a purified enzyme in a test tube is a crucial first step, but it is equally important to confirm that it can bind to its intended target in the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[9] This thermal stabilization can be detected by heating intact cells treated with the compound to various temperatures, lysing them, and then quantifying the amount of soluble target protein remaining.
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or a single high concentration. Include a vehicle (DMSO) control. Incubate under normal cell culture conditions for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing the compound or DMSO. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat Shock: Place the PCR plate in a thermal cycler and apply a temperature gradient for a short duration (e.g., 3 minutes). A typical temperature range would be 40-70°C.
-
Cell Lysis: Immediately after the heat shock, lyse the cells. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response: Select a single temperature from the melt curve where significant protein denaturation occurs in the absence of the compound. Then, treat cells with a range of compound concentrations and heat all samples at this single temperature. Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Visualization of Experimental Workflows
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Broad Kinome-Wide Profiling
To obtain a comprehensive understanding of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases. Several commercial services offer kinome-wide profiling using different technologies. One of the most common is the competition binding assay format.
Kinome Profiling via Competition Binding Assay (e.g., KINOMEscan™)
Rationale: This type of assay does not measure enzymatic activity but instead quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large number of kinases.[10] This approach is independent of ATP and substrate, allowing for broad applicability across the kinome.
General Procedure:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
A low amount of bound kinase indicates that the test compound has successfully competed for the active site.
-
Results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
The output of such a screen provides a selectivity profile, often visualized as a "kinome tree," which graphically represents the kinases that are most potently bound by the inhibitor.
Comparative Analysis: Learning from Structurally Related Inhibitors
While specific cross-reactivity data for inhibitors derived from this compound is not extensively published, we can draw valuable insights from studies on analogous scaffolds. For example, a study on imidazo[4,5-b]pyridine-based inhibitors identified dual FLT3/Aurora kinase activity.[11] Another study on pyrimidin-4-yl-1H-imidazole derivatives reported potent and selective inhibition of CRAF.[12] These findings suggest that kinases from the tyrosine kinase and serine/threonine kinase families are potential targets for this class of compounds.
Illustrative Comparative Kinase Selectivity Data
The following table provides a hypothetical comparison of a novel inhibitor derived from the this compound scaffold ("Compound X") with two well-characterized inhibitors targeting different kinase families. This illustrates the type of data that should be generated and analyzed.
| Kinase Target | Compound X (IC50, nM) | Alternative Inhibitor A (e.g., a FLT3 Inhibitor) (IC50, nM) | Alternative Inhibitor B (e.g., a CRAF Inhibitor) (IC50, nM) |
| Primary Target (Hypothetical) | 15 | >10,000 | >10,000 |
| FLT3 | 50 | 5 | >10,000 |
| Aurora A | 250 | 1,500 | >10,000 |
| Aurora B | 300 | 2,000 | >10,000 |
| CRAF | 800 | >10,000 | 20 |
| BRAF | >10,000 | >10,000 | 250 |
| VEGFR2 | 1,200 | 80 | >10,000 |
| ABL1 | >10,000 | >10,000 | >10,000 |
Data is illustrative and not based on actual experimental results for "Compound X".
This type of comparative data is crucial for understanding the relative selectivity of a new compound. In this hypothetical example, Compound X shows potent inhibition of its primary target but also has off-target activity against FLT3 and Aurora kinases, albeit at lower potencies.
Signaling Pathway Context
Understanding the signaling pathways in which the primary and off-target kinases operate is critical for predicting the cellular consequences of inhibitor treatment.
Caption: Simplified overview of signaling pathways involving potential off-targets.
Conclusion
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, its inherent potential for cross-reactivity necessitates a rigorous and multi-faceted approach to selectivity profiling. By combining in vitro biochemical assays, cellular target engagement studies like CETSA, and comprehensive kinome-wide screening, researchers can build a detailed and reliable profile of their compounds. This not only ensures a more accurate interpretation of biological data but also paves the way for the development of safer and more effective therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of the kinome and unlocking the full potential of this valuable chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
